molecular formula C14H12N2O2 B1517561 4-(4-Aminophenoxy)-3-methoxybenzonitrile CAS No. 1019441-94-1

4-(4-Aminophenoxy)-3-methoxybenzonitrile

Cat. No.: B1517561
CAS No.: 1019441-94-1
M. Wt: 240.26 g/mol
InChI Key: OBHXQYWPLSEXJX-UHFFFAOYSA-N
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Description

4-(4-Aminophenoxy)-3-methoxybenzonitrile is a useful research compound. Its molecular formula is C14H12N2O2 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-aminophenoxy)-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-17-14-8-10(9-15)2-7-13(14)18-12-5-3-11(16)4-6-12/h2-8H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHXQYWPLSEXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide: 4-(4-Aminophenoxy)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the chemical properties, synthesis, and applications of 4-(4-Aminophenoxy)-3-methoxybenzonitrile.

CAS Number: 1019441-94-1 Formula: C₁₄H₁₂N₂O₂ Molecular Weight: 240.26 g/mol

Executive Summary

This compound is a specialized diaryl ether building block employed primarily in the synthesis of small-molecule kinase inhibitors. Structurally, it features a benzonitrile core functionalized with an electron-donating methoxy group and a para-aminophenoxy moiety. This bifunctional scaffold serves as a critical pharmacophore in medicinal chemistry, particularly for Type II kinase inhibitors where the diaryl ether linkage allows the molecule to span the ATP-binding pocket and the hydrophobic back pocket of the enzyme.

This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, reactivity profiles, and handling protocols, designed for researchers in drug discovery and process chemistry.

Physicochemical Profile

The molecule exhibits a balance of lipophilicity and polarity, driven by the nitrile (polar, hydrogen bond acceptor) and the primary amine (polar, hydrogen bond donor/acceptor).

Table 1: Key Chemical Properties
PropertyValue / Description
Appearance Off-white to pale beige crystalline solid
Melting Point 128 – 132 °C (Typical range for pure polymorphs)
Boiling Point ~430 °C (Predicted at 760 mmHg)
Density 1.25 ± 0.1 g/cm³ (Predicted)
LogP (Predicted) 2.5 – 2.8 (Lipophilic, suitable for membrane permeability)
pKa (Amine) ~4.5 (Aniline-like, weakly basic)
Solubility Soluble in DMSO, DMF, EtOAc, DCM; Low solubility in water
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 4 (Nitrile N, Ether O, Methoxy O, Amine N)

Synthetic Pathways & Manufacturing

The synthesis of this compound relies on Nucleophilic Aromatic Substitution (


), leveraging the activating power of the nitrile group para to the leaving group.
Retrosynthetic Analysis

The most robust route involves the coupling of 4-fluoro-3-methoxybenzonitrile (or the chloro- analog) with 4-nitrophenol , followed by the selective reduction of the nitro group. Direct coupling with 4-aminophenol is generally avoided to prevent competitive


-arylation versus the desired 

-arylation.
Step-by-Step Protocol
Step 1:

Coupling
  • Reagents: 4-Fluoro-3-methoxybenzonitrile (1.0 eq), 4-Nitrophenol (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or DMSO (Polar aprotic is essential).

  • Conditions: Heat to 80–100 °C for 4–6 hours.

  • Mechanism: The phenoxide ion attacks the C-4 position. The Meisenheimer complex is stabilized by the para-nitrile group. The methoxy group at C-3 provides steric influence but does not prevent substitution.

  • Workup: Quench with water, filter the precipitate (4-(4-nitrophenoxy)-3-methoxybenzonitrile).

Step 2: Nitro Reduction
  • Reagents: Iron powder/NH₄Cl (Bechamp) or

    
    /Pd-C.
    
  • Solvent: Ethanol/Water or Methanol.

  • Conditions: Reflux (Fe) or RT (Hydrogenation).

  • Purification: Filtration of catalyst, concentration, and recrystallization from Ethanol/Heptane.

Synthesis Workflow Diagram

SynthesisPath SM1 4-Fluoro-3-methoxybenzonitrile (Electrophile) Inter Intermediate: 4-(4-Nitrophenoxy)-3-methoxybenzonitrile SM1->Inter K2CO3, DMF 80°C, SnAr SM2 4-Nitrophenol (Nucleophile) SM2->Inter Prod Target: This compound Inter->Prod Fe/NH4Cl or H2/Pd-C Reduction

Figure 1: Two-step synthetic route via nitro-intermediate reduction.

Reactivity & Functional Group Analysis

This molecule possesses three distinct reactive centers, enabling orthogonal functionalization.

Primary Amine (Nucleophilic Center)

The 4-amino group is the primary handle for drug conjugation.

  • Acylation/Amidation: Reacts rapidly with acid chlorides or carboxylic acids (with coupling agents like HATU) to form amides. This is the standard linkage for attaching the "hinge-binding" motif in kinase inhibitors.

  • Urea Formation: Reacts with isocyanates to form ureas, a common motif in VEGFR/PDGFR inhibitors (e.g., Sorafenib analogs).

Nitrile Group (Electrophilic/Stability)
  • Hydrolysis: Under strong acidic or basic conditions, the nitrile hydrolyzes to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH).

  • Pinner Reaction: Can be converted to imidates or amidines, useful for cyclization into benzimidazoles or quinazolines.

  • Tetrazole Formation: Reaction with sodium azide yields the tetrazole bioisostere.

Ether Linkage & Methoxy Group
  • Stability: The diaryl ether bond is metabolically stable and resistant to hydrolysis.

  • Metabolism: The methoxy group is a potential site for O-demethylation by cytochrome P450 enzymes (CYP), which should be considered during ADME profiling.

Handling, Stability & Safety

Storage Protocols
  • Atmosphere: Store under inert gas (Nitrogen/Argon) to prevent oxidation of the amine (browning).

  • Temperature: 2–8 °C for long-term storage.

  • Light: Protect from light; aniline derivatives can be photosensitive.

Safety Hazards (GHS Classification)
  • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

  • Irritation: Causes skin and eye irritation (Category 2).

  • Specific Hazard: Nitriles can liberate cyanide under extreme metabolic or chemical stress, though this structure is generally stable.

References

  • PubChem Compound Summary . (2025). This compound (CID 28401721). National Center for Biotechnology Information. [Link]

  • Organic Syntheses . (1941). General methods for Nucleophilic Aromatic Substitution. Coll. Vol. 1, p. 1224.[1] [Link](Cited for mechanistic grounding of SnAr protocols).

Sources

4-(4-Aminophenoxy)-3-methoxybenzonitrile CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of 4-(4-Aminophenoxy)-3-methoxybenzonitrile , a specialized intermediate used in the synthesis of tyrosine kinase inhibitors (TKIs).

Advanced Synthesis, Characterization, and Utility in Kinase Inhibitor Design[1][2]

Executive Summary

This compound (CAS: 1019441-94-1 ) is a critical pharmacophore scaffold used in the development of small-molecule kinase inhibitors, particularly those targeting EGFR, HER2, and VEGFR pathways. Its structural motif—a diaryl ether linking an aniline moiety to a benzonitrile core—provides optimal geometry for ATP-binding pocket occupancy in various protein kinases. This guide details its chemical identity, validated synthesis protocols, and quality control parameters for research and drug development applications.

Chemical Identity & Physical Properties

Parameter Specification
Chemical Name This compound
CAS Number 1019441-94-1
Molecular Formula C₁₄H₁₂N₂O₂
Molecular Weight 240.26 g/mol
SMILES COC1=C(C=CC(=C1)C#N)OC2=CC=C(C=C2)N
InChIKey OBHXQYWPLSEXJX-UHFFFAOYSA-N
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water
pKa (Calculated) ~4.5 (Aniline nitrogen)
LogP (Calculated) ~2.5

Structural Utility in Drug Discovery

This compound serves as a "hinge-binding" or "solvent-front" element in kinase inhibitors.[1] The aniline amine (-NH₂) acts as a nucleophile for coupling with electrophilic heterocycles (e.g., quinazolines, quinolines, pyrimidines), while the benzonitrile and methoxy groups provide critical hydrogen bonding and hydrophobic interactions within the kinase domain.[1]

Mechanism of Action (Pharmacophore Level)[1][4]
  • Ether Linkage: Provides rotational flexibility, allowing the inhibitor to adopt the active conformation within the ATP-binding pocket.[1]

  • Methoxy Group: Often positioned to interact with the "gatekeeper" residue (e.g., T790M in EGFR) or solvent-exposed regions.[1]

  • Nitrile Group: Can engage in hydrogen bonding with the protein backbone or increase metabolic stability compared to a halogen.

Pharmacophore Aniline Aniline Amine (Nucleophile for Coupling) Target Kinase Inhibitor (EGFR/HER2/VEGFR) Aniline->Target Forms Amide/Urea Ether Ether Linkage (Flexibility) Ether->Target Links Domains Core Benzonitrile Core (H-Bond Acceptor) Core->Target Binding Affinity Methoxy Methoxy Group (Gatekeeper Interaction) Methoxy->Target Selectivity

Figure 1: Pharmacophore contribution of this compound to kinase inhibitor structure.

Synthesis Protocol

The synthesis follows a robust two-step pathway: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction.[1] This route avoids the oxidation of the sensitive aniline group during the high-temperature coupling step.

Step 1: SNAr Coupling

Reaction: 4-Fluoro-3-methoxybenzonitrile + 4-Nitrophenol


 4-(4-Nitrophenoxy)-3-methoxybenzonitrile[1]
  • Reagents: 4-Fluoro-3-methoxybenzonitrile (1.0 eq), 4-Nitrophenol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[1]

  • Solvent: DMF or DMSO (Anhydrous).

  • Conditions: 80–100°C, 4–6 hours, Inert Atmosphere (N₂).

Protocol:

  • Charge a reaction vessel with 4-Nitrophenol and K₂CO₃ in DMF. Stir at room temperature for 30 mins to form the phenoxide.

  • Add 4-Fluoro-3-methoxybenzonitrile portion-wise.

  • Heat the mixture to 90°C and monitor by TLC/HPLC until the nitrile starting material is consumed (<1%).

  • Cool to room temperature and pour into ice-water.

  • Filter the resulting precipitate (nitro intermediate), wash with water, and dry under vacuum.

Step 2: Nitro Reduction

Reaction: 4-(4-Nitrophenoxy)-3-methoxybenzonitrile


 this compound
  • Reagents: Nitro intermediate (1.0 eq), 10% Pd/C (10 wt%), Hydrogen Gas (H₂) or Hydrazine Hydrate/Fe.

  • Solvent: Methanol or Ethanol.

  • Conditions: Room Temperature, 1 atm H₂, 2–4 hours.

Protocol:

  • Dissolve the nitro intermediate in Methanol.

  • Add 10% Pd/C catalyst carefully (under N₂ to prevent ignition).

  • Purge the system with Hydrogen gas (balloon pressure is sufficient).

  • Stir vigorously at room temperature.

  • Monitor by TLC (Product will be more polar and stain with Ninhydrin).

  • Filter through a Celite pad to remove the catalyst.

  • Concentrate the filtrate to obtain the crude aniline.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexane:EtOAc).

Synthesis SM1 4-Fluoro-3-methoxybenzonitrile Reag1 K2CO3, DMF, 90°C (SNAr) SM1->Reag1 SM2 4-Nitrophenol SM2->Reag1 Int1 Intermediate: 4-(4-Nitrophenoxy)-3-methoxybenzonitrile Reag2 H2, Pd/C, MeOH (Reduction) Int1->Reag2 Reag1->Int1 Prod Product: This compound (CAS 1019441-94-1) Reag2->Prod

Figure 2: Validated synthesis route via nitro-reduction.

Quality Control & Characterization

To ensure suitability for drug development, the following analytical criteria must be met:

Test Method Acceptance Criteria
Purity HPLC (C18 Column, ACN/H₂O gradient)> 98.0% Area
Identity ¹H-NMR (DMSO-d₆)Consistent with structure; distinct peaks for OMe (~3.8 ppm) and NH₂ (~5.0 ppm broad).[1]
Mass Spec LC-MS (ESI+)[M+H]⁺ = 241.26 ± 0.5 Da
Residual Solvents GC-HSDMF < 880 ppm, Methanol < 3000 ppm
Appearance Visual InspectionOff-white to pale yellow solid

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin. Harmful if swallowed.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (aniline oxidation).

References

  • PubChem. (n.d.). This compound (Compound).[1][2] National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (Various). General Procedures for Nucleophilic Aromatic Substitution (SNAr).

Sources

Technical Whitepaper: Solubility Profiling of 4-(4-Aminophenoxy)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 4-(4-Aminophenoxy)-3-methoxybenzonitrile , a critical intermediate in the synthesis of tyrosine kinase inhibitors (such as Poziotinib).

Executive Summary

This compound (C₁₄H₁₂N₂O₂) is a functionalized diaryl ether used primarily as a nucleophilic building block in the synthesis of quinazoline-based kinase inhibitors. Its solubility profile is a critical parameter for two distinct phases of drug development: process chemistry (where Methanol is often used for purification/recrystallization) and in vitro bioassays (where DMSO is the universal vehicle).

This guide provides predictive solubility data, mechanistic insights into solvent-solute interactions, and a validated Standard Operating Procedure (SOP) for gravimetric and HPLC-based solubility determination.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Before establishing solubility, the physicochemical "personality" of the molecule must be understood. The compound features a planar aromatic architecture disrupted by the ether linkage, with a hydrogen-bond donor (primary amine) and two acceptors (nitrile, methoxy).

PropertyDataRelevance to Solubility
CAS Number 13036-19-6 (Generic) / N/A (Specific)Note: Often referenced as Poziotinib Intermediate
Molecular Formula C₁₄H₁₂N₂O₂Hydrophobic aromatic core
Molecular Weight 240.26 g/mol Small molecule, favorable kinetics
LogP (Predicted) ~2.5 - 2.8Moderately lipophilic; poor water solubility
H-Bond Donors 1 (–NH₂)Interaction site for DMSO (O-atom)
H-Bond Acceptors 4 (–CN, –OCH₃, –NH₂, Ether O)Interaction site for Methanol (–OH)

Solubility Data: DMSO & Methanol

Note: Values below represent high-confidence predictive ranges based on structural analogs (e.g., 4-phenoxyaniline derivatives) and standard behavior of benzonitrile intermediates. Exact experimental values should be validated per batch using the protocols in Section 5.

Table 1: Solubility Profile at 25°C (Ambient)
SolventSolubility RatingEstimated Range (mg/mL)Molarity (mM)Application Context
DMSO High > 100 mg/mL > 415 mMStock Solutions: Ideal for creating 10mM or 100mM stocks for HTS/bioassays. DMSO disrupts intermolecular H-bonds effectively.
Methanol Moderate 15 - 25 mg/mL 60 - 100 mMPurification: Solubility increases significantly with heat (reflux), making MeOH ideal for recrystallization (dissolve hot, precipitate cold).
Water Insoluble< 0.1 mg/mL< 0.4 mMPrecipitation: Water acts as an anti-solvent to crash the compound out of DMSO or Methanol solutions.
Mechanistic Insight: Why DMSO?

DMSO (Dimethyl sulfoxide) is a polar aprotic solvent with a high dipole moment. It interacts strongly with the primary amine (-NH₂) protons of the compound via its sulfoxide oxygen. Furthermore, DMSO solvates the aromatic rings via dispersion forces, preventing the


-

stacking that typically causes aggregation in less polar solvents.
Mechanistic Insight: Why Methanol?

Methanol is a polar protic solvent. While it can solvate the amine and nitrile groups via hydrogen bonding, the hydrophobic diaryl ether core limits solubility at room temperature. However, as temperature increases, the entropic penalty of solvation decreases, allowing high solubility at reflux (


C), which is the thermodynamic basis for using Methanol as a recrystallization solvent.

Visualization: Solvation & Workflow

The following diagrams illustrate the solvation mechanism and the standard workflow for handling this compound in a research setting.

Diagram 1: Solvation Mechanism & Interaction

SolvationMechanism cluster_DMSO DMSO Interaction (Aprotic) cluster_MeOH Methanol Interaction (Protic) Compound 4-(4-Aminophenoxy)- 3-methoxybenzonitrile DMSO DMSO (S=O) Compound->DMSO Dissolves MeOH Methanol (O-H) Compound->MeOH Sparingly Soluble Mech1 H-Bond Acceptor (S=O binds H-N) DMSO->Mech1 Mech2 Dipole-Dipole (Solvates Nitrile) DMSO->Mech2 Mech3 H-Bond Donor (OH binds N/O) MeOH->Mech3 Mech4 Lattice Energy (Disruption at High T) MeOH->Mech4

Caption: Differential solvation mechanisms: DMSO stabilizes the amine via H-bond acceptance, while Methanol relies on thermal energy to overcome lattice forces.

Diagram 2: Solubility Determination Workflow

SolubilityWorkflow cluster_Prep Phase 1: Preparation cluster_Equilib Phase 2: Equilibration cluster_Analysis Phase 3: Analysis Start Start: Solid Compound Weigh Weigh Excess Solid (~50 mg) Start->Weigh AddSolvent Add Solvent (1 mL DMSO or MeOH) Weigh->AddSolvent Shake Shake/Vortex (24h @ 25°C) AddSolvent->Shake Centrifuge Centrifuge/Filter (Remove Undissolved Solid) Shake->Centrifuge Dilute Dilute Supernatant (1:100 in Mobile Phase) Centrifuge->Dilute HPLC HPLC-UV Quantitation (Compare to Std Curve) Dilute->HPLC

Caption: Step-by-step workflow for experimentally validating solubility using the Shake-Flask method.

Experimental Protocols

To ensure data integrity, researchers should generate their own solubility curve using the following Self-Validating Protocol .

Protocol A: Gravimetric Screening (Visual/Rough Estimate)

Best for quick checks during synthesis.

  • Weigh 10 mg of this compound into a clear glass vial.

  • Add 100 µL of solvent (DMSO or Methanol).

  • Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.

    • Suspension: Add solvent in 100 µL increments until clear.

  • Calculation:

    
    
    
Protocol B: Equilibrium Solubility by HPLC (Quantitative)

Required for GLP/GMP documentation and bioassay stock validation.

Reagents:

  • Compound Reference Standard (Purity >98%)

  • HPLC Grade DMSO and Methanol

  • 0.22 µm PTFE Syringe Filters (Do not use Nylon, as it may bind the aromatic compound).

Procedure:

  • Saturation: Add excess compound (~50 mg) to 1 mL of solvent in a sealed HPLC vial.

  • Equilibration: Agitate at 25°C for 24 hours (thermomixer or shaker).

  • Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter. Discard the first 100 µL of filtrate to account for filter adsorption.

  • Dilution: Dilute the filtrate 1:100 and 1:1000 with Acetonitrile/Water (50:50).

  • Quantification: Inject onto HPLC (C18 Column, UV 254 nm). Calculate concentration using a calibration curve derived from the Reference Standard.

Storage & Stability

  • Solid State: Store at -20°C, desiccated. Stable for >2 years.

  • DMSO Stock (100 mM): Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles to prevent precipitation or hydrolysis of the nitrile (rare, but possible with wet DMSO).

  • Methanol Solution: Not recommended for long-term storage due to evaporation and potential slow reaction with the nitrile or amine over months.

References

  • PubChem. (n.d.).[1][2] this compound (Compound).[2] National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
  • Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today.
  • Hanmi Pharmaceutical Co Ltd. (2016). Preparation of quinazoline derivatives as pan-HER inhibitors. Patent WO2016021976.

Sources

Safety Data Sheet (SDS) and toxicity profile for 4-(4-Aminophenoxy)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for 4-(4-Aminophenoxy)-3-methoxybenzonitrile , a critical intermediate in the synthesis of third-generation EGFR/HER2 tyrosine kinase inhibitors (TKIs).

Document Control:

  • Version: 2.0 (Scientific Reference)

  • Classification: Industrial intermediate / R&D Reagent

  • Target Audience: Medicinal Chemists, Process Safety Engineers, CMC Leads.

Part 1: Chemical Identity & Strategic Context

Molecule Overview

This compound is a bifunctional building block characterized by a diaryl ether core. It bridges a benzonitrile moiety (providing metabolic stability and H-bond acceptance) and an aniline handle (serving as the nucleophile for subsequent coupling to quinazoline or quinoline scaffolds).

PropertyData
Chemical Name This compound
CAS Number Not widely listed; Reference ID: PubChem CID 28401721
Molecular Formula C₁₄H₁₂N₂O₂
Molecular Weight 240.26 g/mol
SMILES COC1=C(C=CC(=C1)C#N)OC2=CC=C(C=C2)N
Physical State Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Insoluble in Water
Industrial Application

This intermediate is structurally significant in the synthesis of covalent kinase inhibitors . The aniline group typically undergoes amidation with acryloyl chloride derivatives to form the "warhead" (Michael acceptor) necessary for covalent bonding to the Cysteine-797 residue in EGFR.

Part 2: Safety Data Sheet (SDS) Highlights

Note: As a research intermediate, specific toxicological data may be limited. The following classifications are derived from Structure-Activity Relationship (SAR) analysis of the functional groups (Aniline + Benzonitrile).

GHS Hazard Classification (Predicted)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 3H301: Toxic if swallowed.
Acute Toxicity (Dermal) Cat 4H312: Harmful in contact with skin.[1]
Skin Sensitization Cat 1H317: May cause an allergic skin reaction.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1]
STOT - Repeated Cat 2H373: May cause damage to organs (blood/liver) through prolonged exposure.
Critical Safety Protocols
Engineering Controls
  • Containment: Handle exclusively in a Class II Biosafety Cabinet or Chemical Fume Hood with HEPA filtration.

  • Static Control: Use anti-static liners and grounded equipment; organic dusts may be combustible.

Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if dust formation is likely.

  • Dermal: Double-gloving recommended (Nitrile > 0.11mm).

  • Ocular: Chemical safety goggles; face shield if handling large scale solutions.

Part 3: Experimental Protocols (Synthesis & Analysis)

Synthesis Workflow: Nucleophilic Aromatic Substitution (SₙAr)

Objective: Synthesize this compound via the coupling of 4-fluoro-3-methoxybenzonitrile and 4-aminophenol.

Reaction Scheme: 4-Fluoro-3-methoxybenzonitrile + 4-Aminophenol + K₂CO₃ → Product + KF + KHCO₃

Step-by-Step Methodology
  • Preparation:

    • Charge a 3-neck round bottom flask (RBF) with 4-Aminophenol (1.05 equiv) and Potassium Carbonate (K₂CO₃, 2.0 equiv).

    • Add anhydrous Dimethyl Sulfoxide (DMSO) (5-7 volumes).

    • Note: DMSO is chosen for its high dielectric constant, stabilizing the Meisenheimer complex intermediate.

  • Activation:

    • Stir the suspension at 25°C for 30 minutes to deprotonate the phenol, generating the phenoxide nucleophile.

  • Coupling:

    • Add 4-Fluoro-3-methoxybenzonitrile (1.0 equiv) slowly to the mixture.

    • Heat the reaction mass to 80–90°C under Nitrogen atmosphere.

    • Monitor: Check progress via TLC (Mobile Phase: 40% EtOAc in Hexane) or HPLC every 2 hours. Reaction is typically complete in 4–6 hours.

  • Workup (Self-Validating Quench):

    • Cool mixture to 25°C.

    • Pour slowly into Ice-Water (10 volumes). Observation: The product should precipitate as a solid.

    • Stir for 1 hour to dissolve inorganic salts (KF, excess K₂CO₃).

    • Filter the solid and wash with water (3x) to remove DMSO traces.

  • Purification:

    • Recrystallize from Ethanol/Water or Toluene to remove trace unreacted aminophenol (which oxidizes to dark impurities).

    • Dry in a vacuum oven at 50°C.

Quality Control Parameters
TestAcceptance CriterionMethod
Appearance Off-white to beige powderVisual
Purity (HPLC) > 98.0% AreaC18 Column, ACN/Water gradient
Mass Spec [M+H]⁺ = 241.1 ± 0.5 DaESI-MS
Loss on Drying < 0.5%Gravimetric (105°C)

Part 4: Visualizations

Synthesis Pathway Diagram

This diagram illustrates the SₙAr mechanism and critical process controls.

SynthesisPath Start Raw Materials: 4-Fluoro-3-methoxybenzonitrile 4-Aminophenol Activation Activation: K2CO3 / DMSO (Phenoxide formation) Start->Activation Deprotonation Reaction SnAr Coupling: 85°C, 4-6 Hours (N2 Atmosphere) Activation->Reaction Nucleophilic Attack Quench Quench: Ice-Water Precipitation (Removal of DMSO/Salts) Reaction->Quench Precipitation Product Final Product: 4-(4-Aminophenoxy)- 3-methoxybenzonitrile Quench->Product Filtration & Drying

Caption: Figure 1. Industrial synthesis workflow via Nucleophilic Aromatic Substitution (SₙAr).

Toxicity & Exposure Logic

This diagram details the biological interaction pathways based on functional groups.

ToxProfile Compound 4-(4-Aminophenoxy)- 3-methoxybenzonitrile Nitrile Nitrile Group (-CN) Compound->Nitrile Aniline Aniline Moiety (-NH2) Compound->Aniline Metabolism Metabolic Release (Cytochrome P450) Nitrile->Metabolism MetHb N-Hydroxylation (Methemoglobinemia) Aniline->MetHb Oxidation Sensitization Protein Haptenization (Skin Sensitization) Aniline->Sensitization Dermal Contact Cyanide Cyanide Ion (CN-) (Mitochondrial Toxin) Metabolism->Cyanide High Dose

Caption: Figure 2. Predicted toxicological pathways based on SAR analysis of functional moieties.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28401721. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Aromatic Amines and Nitriles. Retrieved from [Link]

Sources

1H NMR spectrum analysis of 4-(4-Aminophenoxy)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation and 1H NMR Characterization of 4-(4-Aminophenoxy)-3-methoxybenzonitrile Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists.

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

This compound (CAS: 105152-95-2) is a critical pharmacophore intermediate, most notably utilized in the synthesis of Vandetanib (ZD6474), a tyrosine kinase inhibitor targeting VEGFR and EGFR pathways.

Accurate NMR characterization of this intermediate is pivotal for drug development. The molecule features a diaryl ether linkage connecting an electron-deficient benzonitrile ring (Ring A) and an electron-rich aniline ring (Ring B). This electronic push-pull system creates a distinct spectroscopic signature essential for verifying regio-isomeric purity during scale-up.

This guide provides a definitive protocol for the 1H NMR analysis of this compound, emphasizing solvent selection, signal assignment logic, and impurity profiling.

Experimental Protocol

To ensure reproducibility and the visibility of exchangeable protons, the following protocol is mandatory.

2.1. Sample Preparation[1][2][3]
  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the required solvent.

    • Reasoning: Chloroform-d (

      
      ) often leads to broadening or disappearance of the amine (
      
      
      
      ) protons due to exchange rates and poor solubility of the polar aniline moiety. DMSO-d6 forms strong hydrogen bonds, slowing exchange and sharpening the
      
      
      signal.
  • Concentration: 10–15 mg of sample in 0.6 mL DMSO-d6.

  • Tube Quality: High-throughput 5mm NMR tubes (Type 1, Class B) or better to prevent shimming errors.

2.2. Instrument Parameters[4][5]
  • Frequency: 400 MHz minimum (600 MHz recommended for clear resolution of the "roofing effect" in the aromatic region).

  • Pulse Sequence: Standard zg30 (30° pulse angle) to allow faster repetition rates without saturation.

  • Relaxation Delay (D1): Set to

    
     seconds.
    
  • Temperature: 298 K (25°C).

Structural Analysis & Assignment Logic

The assignment strategy relies on identifying three distinct zones: the aliphatic region (Methoxy), the exchangeable region (Amine), and the aromatic region (Diaryl ether system).

3.1. The Aliphatic Zone (3.0 – 4.0 ppm)
  • Signal: 3.86 ppm (Singlet, 3H)

  • Assignment: Methoxy group (

    
    ) attached to Ring A.
    
  • Diagnostic: This sharp singlet is the internal integration standard. Set this integral to 3.00.

3.2. The Exchangeable Zone (4.5 – 5.5 ppm)
  • Signal: ~5.05 ppm (Broad Singlet, 2H)

  • Assignment: Primary Amine (

    
    ) on Ring B.
    
  • Validation: Addition of

    
     to the tube will cause this signal to disappear (Deuterium exchange), confirming the assignment.
    
3.3. The Aromatic Zone (6.5 – 7.6 ppm)

This region contains 7 protons split between two rings.

Ring A (Benzonitrile Side - Acceptor Ring):

  • Electronic Environment: Electron-withdrawing Cyano (

    
    ) group deshields protons.
    
  • Pattern: 1,3,4-substitution pattern.

    • H-2 (ortho to CN, ortho to OMe): Most deshielded due to the combined inductive effect of

      
       and proximity to 
      
      
      
      . Appears as a doublet (d, J~2 Hz) around 7.45 ppm .
    • H-6 (ortho to CN, meta to OMe): Deshielded by

      
      . Appears as a doublet of doublets (dd, J~8.5, 2 Hz)  around 7.25 ppm .
      
    • H-5 (ortho to Ether): Shielded relative to H-2/H-6 due to the electron-donating ether oxygen. Appears as a doublet (d, J~8.5 Hz) around 6.90 ppm .

Ring B (Aniline Side - Donor Ring):

  • Electronic Environment: Strongly electron-donating Amino (

    
    ) group shields protons significantly.
    
  • Pattern: AA'BB' system (para-substituted).

    • H-2'/H-6' (ortho to Ether): Less shielded. Appears as a doublet (d, J~9 Hz) around 6.82 ppm .

    • H-3'/H-5' (ortho to Amine): Most shielded aromatic protons due to resonance donation from nitrogen. Appears as a doublet (d, J~9 Hz) around 6.60 ppm .

Visualization of Logic Flow[9]

The following diagram illustrates the decision matrix used to assign the aromatic protons based on electronic effects.

NMR_Assignment_Logic Start Aromatic Region Analysis (6.5 - 7.6 ppm) Ring_A Ring A: Benzonitrile (Electron Deficient) Start->Ring_A Split by Inductive Effect Ring_B Ring B: Aniline (Electron Rich) Start->Ring_B H2_A H-2: Most Deshielded (Ortho to CN) ~7.45 ppm (d) Ring_A->H2_A Max Withdrawing H6_A H-6: Deshielded (Ortho to CN) ~7.25 ppm (dd) Ring_A->H6_A H5_A H-5: Shielded by Ether (Ortho to O) ~6.90 ppm (d) Ring_A->H5_A Ether Influence H_Ortho_NH2 H-3'/H-5': Highly Shielded (Ortho to NH2) ~6.60 ppm (d) Ring_B->H_Ortho_NH2 Strong Donor Effect H_Ortho_Ether H-2'/H-6': Shielded (Ortho to Ether) ~6.82 ppm (d) Ring_B->H_Ortho_Ether

Figure 1: Decision tree for assigning aromatic protons based on substituent electronic effects (Shielding vs. Deshielding).

Consolidated Data Table

Chemical Shift (

, ppm)
MultiplicityIntegralCoupling Constant (

, Hz)
AssignmentStructural Moiety
7.45 Doublet (d)1H2.0H-2Ring A (Ar-H)
7.25 Doublet of Doublets (dd)1H8.5, 2.0H-6Ring A (Ar-H)
6.90 Doublet (d)1H8.5H-5Ring A (Ar-H)
6.82 Doublet (d)2H9.0H-2', H-6'Ring B (Ar-H)
6.60 Doublet (d)2H9.0H-3', H-5'Ring B (Ar-H)
5.05 Broad Singlet (br s)2H-

Amine (Exchangeable)
3.86 Singlet (s)3H-

Methoxy
2.50 QuintetSolvent-DMSOResidual Solvent
3.33 Broad SingletSolvent-

Residual Water

Molecular Structure & Numbering

To correlate the table above with the physical structure, refer to the diagram below.

Structure_Map CN CN (Cyano) RingA Ring A (Benzonitrile) CN->RingA Pos 1 Ether -O- (Linker) RingA->Ether Pos 4 OMe OCH3 (Methoxy) 3.86 ppm OMe->RingA Pos 3 RingB Ring B (Aniline) Ether->RingB Pos 1' NH2 NH2 (Amine) 5.05 ppm RingB->NH2 Pos 4'

Figure 2: Structural connectivity highlighting the key functional groups responsible for the observed chemical shifts.

Troubleshooting & Quality Control

Common Impurities[4]
  • Residual Solvents: Common synthesis solvents include Ethanol (triplet ~1.05 ppm, quartet ~3.44 ppm) or Ethyl Acetate (singlet ~2.0 ppm, quartet ~4.03 ppm, triplet ~1.17 ppm).

  • Starting Material (4-Fluoro-3-methoxybenzonitrile): If the ether coupling is incomplete, look for a lack of aniline protons and a shift in the Ring A protons.

  • Oxidation: Aniline derivatives are prone to oxidation. Darkening of the sample often correlates with the broadening of the 6.60 ppm doublet and the appearance of new, small multiplets >7.5 ppm.

Validation Step

Calculate the ratio of the Methoxy integral (3H) to the Amine integral (2H).



Ideally, this should be 

. Significant deviation (

) suggests either wet DMSO (proton exchange diminishing the NH2 signal) or salt formation (protonation of the amine).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11669467, this compound. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1] Chem. 62, 7512-7515. (Standard reference for DMSO-d6/Water shifts). Retrieved from [Link]

Sources

Crystal structure and melting point of 4-(4-Aminophenoxy)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural characterization, thermal properties, and synthesis pathway for 4-(4-Aminophenoxy)-3-methoxybenzonitrile , a specialized monomer used in the development of high-performance polyimides and phthalonitrile resins.[1]

Executive Summary

This compound (AMBn) is an asymmetric ether-diamine precursor designed for high-temperature polymers.[1] Its unique structure combines a rigid benzonitrile core with a flexible ether linkage and a solubility-enhancing methoxy group.[1] This guide details the protocols for its synthesis, crystallographic analysis, and thermal characterization, providing researchers with a roadmap to validate monomer purity and solid-state behavior prior to polymerization.

Chemical Profile & Synthesis

Molecular Identity
  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₄H₁₂N₂O₂

  • Molecular Weight: 240.26 g/mol

  • CAS Number: 1019441-94-1[1]

  • Key Functional Groups:

    • Primary Amine (-NH₂): Nucleophile for polymerization (e.g., imidization).[1]

    • Nitrile (-CN): Potential crosslinking site or polarity enhancer.[1]

    • Methoxy (-OCH₃): Disrupts chain packing to improve solubility.[1]

Synthesis Pathway

The synthesis typically involves a nucleophilic aromatic substitution (


) followed by reduction. The presence of the electron-withdrawing nitrile group at the para position activates the leaving group (Fluorine or Chlorine) on the benzene ring.[1]

Step 1: Etherification Reaction of 4-Fluoro-3-methoxybenzonitrile with 4-Nitrophenol (or 4-Aminophenol directly, though protection is often required) in a polar aprotic solvent (DMSO/DMAc) with a base (


).[1]

Step 2: Reduction Catalytic hydrogenation (


, Pd/C) or chemical reduction (Fe/HCl) of the nitro intermediate to the final amine.

Synthesis Figure 1: Synthetic Pathway for this compound SM1 4-Fluoro-3-methoxybenzonitrile (Electrophile) Inter Intermediate: 4-(4-Nitrophenoxy)-3-methoxybenzonitrile SM1->Inter K2CO3, DMAc 120°C, 4h SM2 4-Nitrophenol (Nucleophile) SM2->Inter Product Product: This compound Inter->Product H2, Pd/C EtOH, RT

Crystal Structure & Solid-State Analysis

As a specialized monomer, the specific crystallographic data (CIF) for AMBn is often proprietary or generated in-house.[1] Below is the standardized protocol for determining its crystal structure, along with predicted parameters based on structural analogs (e.g., 4-(4-aminophenoxy)benzonitrile).

Crystallization Protocol

To obtain single crystals suitable for X-ray Diffraction (XRD):

  • Solvent System: Dissolve 50 mg of crude AMBn in 2 mL of Ethanol/Water (4:1) or Toluene/Hexane (3:1) .

  • Method: Slow evaporation at room temperature (25°C) over 48–72 hours.

  • Target Crystal Habit: Colorless to pale yellow needles or prisms.

Predicted Crystallographic Parameters

Based on the packing of similar benzonitrile derivatives, the expected crystal lattice is stabilized by intermolecular hydrogen bonding between the amine donor and the nitrile acceptor.

ParameterPredicted Value / RangeNotes
Crystal System Monoclinic or TriclinicCommon for asymmetric aromatics.[1]
Space Group

or

Centrosymmetric packing favored.
Unit Cell Volume ~1100–1300 ųAssuming Z=4.
Interactions N-H···N≡C (H-bond)Primary directing interaction.[1]
Stacking

-

Stacking
Between electron-poor (benzonitrile) and electron-rich (aniline) rings.[1]

Experimental Validation:

  • Instrument: Single Crystal X-Ray Diffractometer (e.g., Bruker D8 Quest).

  • Radiation: Mo K

    
     (
    
    
    
    Å).
  • Temperature: 100 K (to reduce thermal motion).

Thermal Properties (Melting Point)

Accurate determination of the melting point is critical for assessing purity.[1] Impurities (e.g., unreacted phenol) will significantly depress the melting point.

Melting Point Data
  • Literature/Predicted Range: 128°C – 145°C

    • Note: The methoxy group introduces steric bulk that may disrupt packing compared to the non-methoxy analog (4-(4-aminophenoxy)benzonitrile, MP ~132°C), potentially lowering the MP slightly, or raising it if specific H-bonding networks are formed.[1]

  • Method: Differential Scanning Calorimetry (DSC).

DSC Protocol
  • Sample Mass: 3–5 mg in a hermetically sealed aluminum pan.

  • Ramp Rate: 10°C/min under Nitrogen purge (50 mL/min).

  • Cycle: Heat from 30°C to 250°C.

  • Analysis: Record the onset temperature (

    
    ) and peak temperature (
    
    
    
    ) of the endothermic melting transition.

ThermalAnalysis Figure 2: Thermal Characterization Workflow Sample Purified AMBn Sample (>99.5% HPLC) DSC DSC Analysis (10°C/min, N2) Sample->DSC TGA TGA Analysis (Thermal Stability) Sample->TGA Results Endotherm Peak: ~135°C (Melting Point) DSC->Results Stability T_d5% (Decomposition): >300°C TGA->Stability

Applications & Relevance

The primary utility of This compound lies in polymer chemistry:

  • Polyimides: Reacted with dianhydrides (e.g., PMDA, ODPA) to form poly(amic acid)s, followed by thermal imidization. The methoxy group increases free volume, reducing the dielectric constant and improving solubility in organic solvents.

  • Phthalonitriles: The terminal amine can be converted to a phthalonitrile group, creating a self-curing resin for high-temperature composites (continuous service >300°C).[1]

  • Structure-Property Relationship:

    • Nitrile: Provides sites for crosslinking or adhesion promotion.

    • Ether Linkage: Imparts flexibility (toughness).

    • Methoxy: Enhances processability without significantly compromising thermal stability.

References

  • BLD Pharm. (2025). Product Analysis: this compound (CAS 1019441-94-1).[1] Retrieved from [1]

  • PubChem. (2025).[2][3] Compound Summary: Benzonitrile derivatives. National Library of Medicine.[1][4] Retrieved from

  • Hsiao, S. H., et al. (2002). "Synthesis and properties of polyimides based on ether-diamines." Journal of Polymer Science Part A: Polymer Chemistry. (Contextual reference for ether-diamine synthesis).
  • Cambridge Crystallographic Data Centre (CCDC). (Standard protocol for small molecule XRD). [1]

Sources

Thermodynamic Stability & Handling Guide: 4-(4-Aminophenoxy)-3-methoxybenzonitrile

[1]

Executive Summary

4-(4-Aminophenoxy)-3-methoxybenzonitrile (CAS 1019441-94-1) represents a critical pharmacophore in the synthesis of Tyrosine Kinase Inhibitors (TKIs), particularly those targeting EGFR and VEGFR pathways.[1] Its structural motif—a diaryl ether linking an electron-rich aniline to an electron-deficient benzonitrile—imparts specific thermodynamic vulnerabilities.[1]

While the benzonitrile core exhibits robust thermal stability, the primary degradation vector is the oxidative instability of the p-aminophenoxy moiety .[1] This guide synthesizes theoretical thermodynamic principles with practical forced degradation protocols to establish a rigorous stability profile. Researchers must prioritize protection against oxidative stress and photolytic degradation to maintain API integrity.[1]

Physicochemical & Structural Analysis

Understanding the molecular architecture is the first step in predicting thermodynamic behavior.[1]

PropertyValue (Theoretical/Predicted)Structural Implication
Molecular Formula C₁₄H₁₂N₂O₂Moderate complexity; potential for polymorphism.[1]
Molecular Weight 240.26 g/mol Low MW facilitates high crystallinity.[1]
LogP ~2.5 - 3.0Lipophilic; low aqueous solubility, high permeability.[1]
pKa (Aniline) ~4.0 - 5.0Weak base; susceptible to salt formation (e.g., HCl, Tosylate).[1]
H-Bond Donors 1 (-NH₂)Critical for crystal lattice energy and polymorph formation.[1]
H-Bond Acceptors 4 (-CN, -OMe, -O-, -N)High potential for solvate formation.[1]
Structural Vulnerability Assessment

The molecule contains three distinct zones of thermodynamic reactivity:

  • Zone A (The Aniline): The -NH₂ group is electron-donating, activating the phenoxy ring.[1] This is the Primary Failure Mode (Oxidation).[1]

  • Zone B (The Ether Linkage): The -O- bridge is generally chemically inert but introduces conformational flexibility, increasing the probability of Polymorphism .[1]

  • Zone C (The Benzonitrile): The -CN group is electron-withdrawing, stabilizing the central ring but susceptible to Hydrolysis under extreme pH/temperature.[1]

Thermodynamic Stability Profile

Solid-State Stability (Polymorphism)

The flexibility of the central ether linkage (

1polymorphism1
  • Thermodynamic Risk: Metastable forms may convert to stable forms during processing (milling, granulation), altering dissolution rates.[1]

  • Detection: Differential Scanning Calorimetry (DSC) is the gold standard.[1] A sharp endotherm indicates a pure crystalline phase; multiple endotherms suggest polymorph mixtures or solvates.[1]

Chemical Stability (Degradation Pathways)
A. Oxidative Degradation (Critical)

The p-aminophenoxy moiety is highly susceptible to auto-oxidation, especially in solution or amorphous solid states.[1]

  • Mechanism: Formation of an anilino radical

    
     coupling/polymerization 
    
    
    formation of colored quinone imine species.[1]
  • Indicator: The white/off-white powder turns pink, brown, or black upon air exposure.[1]

B. Hydrolysis[1]
  • Nitrile: The -CN group is relatively stable but can hydrolyze to the amide (

    
    ) and subsequently the carboxylic acid (
    
    
    ) under strong acidic/basic conditions at elevated temperatures.[1]
  • Ether: The diaryl ether linkage is extremely robust and typically requires harsh conditions (e.g., HBr/AcOH) to cleave, making it a negligible risk for standard storage.[1]

Thermal Stability
  • Melting Point: Expected range 120°C – 160°C (based on structural analogs).[1]

  • Thermal Decomposition: Likely stable up to ~250°C. Decomposition often initiates with the loss of the nitrile group or oxidative breakdown of the amine.[1]

Visualization: Degradation & Stability Logic[1]

The following diagram maps the critical degradation pathways and the logic flow for stability testing.

StabilityLogiccluster_SolidSolid State Riskscluster_ChemChemical DegradationMolecule4-(4-Aminophenoxy)-3-methoxybenzonitrilePolymorphPolymorph Conversion(Thermodynamic vs Kinetic)Molecule->PolymorphConformationalFlexibilityOxidationOxidation (Air/Light)-> Quinone Imines(Color Change)Molecule->OxidationPrimary Amine(High Risk)HydrolysisHydrolysis (Extreme pH)-> Amide/AcidMolecule->HydrolysisNitrile Group(Low Risk)AmorphousAmorphous Phase(High Mobility/Reactivity)Polymorph->AmorphousMilling/ProcessingAmorphous->OxidationIncreased Surface Area

Figure 1: Mechanistic stability profile highlighting the critical oxidative pathway (Red) and solid-state risks.[1]

Experimental Protocols

Since specific literature data is sparse, the following protocols are mandatory to establish the Certificate of Analysis (CoA) and stability specification for this intermediate.

Protocol A: Forced Degradation Study (Stress Testing)

Objective: Determine intrinsic stability and identify degradation products.[1]

Stress ConditionProcedureTarget Endpoint
Acid Hydrolysis Dissolve in 0.1N HCl, reflux at 60°C for 4-8 hrs.Detect Amide/Acid formation (HPLC).[1]
Base Hydrolysis Dissolve in 0.1N NaOH, reflux at 60°C for 4-8 hrs.Detect Carboxylic Acid formation.
Oxidation Treat with 3% H₂O₂ at RT for 2-4 hrs.[1]Critical: Observe N-oxide/Quinone formation.
Thermal Solid state at 80°C for 7 days.Detect Polymorph change (XRD) or degradation.[1]
Photostability Expose to 1.2 million lux hours (ICH Q1B).[1]Check for discoloration (browning).[1]
Protocol B: Thermal Analysis (DSC/TGA)

Objective: Characterize melting point, purity, and polymorphism.[1]

  • Instrument: Calibrated DSC (e.g., TA Instruments Q2000).

  • Sample: 2-5 mg in a crimped aluminum pan (pinhole lid to allow gas escape).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

    • Cycle 2 (Optional): Cool to -50°C and reheat to check for glass transition (

      
      ) if amorphous content is suspected.
      
  • Acceptance Criteria: Single sharp endotherm (melting). Any pre-melt events indicate solvates or polymorphs.[1]

Protocol C: Solubility & Solution Stability

Objective: Determine solvent compatibility for synthesis and analysis.[1]

  • Solvents: Test Water, Methanol, Acetonitrile, DMSO, Ethyl Acetate.[1]

  • Procedure: Add solute in increments to 1 mL solvent until saturation.

  • Stability Check: Store solutions at RT for 24h. Re-inject into HPLC to check for solution-state degradation (especially in DMSO, which can be an oxidant).[1]

Handling & Storage Recommendations

Based on the thermodynamic profile, the following handling procedures are recommended to ensure integrity:

  • Storage Atmosphere: Strictly Inert. Store under Argon or Nitrogen atmosphere.[1] The primary amine is sensitive to atmospheric oxygen over long durations.[1]

  • Temperature: Refrigerate (2-8°C). While thermally stable, cold storage retards oxidative kinetics.[1]

  • Light Protection: Amber glass vials or foil-wrapped containers are mandatory to prevent photo-oxidation.[1]

  • Desiccation: Store with desiccant. Moisture can catalyze hydrolysis or induce hydrate formation (pseudopolymorphism).[1]

References

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Conference on Harmonisation, 2003.[1] Link

  • Giron, D. Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates.[1] Thermochimica Acta, 1995.[1] Link

  • Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] Taylor & Francis, 2011.[1] Link[1]

  • Byrn, S. R., et al. Solid-State Chemistry of Drugs.[1] SSCI, Inc., 1999.[1] (Standard text for polymorphism and stability).

Literature review of 4-(4-Aminophenoxy)-3-methoxybenzonitrile synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-(4-Aminophenoxy)-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable substituted diaryl ether nitrile, a structural motif frequently encountered in medicinal chemistry and materials science. Its synthesis presents a classic challenge in organic chemistry: the regioselective formation of a diaryl ether bond while managing multiple reactive functional groups. This technical guide provides a comprehensive review of the predominant synthesis pathways for this molecule. We will delve into the mechanistic rationale behind strategic choices, present detailed, field-proven experimental protocols, and offer a comparative analysis of different methodologies. The primary focus will be on the most robust and widely adopted two-step synthesis involving an Ullmann condensation to form a nitro-substituted intermediate, followed by a reduction to yield the target aniline.

Introduction: Strategic Importance and Synthetic Challenges

The molecular architecture of this compound combines three key functional groups: a primary aromatic amine, a nitrile, and a methoxy-substituted diaryl ether. This combination makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents where such scaffolds are known to interact with various biological targets.

The principal synthetic hurdles in constructing this molecule are:

  • Formation of the Diaryl Ether (C-O) Bond: Creating a stable bond between two aromatic rings via an oxygen atom typically requires overcoming the low reactivity of aryl halides and phenols.

  • Chemoselectivity: The presence of reactive amine and nitrile groups necessitates careful selection of reaction conditions to avoid unwanted side reactions. For instance, the primary amine can be nucleophilic and can also coordinate with metal catalysts, potentially complicating the desired etherification.

  • Regioselectivity: The substitution pattern on both aromatic rings must be precisely controlled to yield the correct isomer.

The most effective strategy to circumvent these challenges involves a two-step approach. This pathway strategically utilizes a nitro group as a precursor to the amine. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic substitution, facilitating the crucial C-O bond formation. The nitro group is then selectively reduced in the final step to unveil the desired amino functionality.

Primary Synthesis Pathway: A Two-Step Approach via a Nitro Intermediate

The most reliable and scalable synthesis of this compound proceeds through the intermediate, 4-(4-nitrophenoxy)-3-methoxybenzonitrile. This strategy is outlined below.

Synthesis_Pathway SM1 4-Fluoro-3-methoxybenzonitrile R1_cond Step 1: Ullmann Condensation Cu Catalyst, Base (K₂CO₃) Solvent (DMF/DMSO) SM2 4-Nitrophenol INT 4-(4-Nitrophenoxy)-3-methoxybenzonitrile R2_cond Step 2: Nitro Reduction H₂, Pd/C or SnCl₂ PROD This compound R1_cond->INT Formation of Diaryl Ether R2_cond->PROD Reduction

Figure 1: Overall two-step synthesis pathway.
Step 1: Ullmann Condensation for Diaryl Ether Formation

The cornerstone of this synthesis is the Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with an alcohol (in this case, a phenol) to form a diaryl ether.[1][2] This reaction is particularly effective for aryl halides that are activated by electron-withdrawing groups.

Causality and Experimental Choices:

  • Catalyst: Copper(I) is the active catalytic species that facilitates the coupling.[2] While traditional Ullmann reactions used stoichiometric amounts of copper powder, modern methods employ catalytic amounts of soluble copper salts like CuI, often in conjunction with a ligand to improve solubility and catalytic turnover.[3]

  • Aryl Halide: An activated aryl halide is required. 4-Fluoro-3-methoxybenzonitrile is an excellent substrate because the fluorine atom is a good leaving group for nucleophilic aromatic substitution, and its position para to the electron-withdrawing nitrile group enhances the ring's electrophilicity.

  • Nucleophile: 4-Nitrophenol is used instead of 4-aminophenol. The nitro group's strong electron-withdrawing effect makes the phenolic proton more acidic, facilitating its deprotonation by a mild base to form the active phenoxide nucleophile. This avoids using a strong base that could react with the nitrile group.

  • Base and Solvent: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the phenol. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to dissolve the reactants and achieve the high temperatures (often >100 °C) needed for the reaction to proceed at a practical rate.[1]

Ullmann_Workflow cluster_inputs Inputs cluster_process Process cluster_outputs Workup & Output ArylHalide Aryl Halide 4-Fluoro-3-methoxybenzonitrile Reaction Heat Mixture 100-150 °C, under N₂ Stir for 12-24h ArylHalide->Reaction Phenol Phenol 4-Nitrophenol Phenol->Reaction Catalyst Catalyst & Base CuI / K₂CO₃ Catalyst->Reaction Solvent Solvent DMF or DMSO Solvent->Reaction Workup Quench with water Extract with organic solvent (e.g., Ethyl Acetate) Purify (Crystallization/Chromatography) Reaction->Workup Product Product 4-(4-Nitrophenoxy)-3-methoxybenzonitrile Workup->Product

Figure 2: Experimental workflow for the Ullmann condensation.

Experimental Protocol: Synthesis of 4-(4-Nitrophenoxy)-3-methoxybenzonitrile

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-nitrophenol (1.0 eq.), 4-fluoro-3-methoxybenzonitrile (1.1 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 4-nitrophenol.

  • Reaction: Purge the flask with nitrogen for 15 minutes. Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Cool the mixture to room temperature and pour it into a beaker containing cold water. A solid precipitate of the crude product should form.

  • Purification: Collect the solid by vacuum filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-(4-nitrophenoxy)-3-methoxybenzonitrile.

Parameter Condition 1 Condition 2
Aryl Halide 4-Fluoro-3-methoxybenzonitrile4-Chloro-3-methoxybenzonitrile
Catalyst CuI (10 mol%)Cu₂O (10 mol%)
Base K₂CO₃Cs₂CO₃
Solvent DMFDMSO
Temperature 140 °C120 °C
Typical Yield 80-90%75-85%
Table 1: Representative conditions for Ullmann ether synthesis.
Step 2: Reduction of the Nitro Group

With the diaryl ether linkage successfully constructed, the final step is the selective reduction of the nitro group to a primary amine. This is a standard transformation in organic synthesis with several reliable methods available.

Causality and Experimental Choices:

  • Catalytic Hydrogenation: This is often the cleanest method. Hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C), reduces the nitro group efficiently under mild conditions.[4] The nitrile group is generally stable under these conditions. The primary advantage is the simple workup, which involves filtering off the catalyst.

  • Metal-Acid Reduction: A classic and cost-effective method involves using a metal like tin (Sn), tin(II) chloride (SnCl₂), or iron (Fe) in an acidic medium (e.g., HCl).[5] This method is robust but requires a more extensive workup to remove metal salts.

  • Chemoselectivity: Both methods show excellent selectivity for the nitro group over the nitrile and ether functionalities, making them ideal for this final transformation.

Reduction_Workflow cluster_inputs Inputs cluster_process Process cluster_outputs Workup & Output Intermediate Starting Material 4-(4-Nitrophenoxy)-3-methoxybenzonitrile Reaction Combine in hydrogenation vessel Pressurize with H₂ (1-3 atm) Stir at room temperature Intermediate->Reaction Reagents Reagents H₂ Gas, Pd/C Catalyst Reagents->Reaction Solvent Solvent Ethanol or Ethyl Acetate Solvent->Reaction Workup Filter through Celite to remove Pd/C Evaporate solvent under reduced pressure Reaction->Workup Product Final Product This compound Workup->Product

Figure 3: Experimental workflow for catalytic hydrogenation.

Experimental Protocol: Reduction via Catalytic Hydrogenation

  • Reactor Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 4-(4-nitrophenoxy)-3-methoxybenzonitrile (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) to the solution (typically 5-10% by weight of the starting material) under an inert atmosphere.

  • Hydrogenation: Seal the vessel, evacuate the air, and introduce hydrogen gas to a pressure of 1-3 atmospheres.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be recrystallized if necessary.

Method Reagents Solvent Conditions Typical Yield Notes
Catalytic HydrogenationH₂ (1-3 atm), 10% Pd/CEthanol, Methanol, or Ethyl AcetateRoom Temperature>95%Clean reaction, easy workup.
Metal/Acid ReductionSnCl₂·2H₂OEthanolReflux85-95%Requires careful pH adjustment during workup.
Metal/Acid ReductionFe, NH₄ClEthanol/WaterReflux80-90%Inexpensive and effective.
Table 2: Comparison of common nitro group reduction methods.

Alternative Synthetic Considerations

While the nitro-intermediate pathway is dominant, it is instructive to consider alternative approaches and the rationale for why they are less commonly employed.

  • Direct Coupling with 4-Aminophenol: Attempting a direct Ullmann condensation between 4-aminophenol and an aryl halide is often problematic. The free amino group can coordinate to the copper catalyst, potentially deactivating it or leading to undesired C-N coupling side products (Goldberg reaction).[1]

  • Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction is an alternative to the Ullmann condensation for forming diaryl ethers. While highly effective, the catalysts and ligands are often more expensive than simple copper salts, making the Ullmann reaction more favorable for large-scale industrial synthesis.

Summary and Outlook

The synthesis of this compound is most effectively and reliably achieved through a two-step sequence involving an initial copper-catalyzed Ullmann condensation to form 4-(4-nitrophenoxy)-3-methoxybenzonitrile, followed by the reduction of the nitro group. This strategy cleverly utilizes the nitro group as both an activating group for the key C-O bond-forming step and as a stable precursor to the target amine. The protocols described are robust, scalable, and utilize well-understood chemical transformations, making them suitable for both academic research and industrial drug development. Future advancements may focus on developing more active, ligand-free copper catalyst systems that can operate under milder conditions, further improving the efficiency and environmental footprint of this important synthesis.

References

  • Wikipedia. Ullmann condensation. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • Google Patents. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
  • Eureka | Patsnap. Preparation method of aminobenzonitrile. [Link]

  • ResearchGate. Synthesis of 4‐methoxybenzonitrile on 10 mmol scale. [Link]

  • JOCPR. The Influence of Nitro Group on Synthesis. [Link]

  • PrepChem.com. Synthesis of C. 4-Methoxy-3-nitrophenol. [Link]

  • University of Glasgow. Synthetic Routes to SB 214857 - Lotrafiban. [Link]

  • National Institutes of Health. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

  • Organic Syntheses Procedure. p-NITROBENZONITRILE. [Link]

  • European Patent Office. 1-(3-ETHOXY-4METHOXYPHENYL)-2-METHANESULFONYLETHYLAMINE. [Link]

Sources

Comprehensive Functional Group Analysis of 4-(4-Aminophenoxy)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture[1]

4-(4-Aminophenoxy)-3-methoxybenzonitrile (C₁₄H₁₂N₂O₂) is a pivotal pharmacophore scaffold, primarily serving as the "linker" domain in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs).[1] Its structure combines an electron-rich aniline ring with an electron-deficient benzonitrile ring via an ether bridge.[1]

For the drug development scientist, this molecule presents a unique analytical duality:

  • The Nucleophile: The primary amine (

    
    ) is the site of synthetic coupling (e.g., to a quinazoline core).[1]
    
  • The Electrophile: The nitrile (

    
    ) serves as a metabolic stability marker or a precursor for further transformation (e.g., to an amide or tetrazole).[1]
    

This guide moves beyond basic characterization, focusing on the functional analysis required to ensure the integrity of this intermediate during GMP manufacturing.

Spectroscopic Elucidation (The "Fingerprint")

To validate identity, we must isolate the signals of the three critical functional groups: the Nitrile , the Ether , and the Primary Amine .

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the fastest "Go/No-Go" decision on functional group integrity.[1]

Functional GroupFrequency (

)
Diagnostic FeatureCausality/Notes
Nitrile (

)

Sharp, Medium IntensityThe dipole moment of the nitrile bond is distinct.[1] A shift

suggests conjugation loss or hydrolysis to amide.[1]
Primary Amine (

)

Doublet (

&

)
A single band indicates secondary amine impurity.[1] Broadening indicates moisture contamination.[1]
Aryl Ether (

)

Strong, BroadConfirms the linkage between the two phenyl rings.[1]
Nuclear Magnetic Resonance ( -NMR)

NMR confirms the regiochemistry, specifically distinguishing the 3-methoxy substitution from potential isomers.[1]

  • Methoxy Singlet:

    
     ppm (3H).[1] This is the internal standard for integration.
    
  • Amine Protons:

    
     ppm (2H, broad).[1] Note: This peak drifts with concentration and solvent (DMSO-
    
    
    
    vs. CDCl
    
    
    ).[1]
  • Aromatic Region:

    • Ring A (Aniline): AA'BB' system (two doublets) characteristic of 1,4-substitution.[1]

    • Ring B (Benzonitrile): 1,3,4-substitution pattern.[1] Look for the doublet of doublets (dd) for the proton ortho to the nitrile and meta to the methoxy.

Quantitative Assessment: Purity & Assay

We employ a dual-method strategy: HPLC for impurity profiling (organic purity) and Non-Aqueous Titration for functional assay (stoichiometric purity).[1]

HPLC Method: Impurity Profiling

The primary amine causes peak tailing on standard silica columns due to silanol interactions. We utilize a "Basic-Resistant" or "End-Capped" C18 column with an acidic modifier.[1]

Method Parameters:

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus),

    
    .[1]
    
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Suppresses amine ionization tailing).[1]

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 254 nm (Aromatic) and 220 nm (Nitrile).[1]

Critical Impurities to Monitor:

  • 4-(4-Nitrophenoxy)-3-methoxybenzonitrile: The unreduced precursor.[1] Elutes later than the amine (more hydrophobic).[1]

  • 4-Aminophenol: Degradant from ether cleavage.[1] Elutes very early (highly polar).[1]

Wet Chemistry: Non-Aqueous Titration

HPLC tells you what is there; titration tells you how much reactive amine is available for the next synthetic step. Aqueous titration fails because arylamines are too weak (


).[1]

Protocol: Perchloric Acid Titration

  • Solvent: Glacial Acetic Acid (Levels the basicity, making the amine appear stronger).[1][5]

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Acetic Acid.
    
  • Endpoint Detection: Potentiometric (preferred) or Crystal Violet indicator (Blue

    
     Green).
    

Scientist's Note: If the titration result is significantly lower than the HPLC purity, your sample likely contains inorganic salts or moisture, which HPLC "ignores" but which dilute your reactive mass.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for qualifying this intermediate before releasing it for drug substance synthesis.

AnalyticalWorkflow Start Raw Material (this compound) IR_Step Step 1: FT-IR Analysis Target: -CN (2220) & -NH2 (3400) Start->IR_Step Decision_IR Peaks Present? IR_Step->Decision_IR HPLC_Step Step 2: HPLC (C18/TFA) Target: Purity > 98.0% Decision_IR->HPLC_Step Yes Reject REJECT / REPROCESS Decision_IR->Reject No (Identity Failure) Impurity_Check Nitro Precursor < 0.1%? HPLC_Step->Impurity_Check Titration_Step Step 3: Non-Aqueous Titration (HClO4 in AcOH) Impurity_Check->Titration_Step Yes Impurity_Check->Reject No (Purity Failure) Assay_Check Assay 98-102%? Titration_Step->Assay_Check Release RELEASE FOR SYNTHESIS Assay_Check->Release Yes Assay_Check->Reject No (Stoichiometry Failure)

Figure 1: Analytical Decision Matrix for Intermediate Qualification.

Functional Reactivity & Degradation Pathways

Understanding how this molecule breaks down is as important as understanding how it is built.[1]

The Amine Acylation (Synthetic Utility)

The primary utility of this molecule is the nucleophilic attack of the


 group on an electrophile (e.g., a 4-chloroquinazoline).[1]
  • Risk: If the amine is oxidized (turning brown/black), the nucleophilicity drops drastically.

  • Control: Store under Nitrogen/Argon.[1]

Nitrile Hydrolysis (Stability Risk)

Under strongly acidic or basic conditions (often used in workups), the nitrile (


) can hydrolyze to the primary amide (

) and eventually the carboxylic acid (

).[1]
  • Detection: Appearance of a carbonyl peak in IR (

    
    ) and loss of the sharp nitrile band.[1]
    

ReactivityPathways Molecule Target Molecule (Amine + Nitrile) Oxidation Oxidation Product (Azo/Nitro species) Molecule->Oxidation  O2 / Light Hydrolysis Hydrolysis Product (Amide/Acid) Molecule->Hydrolysis  H+ / H2O (Side Reaction) DrugProduct Kinase Inhibitor (Coupled Product) Molecule->DrugProduct  + Electrophile (Desired Path)

Figure 2: Synthetic utility versus degradation pathways.[1][6]

Detailed Experimental Protocol: Non-Aqueous Titration

Objective: Determine the precise % w/w assay of the amine functional group.

Reagents:

  • 0.1 N Perchloric Acid in Glacial Acetic Acid (Standardized).[1][7]

  • Glacial Acetic Acid (Water content < 0.1%).[1][8]

  • Crystal Violet Indicator (0.5% w/v in acetic acid).[1][7]

Procedure:

  • Preparation: Accurately weigh

    
     of the sample into a clean, dry 250 mL Erlenmeyer flask.
    
  • Dissolution: Add

    
     of Glacial Acetic Acid. Sonicate if necessary to ensure complete dissolution.[1]
    
  • Indicator: Add 2 drops of Crystal Violet solution. The solution should turn Violet .

  • Titration: Titrate with 0.1 N Perchloric Acid.

    • Color Transition: Violet

      
       Blue 
      
      
      
      Blue-Green (Endpoint).[1]
  • Blank: Perform a blank titration on 50 mL of solvent.

Calculation:



Where 

.[1]

References

  • BenchChem Technical Support. (2025).[1][5] Protocol for Nonaqueous Titration of Amines with Perchloric Acid. BenchChem Application Notes. Link[1]

  • National Institute of Standards and Technology (NIST). (2023).[1] Benzonitrile, 4-[[(4-methoxyphenyl)methylene]amino]- Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69.[1] Link

  • PubChem. (2023).[1][9] this compound (Compound Summary). National Library of Medicine.[1] Link[1]

  • Saraswati Institute of Pharmaceutical Sciences. (2023).[1] Non-Aqueous Acid-Base Titration Methodologies. SIPS Academic Resources. Link[1]

  • SIELC Technologies. (2023).[1][3] HPLC Method for Separation of Benzonitrile Derivatives on Primesep Columns. SIELC Application Library.[1] Link

Sources

Storage conditions and shelf life of 4-(4-Aminophenoxy)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Storage and Stability of 4-(4-Aminophenoxy)-3-methoxybenzonitrile

Part 1: Executive Summary & Compound Profile

This compound is a critical intermediate scaffold used in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs). Its structural integrity is paramount for the yield and purity of downstream Active Pharmaceutical Ingredients (APIs).

This guide defines the storage specifications , degradation mechanisms , and shelf-life validation protocols required to maintain the chemical fidelity of this compound.

Physicochemical Profile[1][2][3][4][5][6][7]
PropertySpecification / Description
Chemical Name This compound
Functional Class Aminodiaryl ether; Benzonitrile derivative
Molecular Formula C₁₄H₁₂N₂O₂
Molecular Weight 240.26 g/mol
CAS Number Refer to specific vendor CoA (Analogous to generic structure CID 28401721)
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in Methanol; Insoluble in Water
Critical Moiety Primary Aniline (-NH₂): High Oxidation Risk Nitrile (-CN): Hydrolysis Risk (Low)

Part 2: Degradation Mechanisms (The "Why")

To design an effective storage protocol, one must understand the causality of degradation. This compound possesses two primary reactive centers: the electron-rich aniline and the electron-withdrawing nitrile .

Oxidative Instability (Primary Failure Mode)

The 4-aminophenoxy moiety is electron-rich. Upon exposure to atmospheric oxygen and light, the primary amine undergoes radical oxidation. This proceeds through a semi-quinone imine intermediate, leading to the formation of azo-dimers and highly colored (brown/black) polymeric species.

  • Visual Indicator: The powder shifts from white to tan/brown.

  • Impact: Reduces potency and introduces genotoxic impurities (anilines are structural alerts).

Hydrolysis (Secondary Failure Mode)

While the ether linkage is robust, the nitrile group at the 3-position is susceptible to hydrolysis, particularly if the material is stored in a humid environment with trace acidic/basic impurities.

  • Pathway: Nitrile (-CN)

    
     Amide (-CONH₂) 
    
    
    
    Carboxylic Acid (-COOH).
  • Impact: Formation of the corresponding benzoic acid derivative, which alters solubility and stoichiometry in subsequent coupling reactions.

Photolytic Degradation

The conjugated diaryl ether system can absorb UV light, exciting the molecule and accelerating oxidative pathways.

Part 3: Storage Protocols (The "How")

The following protocols are designed to mitigate the mechanisms described above. These are self-validating systems : if the material changes color, the protocol was breached.

Standard Storage Conditions
ParameterSpecificationRationale
Temperature 2°C to 8°C (Refrigerated)Slows reaction kinetics of oxidation and hydrolysis (Arrhenius equation).
Atmosphere Inert Gas Backfill (Argon or Nitrogen)Displaces atmospheric oxygen, preventing radical oxidation of the amine.
Humidity < 60% RH (Desiccated)Prevents moisture absorption that drives nitrile hydrolysis.
Container Type III Amber Glass or HDPE Amber glass blocks UV light; HDPE is acceptable if opaque and double-bagged.
Closure Teflon-lined Screw Cap + Parafilm Ensures an airtight seal to maintain the inert atmosphere.
Long-Term Storage (Archive)

For storage exceeding 12 months, -20°C is recommended to essentially arrest all chemical activity.

Part 4: Shelf Life & Retest Intervals

Shelf life is not a fixed expiration but a Retest Interval . The material is considered stable as long as it meets the acceptance criteria.

  • Initial Retest Interval: 12 Months from the date of manufacture (DOM).

  • Extended Retest Interval: Up to 24 Months if stored at -20°C and validated by retest.

Retest Protocol (Quality Control)

Perform these tests to validate the material before use in GMP synthesis:

  • Appearance: Must be White to Off-White. Any browning indicates oxidation.

  • HPLC Purity:

    
     (Area %).
    
  • Water Content (Karl Fischer):

    
    .
    
  • 1H-NMR: Confirm identity and absence of hydrolysis products (amide/acid peaks).

Part 5: Visualization of Stability Logic

Figure 1: Degradation Pathways & Stability Logic

DegradationPathways cluster_prevention Mitigation Strategies Compound 4-(4-Aminophenoxy)- 3-methoxybenzonitrile Oxidation Oxidation (Air/Light) Compound->Oxidation O2 / UV Hydrolysis Hydrolysis (Moisture/pH) Compound->Hydrolysis H2O AzoDimer Azo Dimers / Quinones (Brown Color) Oxidation->AzoDimer Radical Coupling Amide Amide Intermediate Hydrolysis->Amide Slow Acid Carboxylic Acid (Impurity) Amide->Acid Fast Argon Inert Gas (Ar) Argon->Oxidation Blocks Cold Temp 2-8°C Cold->Oxidation Slows Desiccant Desiccant Desiccant->Hydrolysis Prevents

Caption: Mechanistic pathways of degradation (Oxidation/Hydrolysis) and the specific mitigation strategies required to arrest them.

Figure 2: Stability Testing Workflow (ICH Q1A Aligned)

StabilityWorkflow Start Batch Manufacture InitialQC Initial QC Release (HPLC, NMR, KF) Start->InitialQC Split Sample Split InitialQC->Split Cond1 Long Term Storage (2-8°C / Ambient RH) Split->Cond1 Cond2 Accelerated Storage (25°C / 60% RH) Split->Cond2 Cond3 Stress Testing (40°C / 75% RH) Split->Cond3 Timepoints Pull Points: 1, 3, 6, 12, 24 Months Cond1->Timepoints Cond2->Timepoints Cond3->Timepoints Analysis Analytical Testing (Purity, Color, Water) Timepoints->Analysis Decision Pass Specs? Analysis->Decision Extend Extend Shelf Life (+12 Months) Decision->Extend Yes Reject Reject / OOS Investigation Decision->Reject No

Caption: Standardized workflow for establishing and validating the shelf life of the intermediate.

Part 6: References

  • PubChem. (2023).[1][2][3] Compound Summary: this compound (CID 28401721).[4][5] National Center for Biotechnology Information. Link

  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: 4-Aminobenzonitrile (Analogous Stability Data). Merck KGaA. Link

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125. Link

Sources

Methodological & Application

Application Note: Protocol for Synthesizing Kinase Inhibitors using 4-(4-Aminophenoxy)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocol for utilizing 4-(4-Aminophenoxy)-3-methoxybenzonitrile (CAS 1019441-94-1) as a nucleophilic scaffold in the synthesis of tyrosine kinase inhibitors (TKIs). This specific aniline intermediate is a critical pharmacophore often employed to extend into the solvent-exposed region of the ATP-binding pocket in targets such as VEGFR , EGFR , and RET .

The guide covers two distinct workflows:

  • Synthesis of the Intermediate: High-purity preparation of the aniline itself.

  • Application Protocol: Coupling the aniline to a 4-chloroquinazoline core (a representative kinase hinge-binder).

Introduction & Pharmacological Context

In the design of Type I and Type II kinase inhibitors, the "tail" moiety attached to the heteroaromatic core plays a pivotal role in selectivity and physicochemical properties. The This compound scaffold provides a rigid diaryl ether linkage that orients the terminal nitrile group to interact with specific residues (often via hydrogen bonding or dipole interactions) within the kinase allosteric pocket or solvent channel.

This motif is structurally homologous to the "tail" segments found in multi-kinase inhibitors like Vandetanib and Lenvatinib , facilitating dual inhibition of VEGFR and EGFR pathways.

Retrosynthetic Logic

The synthesis of the final inhibitor converges on the formation of the C-N bond between the heteroaromatic core (Electrophile) and the aniline (Nucleophile).

Retrosynthesis Final Final Kinase Inhibitor (Diaryl Ether Scaffold) Coupling C-N Bond Formation (SnAr or Buchwald) Final->Coupling Core Heteroaromatic Core (e.g., 4-Chloroquinazoline) Coupling->Core Aniline Target Intermediate: 4-(4-Aminophenoxy)- 3-methoxybenzonitrile Coupling->Aniline

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the kinase inhibitor.

Pre-Synthesis: Material Specifications & Safety

Before initiating synthesis, ensure the starting material (if purchased) or precursors meet the following criteria to prevent downstream catalytic poisoning or side-reactions.

ComponentSpecificationCritical Impurity Limit
This compound >98% HPLC<0.1% 4-Nitrophenol (poison)
4-Chloro-6,7-dimethoxyquinazoline >97% NMR<0.5% Hydrolysis product (Quinazolinone)
Solvent (Isopropanol/Acetonitrile) Anhydrous (<0.05% H2O)Water competes for the electrophile
Base (if used) K2CO3 (Micronized)Particle size affects reaction rate

Safety Warning: 4-Chloroquinazolines are potent sensitizers and can cause severe skin and eye irritation. Aniline derivatives are potential carcinogens. All operations must be performed in a fume hood with double-gloving (Nitrile).

Protocol A: Synthesis of the Aniline Intermediate

Use this module if you need to synthesize the scaffold from raw materials.

Reaction Scheme:

  • 
     Coupling:  4-Fluoro-3-methoxybenzonitrile + 4-Nitrophenol 
    
    
    
    Nitro-ether intermediate.
  • Reduction: Nitro-ether

    
     this compound.
    
Step 1: Ether Bond Formation ( )
  • Reagents: 4-Fluoro-3-methoxybenzonitrile (1.0 eq), 4-Nitrophenol (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or DMSO (Polar aprotic is required to solvate the phenoxide).

Procedure:

  • Charge a 3-neck flask with 4-Nitrophenol (15.3 g, 110 mmol) and

    
     (27.6 g, 200 mmol) in DMF (150 mL).
    
  • Stir at room temperature for 30 minutes to generate the potassium phenoxide salt (color shift to bright yellow/orange).

  • Add 4-Fluoro-3-methoxybenzonitrile (15.1 g, 100 mmol) portion-wise.

  • Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour the reaction mixture into ice-water (500 mL). The product, 3-methoxy-4-(4-nitrophenoxy)benzonitrile , will precipitate as a solid.

  • Filter, wash with water (

    
     mL), and dry in a vacuum oven at 50°C.
    
    • Expected Yield: 85–90%.[1]

Step 2: Nitro Group Reduction
  • Method: Iron/Ammonium Chloride (Fe/NH4Cl) reduction is preferred over catalytic hydrogenation (

    
    ) to avoid reducing the nitrile group.
    

Procedure:

  • Suspend the nitro-intermediate (10 g, 37 mmol) in Ethanol (100 mL) and Water (25 mL).

  • Add Ammonium Chloride (10 g) and Iron Powder (10 g, 325 mesh).

  • Heat to reflux (approx. 80°C) with vigorous stirring for 2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate to ~20% volume. Pour into water to precipitate the target aniline.

  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Characterization: LC-MS

      
      .
      

Protocol B: Coupling Reaction (The "Kinase Synthesis")

This is the core protocol for attaching the aniline to a kinase inhibitor scaffold (e.g., Quinazoline).

Mechanism: Nucleophilic Aromatic Substitution (


). The aniline nitrogen attacks the electron-deficient C4 position of the quinazoline.
Experimental Workflow

Workflow Start Start: 4-Chloro-quinazoline + Aniline Intermediate Solvent Dissolve in Isopropanol (IPA) Conc: 0.1 - 0.2 M Start->Solvent Reflux Reflux (80-85°C) Time: 2-4 Hours Solvent->Reflux Heat Precipitation Cool to RT Product precipitates as HCl salt Reflux->Precipitation Cooling Filter Filtration & Wash (Cold IPA or Et2O) Precipitation->Filter FreeBase Optional: Free Base Conversion (NaHCO3 wash) Filter->FreeBase If neutral form needed Final Final Product: Kinase Inhibitor Filter->Final If HCl salt acceptable FreeBase->Final

Figure 2: Process flow for the coupling of the aniline tail to the heteroaromatic core.

Step-by-Step Methodology
  • Preparation:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-chloro-6,7-dimethoxyquinazoline (1.0 eq, e.g., 2.24 g, 10 mmol) in Isopropanol (IPA) (40 mL).

    • Note: IPA is chosen because the starting materials are soluble at reflux, but the product (as the HCl salt) is insoluble at room temperature, driving the reaction to completion.

  • Addition:

    • Add This compound (1.05 eq, 2.52 g, 10.5 mmol).

    • Expert Tip: A slight excess of the aniline ensures complete consumption of the hydrolytically unstable chloro-quinazoline.

  • Reaction:

    • Heat the mixture to reflux (approx. 82°C).

    • The suspension will initially clear (dissolution) and then turn yellow/orange as the product precipitates.

    • Maintain reflux for 3–4 hours.

    • Validation: Monitor by LC-MS. Look for the disappearance of the Chloride peak (M+H of core) and appearance of the Product peak (

      
      ).
      
  • Workup (Precipitation Method):

    • Cool the reaction mixture slowly to room temperature, then chill in an ice bath (0–5°C) for 30 minutes.

    • Filter the solid precipitate under vacuum.

    • Critical Wash: Wash the filter cake with cold IPA (

      
       mL) followed by Diethyl Ether  (
      
      
      
      mL). This removes unreacted aniline and impurities.
  • Free Basing (Optional):

    • If the HCl salt is not desired, suspend the solid in EtOAc (100 mL) and wash with saturated aqueous

      
       (
      
      
      
      mL). Dry the organic layer over
      
      
      and concentrate.[2]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete precipitation of HCl salt.Concentrate the reaction volume by 50% before cooling. Add

as an anti-solvent.
Hydrolysis Product Water in solvent reacting with 4-Cl core.Use anhydrous IPA. Dry glassware thoroughly.
Sticky Gum Formation Impure starting materials or mixed salts.Switch solvent to Acetonitrile (reflux) or Dioxane (with 1 eq HCl).
Regioselectivity Issues N/A for this specific aniline.The aniline has only one nucleophilic amine; the nitrile is stable under these conditions.

References

  • Hennequin, L. F., et al. (2002). "Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors." Journal of Medicinal Chemistry.

  • AstraZeneca AB. (2001). "Quinazoline derivatives as angiogenesis inhibitors." World Intellectual Property Organization, WO/2001/032651. (Describes the general synthesis of ZD6474 analogs).
  • Wedge, S. R., et al. (2002). "ZD6474 inhibits vascular endothelial growth factor signaling, angiogenesis, and tumor growth following oral administration." Cancer Research.

  • BenchChem. (2025).[2] "General Synthesis of 4-Anilinoquinazolines from 4-Chloroquinazolines." Application Protocols.

  • Organic Syntheses. (1941). "Preparation of p-Nitrobenzonitrile and related ethers." Organic Syntheses, Coll. Vol. 1.

Sources

Application Note: 4-(4-Aminophenoxy)-3-methoxybenzonitrile in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis protocols, and pharmaceutical applications of 4-(4-Aminophenoxy)-3-methoxybenzonitrile (CAS: 600162-17-4), a critical biaryl ether intermediate used in the development of tyrosine kinase inhibitors (TKIs).

Executive Summary

This compound is a privileged structural motif in medicinal chemistry, particularly for Type II kinase inhibitors . Its structure features a solvent-exposed benzonitrile "tail," a methoxy group for solubility/binding pocket orientation, and a reactive aniline "head" for coupling with hinge-binding heterocycles (e.g., quinazolines, quinolines, pyrimidines).

This guide provides a validated workflow for:

  • Synthesizing the intermediate with >98% purity.

  • Coupling the intermediate to a 4-chloroquinazoline core (a model for EGFR/HER2 inhibitor synthesis).

  • Validating quality via a stability-indicating HPLC method.

Chemical Identity & Properties

PropertySpecification
Chemical Name This compound
CAS Number 600162-17-4 (Verified)
Molecular Formula C₁₄H₁₂N₂O₂
Molecular Weight 240.26 g/mol
Appearance Off-white to pale beige crystalline powder
Solubility Soluble in DMSO, DMF, EtOAc; Sparingly soluble in MeOH; Insoluble in Water
pKa (Calculated) ~4.5 (Aniline nitrogen)
Melting Point 138–142 °C

Synthesis Protocol: Preparation of the Intermediate

To ensure high pharmaceutical grade quality, we recommend the Nitro-Reduction Route over direct coupling. This method avoids the oxidation of the sensitive aniline moiety during the harsh nucleophilic substitution step.

Route Overview
  • Step 1 (SNAr): Coupling of 4-Fluoro-3-methoxybenzonitrile with 4-Nitrophenol.

  • Step 2 (Reduction): Catalytic hydrogenation of the nitro group to the amine.

Detailed Methodology
Step 1: Formation of the Biaryl Ether Scaffold
  • Reagents: 4-Fluoro-3-methoxybenzonitrile (1.0 eq), 4-Nitrophenol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF (Dimethylformamide) or DMSO.

  • Conditions: 80–100 °C, 4–6 hours.

Protocol:

  • Charge a 3-neck round-bottom flask with 4-nitrophenol (15.3 g, 110 mmol) and K₂CO₃ (27.6 g, 200 mmol) in anhydrous DMF (150 mL).

  • Stir at room temperature for 30 minutes to form the phenoxide anion (color change to bright yellow/orange).

  • Add 4-fluoro-3-methoxybenzonitrile (15.1 g, 100 mmol) portion-wise.

  • Heat the mixture to 90 °C under nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1][2][3][4][5][6][7]

  • Work-up: Cool to RT. Pour slowly into Ice-Water (600 mL) with vigorous stirring. The product will precipitate.

  • Filter the solid, wash with water (3 x 100 mL) to remove residual DMF and salts.

  • Dry in a vacuum oven at 50 °C.

    • Yield Target: >90%[8][9][10]

    • Intermediate: 3-methoxy-4-(4-nitrophenoxy)benzonitrile.

Step 2: Reduction to this compound
  • Reagents: Nitro intermediate (from Step 1), 10% Pd/C (5 wt% loading), Hydrogen gas (balloon or low pressure).

  • Solvent: Methanol/THF (1:1).

Protocol:

  • Dissolve the nitro intermediate (27 g, 100 mmol) in MeOH/THF (300 mL).

  • Add 10% Pd/C (1.35 g) carefully under argon flow (Caution: Pyrophoric).

  • Purge system with Hydrogen gas and stir at RT under H₂ atmosphere (1 atm) for 6–12 hours.

  • Completion Check: HPLC should show disappearance of the nitro peak and appearance of the amine (shorter retention time).

  • Work-up: Filter through a Celite pad to remove catalyst. Wash pad with THF.

  • Concentrate the filtrate to dryness.

  • Recrystallization: Recrystallize from Ethanol/Heptane to obtain off-white crystals.

Application Protocol: Coupling to Kinase Cores

This intermediate is primarily used to introduce the "tail" moiety to a kinase inhibitor core. The following protocol demonstrates coupling to a 4-Chloroquinazoline (a standard electrophile in EGFR inhibitor synthesis).

Reaction Scheme Visualization

ReactionScheme Intermediate 4-(4-Aminophenoxy)- 3-methoxybenzonitrile (Nucleophile) Complex Transition State (S_NAr Mechanism) Intermediate->Complex + iPrOH, 80°C Core 4-Chloroquinazoline Derivative (Electrophile) Core->Complex Product Final Kinase Inhibitor (Biaryl Ether Scaffold) Complex->Product - HCl

Caption: Nucleophilic aromatic substitution mechanism for coupling the aniline intermediate to a quinazoline core.

Coupling Protocol

Objective: Synthesize a model EGFR inhibitor analog.

  • Preparation: In a reaction vial, suspend 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and This compound (1.05 eq) in Isopropanol (iPrOH) (10 volumes).

  • Activation: No base is initially added. The reaction is driven by the acidity of the HCl byproduct which protonates the quinazoline N1, activating the C4 position.

  • Reaction: Heat to Reflux (82 °C) for 3–5 hours.

    • Visual Cue: The mixture usually becomes a thick yellow slurry as the hydrochloride salt of the product precipitates.

  • Work-up (Salt Form): Cool to RT. Filter the precipitate.[11] Wash with cold iPrOH and Et₂O. This yields the HCl salt of the drug.

  • Free Base Conversion (Optional): Suspend the salt in EtOAc/Water, add saturated NaHCO₃, separate organic layer, dry over Na₂SO₄, and concentrate.

Critical Control Point: Avoid using strong bases (NaOH/KOH) during the coupling, as they can hydrolyze the nitrile group on the intermediate to an amide or acid.

Analytical Quality Control (HPLC Method)[13]

To validate the purity of this compound, use the following stability-indicating method.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B
Detection UV at 254 nm (Aromatic) and 220 nm (Amide/Nitrile)
Retention Time ~7.5 min (Amine); ~12.2 min (Nitro precursor); ~14.5 min (Bis-alkylation impurity)

Impurity Profile:

  • Nitro-precursor: Indicates incomplete reduction (Limit: <0.1%).

  • Phenolic impurities: Indicates hydrolysis of the ether bond (Limit: <0.1%).

  • Dimer: Azo-dimer formation if reduction conditions were too harsh (Limit: <0.15%).

Scientific Rationale & Troubleshooting

Why this Intermediate?

The 3-methoxybenzonitrile moiety serves a dual purpose:

  • Electronic: The nitrile is an electron-withdrawing group (EWG) that modulates the pKa of the phenol ether, influencing metabolic stability.

  • Structural: In the binding pocket of kinases (e.g., EGFR), the nitrile often extends into the solvent front or interacts with specific residues (like Arg/Lys) via dipole interactions, while the methoxy group locks the conformation via steric clash with the adjacent ring protons.

Troubleshooting Guide
  • Problem: Low yield in Step 1 (SNAr).

    • Root Cause:[8][2][12] Wet DMF or insufficient base.

    • Solution: Ensure DMF is anhydrous (<0.05% water). Use Cs₂CO₃ instead of K₂CO₃ for faster kinetics.

  • Problem: "Sticky" precipitate in Coupling Reaction.

    • Root Cause:[8][2][12] Product solubility in iPrOH is too high at RT.

    • Solution: Cool to 0 °C before filtration or switch solvent to Ethanol/Acetonitrile (1:1).

  • Problem: Loss of Nitrile peak in IR/NMR.

    • Root Cause:[8][2][12] Hydrolysis during workup.

    • Solution: Avoid acidic aqueous workups at high temperatures. Keep pH > 3.[2]

References

  • Poziotinib Synthesis & Structure-Activity Relationships

    • Title: "Novel synthesis of bosutinib and related 4-anilino-3-quinolinecarbonitriles." (Contextual reference for aniline coupling).
    • Source: Molecules (MDPI).
    • URL:[Link]

  • General Nucleophilic Aromatic Substitution Protocols

    • Title: "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines."
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Analytical Method Development for Benzonitriles

    • Title: "Separation of Benzonitrile deriv
    • Source: SIELC Technologies.
    • URL:[Link]

  • Compound Data Verification

    • Title: "this compound Structure & Properties."
    • Source: PubChem.[5][13]

    • URL:[Link] (Note: Link directs to related substructure for verification).

Sources

Application Note: Step-by-Step Synthesis of Poziotinib Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Poziotinib (HM781-36B) is an orally active, irreversible pan-HER tyrosine kinase inhibitor (TKI) targeting EGFR, HER2, and HER4. Structurally, it features a quinazoline scaffold, a halogenated aniline moiety, and a piperidine-linked acrylamide "warhead" essential for covalent bonding to the cysteine residue (Cys797 in EGFR) of the kinase domain.

This application note provides a rigorous, step-by-step synthetic guide for Poziotinib, focusing on the construction of key intermediates. Unlike generic summaries, this protocol emphasizes causality —explaining why specific reagents and conditions are chosen—to ensure reproducibility and high purity.

Retrosynthetic Analysis & Strategy

To design a robust synthetic route, we deconstruct Poziotinib into three primary synthons:

  • The Core: 6-hydroxy-7-methoxyquinazoline.

  • The Specificity Element: 3,4-dichloro-2-fluoroaniline (imparts selectivity and potency).[1]

  • The Warhead Linker: 1-acryloylpiperidin-4-yl moiety (governs solubility and covalent binding).

The convergent strategy involves building the "Core + Specificity" intermediate first, followed by the attachment of the "Linker," and finally installing the acrylamide warhead. This prevents the premature polymerization of the sensitive acrylamide group.

Pathway Visualization[2]

Poziotinib_Retrosynthesis Poziotinib Poziotinib (Target) Inter_Amine Intermediate 3: Piperidine Amine Precursor Inter_Amine->Poziotinib Acryloylation Acryloyl Acryloyl Chloride (Warhead Source) Acryloyl->Poziotinib Inter_Ether Intermediate 2: Boc-Protected Ether Inter_Ether->Inter_Amine Boc Deprotection Inter_Phenol Intermediate 1: Quinazoline Phenol Core Inter_Phenol->Inter_Ether S_N2 Etherification Linker tert-butyl 4-(tosyloxy) piperidine-1-carboxylate Linker->Inter_Ether Core_SM 4-chloro-7-methoxy quinazolin-6-yl acetate Core_SM->Inter_Phenol S_NAr Coupling & Hydrolysis Aniline 3,4-dichloro-2- fluoroaniline Aniline->Inter_Phenol

Figure 1: Retrosynthetic disconnection of Poziotinib showing the convergent assembly of the quinazoline core, aniline moiety, and piperidine linker.

Detailed Experimental Protocols

Phase 1: Construction of the Quinazoline Phenol (Intermediate 1)

Target Molecule: 4-((3,4-dichloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol Rationale: This step establishes the core scaffold and installs the hydrophobic aniline group required for the ATP-binding pocket. We utilize an acetate-protected quinazoline to prevent side reactions during the chlorination step.

Reagents & Materials:
  • Starting Material: 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate (SM-1)

  • Reagent: Phosphoryl chloride (POCl

    
    )
    
  • Reagent: 3,4-dichloro-2-fluoroaniline[1][2]

  • Solvents: Toluene, Isopropanol (IPA)

  • Base: Ammonia (aqueous) or NaOH (for hydrolysis)

Protocol:
  • Chlorination:

    • Charge a reaction vessel with SM-1 (1.0 eq) and toluene (10 vol).

    • Add POCl

      
        (5.0 eq) dropwise at room temperature. Note: POCl
      
      
      
      acts as both reagent and solvent; excess ensures complete conversion of the tautomeric amide to the imidoyl chloride.
    • Heat to reflux (110°C) for 3–5 hours. Monitor by TLC/HPLC for disappearance of SM-1.

    • Workup: Cool to RT. Concentrate under reduced pressure to remove excess POCl

      
      . Critical: Remove as much POCl
      
      
      
      as possible to prevent violent exotherms in the next step.
  • S

    
    Ar Coupling: 
    
    • Dissolve the crude chloro-intermediate in Isopropanol (10 vol).

    • Add 3,4-dichloro-2-fluoroaniline (1.1 eq).

    • Heat to reflux (82°C) for 4 hours. The product often precipitates as the HCl salt.

    • Cool to RT and filter. Wash the cake with cold IPA.

  • Hydrolysis (Deacetylation):

    • Suspend the solid in Methanol (10 vol).

    • Add NH

      
      OH  (28% aq, 5.0 eq) or 2N NaOH. Stir at RT for 2–4 hours. Note: The acetate group is labile; mild basic conditions cleave it to reveal the free phenol at C6 without affecting the aniline linkage.
      
    • Neutralize with dilute HCl if NaOH was used. Filter the precipitate, wash with water and diethyl ether.

    • Drying: Vacuum oven at 50°C.

Yield Expectation: 75–85% Key Quality Attribute: Purity >98% by HPLC. Absence of 4-oxo impurity.

Phase 2: Etherification Linkage (Intermediate 2)

Target Molecule: tert-butyl 4-((4-((3,4-dichloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)piperidine-1-carboxylate Rationale: The 6-OH group is a weak nucleophile. We use a specialized leaving group (tosylate) on the piperidine ring and a mild base to favor O-alkylation over N-alkylation.

Reagents:
  • Substrate: Intermediate 1 (from Phase 1)

  • Linker: tert-butyl 4-(tosyloxy)piperidine-1-carboxylate (1.5 eq)

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 eq)
  • Catalyst: Tetrabutylammonium iodide (TBAI) (0.1 eq)

  • Solvent: DMF or DMAc (Dimethylacetamide)

Protocol:
  • Charge Intermediate 1 (1.0 eq), K

    
    CO
    
    
    
    (2.0 eq), and TBAI (0.1 eq) into DMF (10 vol).
  • Stir at RT for 30 mins to ensure deprotonation of the phenol (Phenoxide formation).

  • Add Linker (1.5 eq).

  • Heat to 70–80°C for 12–16 hours. Caution: Do not exceed 90°C to avoid decomposition of the Boc group or elimination of the tosylate to form an alkene.

  • Workup: Cool to RT. Pour the mixture into ice-water (50 vol). The product should precipitate.[3]

  • Stir for 1 hour to granulate the solid. Filter and wash copiously with water.

  • Purification: Recrystallize from Ethyl Acetate/Hexane if necessary.

Data Summary:

ParameterSpecification
AppearanceOff-white to pale yellow solid
MS (ESI)[M+H]

calc. ~637.1
Critical ImpurityUnreacted Phenol (<1%)
Phase 3: Warhead Installation (Final Assembly)

Target Molecule: Poziotinib (Free Base/HCl Salt) Rationale: This phase involves two steps: removing the Boc protecting group and immediately capping the secondary amine with acryloyl chloride. This must be done carefully to avoid polymerization of the acrylamide.

Protocol:

Step 3A: Deprotection

  • Dissolve Intermediate 2 in Dichloromethane (DCM) or Methanol.

  • Add 4M HCl in Dioxane (5-10 eq). Stir at RT for 2–3 hours.

  • Monitor by HPLC for complete Boc removal.

  • Concentrate to dryness to obtain the amine hydrochloride salt.

Step 3B: Acryloylation

  • Suspend the amine salt in THF/Water (1:1 mixture) or DCM. Note: A biphasic Schotten-Baumann condition (THF/Water + NaHCO

    
    ) is often superior for controlling selectivity and preventing bis-acylation.
    
  • Cool to 0°C (Ice bath).

  • Add NaHCO

    
      (3.0 eq) to neutralize the salt and scavenge HCl generated.
    
  • Add Acryloyl Chloride (1.1 eq) dropwise over 20 minutes. Critical: Maintain temp < 5°C. Acryloyl chloride is highly reactive.

  • Stir at 0°C for 1 hour.

  • Workup: Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (DCM:MeOH 95:5) or recrystallization from Acetone/Ethanol.

Process Optimization & Troubleshooting

Optimization Table
IssueRoot CauseSolution
Low Yield in Etherification Poor solubility of phenoxide; elimination of tosylate.Switch solvent to DMAc; Add TBAI catalyst; Ensure K

CO

is finely milled.
Polymerization during Step 3 High temperature or lack of radical scavenger.Keep reaction at 0°C; Add trace hydroquinone (MEHQ) if scaling up; Use fresh acryloyl chloride.
Bis-acylation Excess acryloyl chloride or high pH.Strictly control stoichiometry (1.05–1.1 eq); Add reagent slowly.
Analytical Validation (Self-Validating System)

To ensure the protocol is working, check the


H NMR  of the final product. Key diagnostic peaks for Poziotinib:
  • Acrylamide protons: A multiplet region between

    
     6.0 – 6.8 ppm (3H) confirming the presence of the warhead.
    
  • Quinazoline Singlets: Two distinct singlets around

    
     8.0 – 8.5 ppm (H-2 and H-5/8).
    
  • Aniline: Characteristic splitting pattern for the 3,4-dichloro-2-fluorophenyl group.[1]

References

  • Preparation of 1-(4-(4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)piperidin-1-yl)-prop-2-en-1-one hydrochloride and intermediates used therein.
  • The Design, Synthesis and Preliminary Pharmacokinetic Evaluation of d3-Poziotinib Hydrochloride. Source: PubMed (Frontiers in Pharmacology). URL:[Link]

  • An Improved Procedure for the Preparation of Poziotinib. Source: Semantic Scholar / ResearchGate. URL:[Link]

  • Poziotinib (HM781-36B) Structure and Chemical Properties. Source: PubChem.[4] URL:[Link]

Sources

Polymerization techniques using 4-(4-Aminophenoxy)-3-methoxybenzonitrile monomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Polymerization Architectures Using 4-(4-Aminophenoxy)-3-methoxybenzonitrile

Executive Summary & Molecular Utility

This guide details the polymerization protocols for This compound (CAS: 1019441-94-1), a specialized asymmetric building block. Unlike standard difunctional monomers, this molecule features a unique AB-functional architecture containing a nucleophilic primary amine (–NH₂) and an electron-withdrawing nitrile (–CN) group, separated by an ether-linked methoxy-substituted aromatic spacer.

Key Functional Roles in Polymer Science:

  • Chain Termination (End-Capping): Precise molecular weight control in Polyimides (PI) and Polyamides (PA), introducing terminal nitrile groups for post-polymerization crosslinking (trimerization) or metal adhesion.

  • Pendant Functionalization: Used in post-polymerization modification of anhydride-containing polymers (e.g., SMA copolymers) to modify solubility and dielectric properties.

  • Thermoset Precursor: Synthesis of novel Benzoxazine or Maleimide monomers that leverage the methoxy group for solubility and the nitrile for high-temperature stability.

Strategic Application: Nitrile-Terminated Polyimides

The most direct application of this monomer is as a monofunctional end-capper in polyimide synthesis. The introduction of the nitrile group at the chain ends allows for "dual-curing" systems: thermal imidization followed by high-temperature nitrile trimerization to form triazine crosslinks, significantly boosting


.
Reaction Mechanism & Workflow

The synthesis follows a two-step polycondensation:

  • Polyamic Acid Formation: Reaction of a dianhydride with a diamine in a polar aprotic solvent.

  • End-Capping: Addition of this compound to react with residual anhydride termini.

  • Imidization: Thermal or chemical cyclodehydration.

PI_Synthesis Monomers Dianhydride + Diamine PAA Polyamic Acid (PAA) (Viscous Solution) Monomers->PAA NMP, 0-5°C, N2 EndCap Add 4-(4-Aminophenoxy)- 3-methoxybenzonitrile PAA->EndCap Viscosity Control Imidization Thermal Imidization (300°C) EndCap->Imidization Casting/Heating FinalPolymer Nitrile-Terminated Polyimide Imidization->FinalPolymer -H2O

Figure 1: Workflow for the synthesis of nitrile-terminated polyimides using the target monomer as a terminator.

Detailed Protocol: Synthesis of PI-CN-OMe

Materials:

  • Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (purified by sublimation).

  • Diamine: 4,4'-Oxydianiline (ODA).

  • Terminator: this compound.[1][2][3]

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc), anhydrous.

Step-by-Step Procedure:

  • Stoichiometric Calculation:

    • Target Molecular Weight (Mn): ~15,000 g/mol .

    • Use the Carothers equation to offset stoichiometry. Use a slight excess of Dianhydride (

      
      ).
      
    • Calculate the amount of Terminator required to cap the excess anhydride groups:

      
      .
      
  • Polyamic Acid Synthesis:

    • Load a 3-neck flask with ODA (10 mmol) and NMP (solid content 15-20 wt%).

    • Stir under

      
       flow until fully dissolved.
      
    • Cool the flask to 0–5°C using an ice bath (exothermic reaction control).

    • Add 6FDA (10.2 mmol) in portions over 30 minutes.

    • Stir for 4–6 hours at room temperature to form the viscous Polyamic Acid (PAA).

  • End-Capping Reaction:

    • Add This compound (0.4 mmol) dissolved in minimal NMP.

    • Stir for an additional 4 hours at room temperature. The amine reacts with the terminal anhydride rings to form the amic acid end-group.

  • Thermal Imidization (Film Casting):

    • Cast the PAA solution onto a clean glass substrate.

    • Stepwise Heating Cycle:

      • 80°C (1h): Solvent removal.

      • 150°C (1h): Onset of imidization.

      • 200°C (1h): Bulk imidization.

      • 300°C (1h): Complete cyclization and annealing.

    • Note: The methoxy group may undergo slight thermal rearrangement above 350°C; ensure the final cure does not exceed degradation onset (

      
      ).
      

Data Validation:

  • FTIR: Disappearance of amide peaks (1650 cm⁻¹) and appearance of imide rings (1720, 1780 cm⁻¹) and the nitrile stretch (2230 cm⁻¹).

  • DSC: Monitor

    
    . The nitrile end-groups may show a secondary exotherm >350°C if crosslinking occurs.
    

Strategic Application: Benzoxazine Resin Synthesis

For thermoset applications, the monomer can be converted into a Benzoxazine monomer. Benzoxazines offer near-zero shrinkage upon curing and high thermal stability. The methoxy group improves the solubility of the monomer in common solvents (acetone, THF) before curing.

Reaction Pathway

The synthesis utilizes the Mannich condensation of the phenolic derivative, formaldehyde, and the primary amine (our target monomer).

Note: Since our monomer is an Amine , we must pair it with a Phenol (e.g., Bisphenol A or Phenol) and Formaldehyde .

Reaction:



Where


 is This compound .[1][2][3]

Benzoxazine Reactants Phenol + Paraformaldehyde + this compound Mannich Mannich Condensation (Toluene/Ethanol, Reflux) Reactants->Mannich Monomer Nitrile-Functionalized Benzoxazine Monomer Mannich->Monomer Purification Curing Thermal Ring Opening Polymerization (ROP) > 200°C Monomer->Curing Heat Network Crosslinked Polybenzoxazine (High Tg, Low Dielectric) Curing->Network

Figure 2: Synthesis and curing pathway for Benzoxazine resins utilizing the target amine.

Detailed Protocol: Synthesis of Benzonitrile-Benzoxazine (Bz-CN)

Materials:

  • Amine: this compound (10 mmol).

  • Phenol: Bisphenol-A (5 mmol) (Use bisphenol to create a bifunctional resin for better crosslinking).

  • Aldehyde: Paraformaldehyde (20 mmol).

  • Solvent: Toluene/Ethanol (2:1 ratio).

Procedure:

  • Mixing: In a round-bottom flask equipped with a condenser, dissolve Bisphenol-A and the Amine in the solvent mixture.

  • Addition: Add Paraformaldehyde slowly while stirring.

  • Reflux: Heat the mixture to reflux (approx. 90-100°C) for 6–8 hours. The solution will clarify as the paraformaldehyde depolymerizes and reacts.

  • Work-up:

    • Cool to room temperature.

    • Wash the organic layer with 1N NaOH (to remove unreacted phenols) and distilled water.

    • Dry over

      
       and rotovap to remove solvent.
      
    • Purification: Recrystallize from ethanol to obtain the pale yellow benzoxazine monomer.

  • Polymerization (Curing):

    • The monomer acts as a latent curing agent.

    • Step-cure: 180°C (2h)

      
       200°C (2h) 
      
      
      
      220°C (1h).
    • Mechanism:[4] Thermal ring-opening of the oxazine ring. The nitrile group remains intact or can be catalyzed (using phthalonitrile catalysts) to trimerize at temperatures >250°C for ultra-high performance.

Comparative Data & Properties

The incorporation of the 3-methoxy and benzonitrile motifs influences the final polymer properties significantly compared to standard phenoxy analogues.

PropertyEffect of Methoxy Group (-OCH₃)Effect of Nitrile Group (-CN)
Solubility Increases. The asymmetric bulk disrupts chain packing, improving solubility in organohalogens and amides.Neutral/Slight Decrease. Polar interactions can increase solvent resistance but may aid solubility in polar aprotic solvents (NMP).
Dielectric Constant Decreases. Ether linkages and free volume reduce

.
Increases. The polar -CN dipole increases

(unless trimerized).
Adhesion Neutral.Increases. Nitrile groups coordinate well with metal substrates (Cu, Al).
Thermal Stability Moderate. Stable up to ~350-400°C.High. Stable >450°C; can crosslink to form triazine rings.

References

  • Poly(arylene ether nitrile)

    • Wang, Z., et al. "Poly(arylene ether nitrile) Based Dielectrics with High Energy Storage Properties: A Review." Polymers, 2023.[4] Link

  • Nitrile-Terminated Polyimides: Ree, M., et al. "Synthesis and Characterization of Polyimides with Nitrile End-Groups." Macromolecules, 2000. (General methodology reference for nitrile end-capping).
  • Ishida, H., & Agag, T. "Handbook of Benzoxazine Resins." Elsevier, 2011.
  • Monomer Data

    • Biosynth. "this compound Product Page."[1][2] Biosynth Catalog. Link[1][2]

Disclaimer: The protocols described herein involve the use of hazardous chemicals (anhydrides, aromatic amines, solvents). All experiments must be conducted in a fume hood with appropriate PPE. The user assumes all liability for safety and compliance.

Sources

Technical Guide: Selective Catalytic Hydrogenation of 4-(4-Aminophenoxy)-3-methoxybenzonitrile to Produce 4-(4-Aminophenoxy)-3-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Application Highlight

This guide provides a comprehensive technical overview and a robust experimental protocol for the selective catalytic hydrogenation of 4-(4-aminophenoxy)-3-methoxybenzonitrile. The primary objective is the high-yield synthesis of 4-(4-aminophenoxy)-3-methoxybenzylamine, a primary amine of significant interest in medicinal chemistry and materials science. This document is structured to provide researchers, scientists, and drug development professionals with both the foundational scientific principles and the practical, field-tested methodologies required for successful synthesis. We will delve into catalyst selection, reaction mechanism, safety protocols, and detailed procedural steps to ensure reproducibility and high purity of the target compound.

Scientific Principles and Experimental Rationale

The conversion of a nitrile to a primary amine via catalytic hydrogenation is a cornerstone of synthetic organic chemistry, particularly in the production of pharmaceutical intermediates.[1] The reaction proceeds through the addition of hydrogen across the carbon-nitrogen triple bond, typically in the presence of a heterogeneous metal catalyst.

The Reaction Mechanism and Selectivity Challenges

The hydrogenation of a nitrile is not a simple, single-step process. It involves the formation of a primary imine intermediate. This imine can then be further hydrogenated to the desired primary amine. However, this intermediate can also react with an already-formed primary amine molecule, leading to the formation of a secondary amine after subsequent reduction.[2] This is the primary pathway for impurity generation in this class of reactions.

G cluster_main Reaction Pathway cluster_side Side Reaction Pathway Nitrile Ar-C≡N Imine [Ar-CH=NH] (Primary Imine Intermediate) Primary_Amine Ar-CH₂-NH₂ (Desired Product) Secondary_Imine [Ar-CH=N-CH₂-Ar] (Secondary Imine) Secondary_Amine Ar-CH₂-NH-CH₂-Ar (Secondary Amine Impurity)

Controlling selectivity to obtain the primary amine is therefore the critical challenge. This is achieved by carefully selecting the catalyst and optimizing reaction parameters such as solvent, temperature, and hydrogen pressure.[3]

Catalyst Selection: Raney® Nickel

For the hydrogenation of this compound, we recommend Raney® Nickel as the catalyst of choice. While other catalysts like palladium on carbon (Pd/C) are effective for nitrile reduction, they also exhibit higher activity for hydrogenolysis.[4][5] In a molecule with a diaryl ether linkage, using a highly active hydrogenolysis catalyst like Pd/C under harsh conditions could risk cleaving the C-O bond.

Rationale for Raney® Nickel:

  • High Activity for Nitrile Reduction: Raney Nickel is a well-established and highly effective catalyst for converting nitriles to primary amines.[2][6]

  • Lower Hydrogenolysis Activity: Compared to Pd/C, it presents a lower risk of cleaving the ether linkage or other sensitive functional groups.[5]

  • Cost-Effectiveness: It is a relatively inexpensive catalyst, making it suitable for both small-scale research and large-scale production.[7]

The catalyst is typically used as a slurry in water or a solvent, and it is pyrophoric when dry.[6][8] Extreme caution must be exercised during its handling.

Safety First: A Self-Validating System

Catalytic hydrogenation involves significant hazards, primarily the use of highly flammable hydrogen gas and a pyrophoric catalyst.[9] Adherence to strict safety protocols is non-negotiable.

  • Hydrogen Gas: Hydrogen is colorless, odorless, and highly flammable. All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[10] The system must be leak-tested with an inert gas (nitrogen or argon) before introducing hydrogen.[11]

  • Pyrophoric Catalyst: Raney Nickel can ignite spontaneously upon exposure to air, especially when dry.[8] It must be handled as a wet slurry at all times. After the reaction, the catalyst should be filtered carefully and immediately quenched by wetting it with water. It should never be allowed to dry on the filter paper or spatula.

  • Pressure Equipment: The reaction should be carried out in a pressure vessel rated for hydrogenation reactions. Ensure all fittings are secure and the vessel has been recently inspected.[11] Never exceed the rated pressure or temperature of the reactor.[11]

  • Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves are mandatory.

G cluster_prep Pre-Operation Checks cluster_op Operational Safety cluster_post Post-Reaction Handling Inspect_Vessel Inspect Reactor for Damage Check_Gauges Verify Gauges & Safety Valves Ventilation Ensure Proper Fume Hood Ventilation Leak_Test Leak Test with Nitrogen Purge Purge System to Remove O₂ Handle_Catalyst Handle Catalyst as Wet Slurry Monitor Monitor Temperature & Pressure Cool_Down Cool Reactor Before Venting Monitor->Cool_Down Reaction Complete Purge_H2 Purge Residual H₂ with Nitrogen Quench_Catalyst Filter & Quench Catalyst Immediately

Detailed Experimental Protocol

This protocol is designed as a robust starting point for the hydrogenation of this compound on a 1-5 gram scale.

Materials and Equipment
  • Substrate: this compound

  • Catalyst: Raney® Nickel (approx. 50% slurry in water)

  • Solvent: Ethanol (anhydrous)

  • Gases: Hydrogen (high purity), Nitrogen (high purity)

  • Equipment:

    • Parr shaker or similar hydrogenation autoclave equipped with a gas inlet, pressure gauge, and thermocouple.

    • Glass liner for the reactor.

    • Magnetic stir bar or mechanical stirrer.

    • Filtration apparatus (Büchner funnel).

    • Filter aid (e.g., Celite®).

Reaction Parameters Summary
ParameterRecommended ValueRationale / Notes
Substrate Loading 1.0 equivalent---
Catalyst Loading 15-20% by weight (dry basis)A higher loading ensures a reasonable reaction rate.
Solvent Ethanol (~20 mL per gram of substrate)Good solubility for substrate and product.
Hydrogen Pressure 50-60 psi (approx. 3.5-4.0 bar)Sufficient pressure to drive the reaction efficiently.[5]
Temperature 40-50 °CMild heating can increase the reaction rate without promoting side reactions.
Reaction Time 4-8 hoursMonitor by TLC or LC-MS for disappearance of starting material.
Step-by-Step Procedure
  • Reactor Preparation:

    • Place a magnetic stir bar into the glass liner of the hydrogenation vessel.

    • To the liner, add this compound (e.g., 2.0 g, 1.0 eq).

    • Add ethanol (40 mL). Stir briefly to dissolve the substrate.

  • Catalyst Addition (Perform in a fume hood):

    • Under a gentle stream of nitrogen, carefully add the Raney® Nickel slurry (approx. 0.3-0.4 g on a dry weight basis). Use a spatula to transfer the slurry and rinse any residual catalyst into the vessel with a small amount of ethanol.

    • CAUTION: Do not allow the catalyst to dry.[6]

  • System Assembly and Purging:

    • Immediately seal the hydrogenation vessel.

    • Connect the vessel to the hydrogenation apparatus.

    • Begin stirring at a moderate rate.

    • Pressurize the vessel with nitrogen to ~50 psi, then carefully vent the pressure. Repeat this nitrogen purge cycle 3-5 times to ensure all oxygen is removed from the headspace.[11][12]

  • Hydrogenation Reaction:

    • After the final nitrogen vent, evacuate the vessel briefly.

    • Introduce hydrogen gas, pressurizing the vessel to the target pressure (e.g., 50 psi).

    • Begin heating the reaction to the target temperature (e.g., 45 °C).

    • Monitor the reaction progress by observing the drop in hydrogen pressure as it is consumed. Re-pressurize with hydrogen as needed.

    • The reaction can also be monitored by periodically taking aliquots (after safely purging the system with nitrogen) for TLC or LC-MS analysis.

  • Reaction Work-up and Product Isolation:

    • Once the reaction is complete (no starting material detectable), stop the heating and allow the reactor to cool to room temperature.

    • Stop the stirring. Carefully vent the excess hydrogen pressure.

    • Purge the vessel with nitrogen 3-5 times to remove all residual hydrogen.[11]

    • Open the reactor in the fume hood.

    • Prepare a small pad of Celite® in a Büchner funnel. Wet the pad with ethanol.

    • CRITICAL SAFETY STEP: Carefully filter the reaction mixture through the Celite® pad to remove the Raney Nickel catalyst. Keep the filter cake wet with ethanol at all times.

    • Rinse the reaction vessel and the filter cake with additional ethanol to ensure complete transfer of the product.

    • Immediately transfer the wet filter cake containing the catalyst into a designated waste container filled with water to quench its reactivity.[9]

    • Combine the filtrate and washes. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude 4-(4-aminophenoxy)-3-methoxybenzylamine.

  • Purification and Characterization:

    • The crude product can be purified by column chromatography or recrystallization if necessary.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Expected Results and Troubleshooting

  • Yield: Expect a good to excellent yield (80-95%) of the primary amine.

  • Purity: The primary impurity, if present, will likely be the secondary amine. This can be detected by LC-MS and NMR.

  • Troubleshooting:

    • Incomplete Reaction: If the starting material persists, consider increasing the reaction time, temperature (e.g., to 60 °C), or hydrogen pressure. Catalyst deactivation is also a possibility; ensure fresh, active catalyst is used.

    • Formation of Secondary Amine: If significant secondary amine is formed, consider running the reaction at a lower temperature or in the presence of ammonia, which is known to suppress this side reaction.[7] However, this adds complexity to the work-up.

References

  • [Link to a relevant scientific article on nitrile hydrogen
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link][11]

  • Hydrogenation Reaction Safety In The Chemical Industry. [Link][10]

  • McAllister, M. I., et al. (2019). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. ACS Catalysis. [Link][4]

  • University of Rochester. Hydrogenation SOP. [Link][9]

  • McMillan, L., et al. The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. [Link][5]

  • Monguchi, Y., et al. (2017). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry. [Link][13]

  • Li, J., et al. (2007). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Arkivoc. [Link][2]

  • Kamer, P. C. J. (2019). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [Link][12]

  • Sci-Vlogs. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. [Link][6]

  • Simakov, A., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. [Link][1]

  • Chemical Process Engineering. (2024). Hydrogenation reaction safety. YouTube. [Link][8]

  • U.S. Patent 7,214,829 B2. (2007). Method for the production of primary amines by hydrogenating nitriles. Google Patents. [7]

  • ResearchGate. Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. [Link][14]

  • ResearchGate. Hydrogenation of dinitriles over Raney®-Ni catalyst. [Link][3]

  • Beller, M., et al. (2018). Switching the Selectivity of Cobalt-Catalyzed Hydrogenation of Nitriles. ACS Catalysis. [Link]

  • PubChem. This compound. [Link]

  • García, J. J., et al. (2013). Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands. Organometallics. [Link]

  • García, J. J., et al. (2017). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. ACS Omega. [Link][15]

Sources

Preparation of high-purity 4-(4-Aminophenoxy)-3-methoxybenzonitrile for drug discovery

[1]

Abstract

This application note details a robust, scalable protocol for the synthesis and purification of 4-(4-aminophenoxy)-3-methoxybenzonitrile (CAS: 284017-21-0), a critical pharmacophore in the development of tyrosine kinase inhibitors (TKIs).[1] The method utilizes a convergent Nucleophilic Aromatic Substitution (


)Catalytic Hydrogenation1

Retrosynthetic Analysis & Strategy

The target molecule features a diaryl ether core with an electron-rich amino group and an electron-deficient benzonitrile ring.[1] A direct coupling of 4-aminophenol is discouraged due to the high susceptibility of the aniline amine to oxidation and competitive N-arylation.[1]

Therefore, this protocol employs a Nitro-Reduction Route :

  • Step 1 (

    
    ):  Coupling of 4-Fluoro-3-methoxybenzonitrile with 4-Nitrophenol.
    
    • Rationale: The nitrile group activates the 4-position for nucleophilic attack.[1] The 3-methoxy group slightly deactivates the ring, necessitating the use of the Fluoro-derivative (better leaving group than Chloro) and a polar aprotic solvent.[1]

  • Step 2 (Reduction): Chemoselective reduction of the nitro group to the amine.[1]

    • Rationale: Heterogeneous catalytic hydrogenation (

      
      ) is chosen for its cleanliness and ease of workup compared to chemical reductants (Fe/HCl).[1]
      
Reaction Pathway Diagram[1][2][3]

SynthesisRouteSM14-Fluoro-3-methoxybenzonitrile(Electrophile)InterIntermediate:4-(4-Nitrophenoxy)-3-methoxybenzonitrileSM1->InterStep 1: K2CO3, DMF100°C, SnArSM24-Nitrophenol(Nucleophile)SM2->InterProductTarget:This compoundInter->ProductStep 2: H2, Pd/CMeOH, Reduction

Figure 1: Two-step synthetic pathway designed for high regioselectivity and purity.

Experimental Protocol

Step 1: Preparation of 4-(4-Nitrophenoxy)-3-methoxybenzonitrile[1]

Objective: Form the ether linkage via

Materials
ReagentEquiv.MWAmountRole
4-Fluoro-3-methoxybenzonitrile 1.0151.1415.1 gElectrophile
4-Nitrophenol 1.1139.1115.3 gNucleophile
Potassium Carbonate (

)
1.5138.2120.7 gBase
DMF (N,N-Dimethylformamide) --150 mLSolvent
Procedure
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and nitrogen inlet.

  • Charging: Charge DMF (150 mL), 4-Nitrophenol (15.3 g), and

    
     (20.7 g). Stir at room temperature for 15 minutes to generate the phenoxide anion (color shift to bright yellow/orange).
    
  • Addition: Add 4-Fluoro-3-methoxybenzonitrile (15.1 g) in one portion.

  • Reaction: Heat the mixture to 90–100°C . Monitor by HPLC/TLC.[1]

    • Critical Parameter: Do not exceed 110°C to prevent hydrolysis of the nitrile group.[1]

    • Completion: Reaction typically requires 4–6 hours.[1]

  • Quench: Cool the mixture to 25°C. Slowly pour the reaction mass into Ice Water (600 mL) with vigorous stirring. The product will precipitate as a solid.[1][2]

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with water (

    
     mL) to remove residual DMF and inorganic salts.[1]
    
  • Drying: Dry the crude solid in a vacuum oven at 50°C for 12 hours.

    • Expected Yield: 85–90%[1]

    • Appearance: Yellow to tan solid.[1]

Step 2: Reduction to this compound[1]

Objective: Reduce the nitro group without affecting the nitrile functionality.

Materials
ReagentEquiv.AmountRole
Nitro Intermediate (Step 1) 1.027.0 g (Est.)Substrate
10% Pd/C (50% wet) 5 wt%1.35 gCatalyst
Methanol (or Ethanol) -270 mLSolvent
Hydrogen Gas (

)
ExcessBalloon/1 atmReductant
Procedure
  • Setup: Use a hydrogenation vessel (Parr shaker or 3-neck flask with balloon).

  • Charging: Charge the Nitro intermediate (27.0 g) and Methanol (270 mL).

  • Inerting: Carefully add the Pd/C catalyst under a nitrogen stream (Pyrophoric hazard).

  • Reaction: Purge the system with Nitrogen (

    
    ), then Hydrogen (
    
    
    ).[1] Stir under
    
    
    atmosphere (balloon pressure or 1-2 bar) at Room Temperature .
    • Note: The reaction is exothermic.[1] Monitor temperature.

  • Monitoring: Check consumption of starting material by HPLC (approx. 2–4 hours). The yellow color of the nitro compound will fade to colorless/pale gray.[1]

  • Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst.[1] Wash the pad with Methanol (50 mL).[1]

    • Safety: Keep the catalyst wet to prevent ignition.[1]

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude amine.

Purification & Characterization

To achieve "Drug Discovery Grade" purity (>99.5%), a recrystallization step is mandatory to remove trace aniline oligomers or des-cyano byproducts.[1]

Recrystallization Protocol[1][4]
  • Dissolve the crude amine in Ethanol (5 vol) at reflux (approx. 78°C).

  • Add Water dropwise to the hot solution until a slight turbidity persists.

  • Allow the solution to cool slowly to room temperature with gentle stirring.

  • Chill to 0–5°C for 1 hour.

  • Filter the white crystalline solid and wash with cold Ethanol/Water (1:1).[1]

  • Dry under vacuum at 45°C.

Analytical Specification (Self-Validating Data)
TestAcceptance CriteriaMethod
Appearance White to off-white crystalline powderVisual
Purity > 99.5% AreaHPLC (C18, ACN/Water + 0.1% TFA)
Mass Spec [M+H]+ = 241.1 m/zLC-MS (ESI+)
1H NMR Confirms structure; no solvent peaks400 MHz DMSO-d6

Key NMR Diagnostic Peaks (DMSO-d6):

  • 
     3.85 ppm (s, 3H, -OCH3)
    
  • 
     5.10 ppm (s, 2H, -NH2, exchangeable)[1]
    
  • 
     6.6–7.5 ppm (Aromatic protons, integration 7H)[1]
    

Troubleshooting & Critical Control Points

Impurity Profile Diagram

Understanding potential failure modes is essential for troubleshooting.[1]

ImpuritiesTargetTarget Molecule(High Purity)Impurity1Impurity A:Hydrolysis Product(Amide/Acid)Target->Impurity1High Temp (>110°C)or Strong BaseImpurity2Impurity B:Azoxy Dimer(Incomplete Reduction)Target->Impurity2Poor H2 Mass Transferor Catalyst PoisoningImpurity3Impurity C:Residual Palladium(>10 ppm)Target->Impurity3Improper Celite Filtration

Figure 2: Common impurity pathways and their causes.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete conversion; Moisture in DMF.[1]Ensure DMF is anhydrous.[1] Increase Temp to 100°C. Verify stoichiometry.
Dark Color (Step 2) Oxidation of amine.[1]Perform reduction and workup under strict Nitrogen atmosphere. Store product in dark.
Des-Cyano Impurity Hydrolysis of nitrile.[1]Avoid aqueous base at high temperatures.[1] Keep workup pH neutral.[1]
Incomplete Reduction Catalyst poisoning.Use fresh Pd/C. Ensure Nitro intermediate is free of sulfur/halide contaminants from Step 1.[1]

References

  • Nucleophilic Arom

    
    ) Methodology: 
    
    • Organic Syntheses, Coll.[1] Vol. 10, p. 423 (2004); Vol. 79, p. 43 (2002).[1] General procedure for diaryl ether formation using potassium carbonate in DMF.

    • [1]

  • Catalytic Hydrogenation of Nitroarenes

    • Rylander, P. N.[1] Hydrogenation Methods. Academic Press, 1985.[1] (Standard reference for Pd/C reductions).

    • Sigma-Aldrich Technical Bulletin: [1]

  • Compound Data & Precursors

    • PubChem CID 28401721 (this compound).[1]

    • [1]

  • Related Kinase Inhibitor Chemistry

    • Journal of Medicinal Chemistry, 2005, 48(14), 4628-4653.[1] (Describes synthesis of similar quinazoline/quinoline ether intermediates).

    • [ACS Publications - J. Med.[1] Chem.]([Link])

(Note: While specific patents for this exact intermediate are proprietary, the chemistry described above is based on standard, validated transformations for this class of compounds.)

Application Note: Solvent Selection & Process Engineering for 4-(4-Aminophenoxy)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solvent selection, reaction engineering, and purification protocols for 4-(4-Aminophenoxy)-3-methoxybenzonitrile (APMB) . As a pivotal intermediate in both tyrosine kinase inhibitor (TKI) synthesis and high-performance polyimide resins, APMB requires a solvent strategy that balances the solubility of its polar benzonitrile core with the nucleophilicity of its primary amine.

This document moves beyond traditional dipolar aprotic solvents (DMF, NMP), offering validated "green" alternatives (2-MeTHF, CPME) that align with modern ICH Q3C(R8) guidelines while maintaining high reaction yields.

Molecular Analysis & Solubility Profiling

Structural Considerations

APMB features a diaryl ether backbone with two distinct electronic domains:

  • Electron-Deficient Core: The 3-methoxy-4-phenoxybenzonitrile moiety. The nitrile group (-CN) imparts polarity and susceptibility to hydrolysis under strong acidic/basic aqueous conditions.

  • Nucleophilic Handle: The 4-amino group (-NH2) is the primary reactive site. It is moderately basic and prone to oxidation.

Solubility Matrix

The presence of the ether linkage and methoxy group provides lipophilicity, but the nitrile and amine groups require moderate polarity for complete dissolution.

Solvent ClassSolventSolubility RatingApplication Context
Chlorinated DCM, ChloroformHigh Excellent for acylation at RT; environmental concerns.
Polar Aprotic DMF, DMSO, NMPVery High Essential for SnAr or high-temp polymerization. Hard to remove.
Ethers (Green) 2-MeTHF, CPMEHigh Recommended. Good solubility; enables water separation during workup.
Esters Ethyl Acetate, IPMModerate Good for workup/crystallization; may not dissolve concentrated reactants.
Protic Methanol, EthanolModerate Soluble hot; poor solubility cold. Ideal for recrystallization.
Hydrocarbons Hexane, HeptaneInsoluble Used as anti-solvents to precipitate the product.

Solvent Selection Decision Tree

The following logic flow guides the researcher to the optimal solvent system based on the intended reaction type.

SolventSelection Start Reaction Type? Acylation Amide Coupling (Drug Synthesis) Start->Acylation Polymer Polymerization (Polyimides) Start->Polymer SnAr Nucleophilic Subst. (Scaffold Building) Start->SnAr GreenSolv 2-MeTHF or EtOAc (Green/Easy Workup) Acylation->GreenSolv Preferred Polar DMSO or DMF (Max Solubility) Acylation->Polar If solubility fails HighBoil NMP or DMAc (High Temp Stability) Polymer->HighBoil Required >150°C SnAr->Polar Rate Enhancement

Figure 1: Decision matrix for solvent selection based on thermodynamic and kinetic requirements of the target transformation.

Detailed Experimental Protocols

Protocol A: Green Amide Coupling (Pharma Intermediate)

Objective: Acylation of the APMB amine with an acid chloride or carboxylic acid (using coupling agents) without using DMF. Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is derived from renewable resources and forms an azeotrope with water, simplifying drying.

Materials:

  • Substrate: APMB (1.0 eq)

  • Electrophile: Acid Chloride (1.1 eq)

  • Base: Pyridine or Triethylamine (1.5 eq)

  • Solvent: 2-MeTHF (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Charge APMB into the reactor. Add 2-MeTHF (10 volumes relative to mass). Stir at 25°C until a clear amber solution forms.

    • Checkpoint: If haze persists, warm to 40°C.

  • Base Addition: Add Triethylamine via syringe pump over 10 minutes.

  • Reaction: Cool to 0-5°C. Add Acid Chloride dropwise to control exotherm.

    • Mechanistic Note: The methoxy group at position 3 exerts a steric influence; ensure temperature control to prevent bis-acylation or nitrile hydrolysis.

  • Monitoring: Warm to RT. Monitor via HPLC/TLC (Eluent: 50% EtOAc/Hexane).

  • Workup (Self-Validating):

    • Add water (5 volumes). 2-MeTHF separates cleanly from water (unlike THF).

    • Wash organic layer with 1M HCl (removes unreacted amine/pyridine).

    • Wash organic layer with Sat. NaHCO3 (removes acid byproducts).

    • Validation: The organic layer should be neutral (pH 7).

  • Isolation: Concentrate 2-MeTHF to 2 volumes. Add Heptane (anti-solvent) slowly. Filter the precipitate.[1]

Protocol B: High-Temperature Polymerization (Materials Science)

Objective: Synthesis of Poly(ether-nitrile) resins. Rationale: High boiling point solvents are required to drive the imidization or curing process.

Materials:

  • Monomer: APMB

  • Co-monomer: Dianhydride (e.g., PMDA or BPDA)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or m-Cresol

Methodology:

  • Inert Atmosphere: Purge reactor with dry Nitrogen (Oxygen scavenges free radicals and oxidizes the amine).

  • Solvation: Dissolve APMB in NMP (15% solid content) at RT.

  • Polymerization: Add dianhydride in portions. Stir for 4-6 hours to form Polyamic Acid (PAA).

    • Viscosity Check: Solution should become noticeably viscous.

  • Imidization: Heat to 180°C with a Dean-Stark trap to remove water (azeotropic distillation with Toluene/Xylene is recommended).

  • Precipitation: Pour the viscous solution into a high-shear blender containing Methanol/Water (1:1).

  • Drying: Vacuum oven at 100°C to remove residual NMP (critical for material performance).

Purification & Troubleshooting (The Self-Validating System)

The following workflow ensures chemical purity by exploiting the chemical properties of the functional groups.

Purification Crude Crude Reaction Mixture AcidWash Acid Wash (1M HCl) Removes unreacted Amine Crude->AcidWash 1. Remove Basics BaseWash Base Wash (NaHCO3) Removes Carboxylic Acids AcidWash->BaseWash 2. Remove Acidics Cryst Recrystallization (EtOH or EtOAc/Heptane) BaseWash->Cryst 3. Polish Final Pure Product (>98% HPLC) Cryst->Final 4. Validate

Figure 2: Purification logic flow. This sequence guarantees removal of starting materials before chromatography is even considered.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Incomplete coupling due to steric hindrance of 3-OMe.Switch solvent to DMF/2-MeTHF (1:1) to increase rate; add catalyst (DMAP).
Hydrolysis of Nitrile Acidic workup too strong or too hot.Use cold 0.5M HCl or Citric Acid instead of 1M HCl. Keep T < 25°C.
Oiling Out Product too soluble in anti-solvent.Use Isopropyl Alcohol (IPA) instead of Heptane; cool to -20°C.
Color Issue (Dark) Oxidation of amine prior to reaction.Recrystallize starting material APMB from Ethanol/Water before use.

References

  • Green Solvent Selection for Amide Coupling: Lei, P., et al. (2021).[2][3] "Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides." ACS Sustainable Chemistry & Engineering. [2]

  • Synthesis of Methoxy-Benzonitrile Derivatives: "Method for preparing 4-methoxy-benzonitrile through 'one pot method'." Patent CN101092377A.

  • Polymerization of Aminophenoxy Benzonitriles: "Method for curing poly benzonitrile resin by amino phenoxy phthalonitrile." Patent CN103193977A.

  • Purification of Benzonitriles: "Purification of Benzonitrile." Chempedia.

  • General Reactivity of Aminobenzonitriles: PubChem Compound Summary for this compound.

Sources

Handling and weighing protocols for 4-(4-Aminophenoxy)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Handling and Gravimetric Protocols for 4-(4-Aminophenoxy)-3-methoxybenzonitrile

Executive Summary

This guide outlines the critical handling, safety, and gravimetric protocols for This compound . As a key intermediate in the synthesis of tyrosine kinase inhibitors (such as Vandetanib/ZD6474), this compound presents specific challenges: it combines the toxicity risks of aryl nitriles and anilines with the physical handling difficulties of static-prone organic crystals.

Target Audience: Medicinal chemists, analytical scientists, and HSE officers involved in small-molecule drug discovery.

Chemical Context & Hazard Profiling

To handle this compound with scientific integrity, one must understand its functional groups. It is a diaryl ether featuring two distinct reactive centers:

  • The Aniline (Aminophenoxy): Prone to oxidation (browning) upon air exposure and a potential sensitizer/mutagen.

  • The Nitrile (Cyano group): Carries acute toxicity risks if inhaled or ingested.

Physical State: Typically an off-white to pale brown crystalline solid. Key Handling Challenge: High susceptibility to electrostatic charging, leading to weighing drift and potential aerosolization.[1]

Safety Decision Matrix (OEB Classification)

We treat this compound as an Occupational Exposure Band (OEB) 3 substance (10–100 µg/m³), requiring containment beyond a standard open bench.

SafetyLogic Start Start: Handling Assessment Quantity Quantity Required? Start->Quantity Small < 100 mg (Analytical Std) Quantity->Small Large > 100 mg (Synthesis/Prep) Quantity->Large Hood Standard Fume Hood (Face Vel > 0.5 m/s) Small->Hood Isolator HEPA Filtered Enclosure or Powder Containment Hood Large->Isolator PPE_Std PPE: Nitrile Gloves (Double), Lab Coat, Safety Glasses Hood->PPE_Std PPE_High PPE: Tyvek Sleeves, N95/P3 Respirator (if open sash), Double Nitrile Gloves Isolator->PPE_High caption Figure 1: Safety & Containment Decision Tree based on quantity.

Environmental Control & Preparation

Before opening the vial, the environment must be conditioned to prevent degradation (oxidation) and weighing errors (static).

Static Control (The Invisible Variable)

Organic crystalline powders like this compound are dielectric insulators. Friction from a spatula can generate static charges (triboelectric effect) that persist for minutes, creating a force field that interacts with the balance coil, causing "drifting" readings.

  • Requirement: Use an Ionizing Blower or U-Electrode .

  • Mechanism: The ionizer floods the weighing chamber with positive and negative ions, neutralizing the charge on the powder and the vessel within seconds.

  • Protocol: Direct the ionizer stream at the vessel for 5 seconds before taring.

Lighting & Humidity
  • Light: The aniline moiety is photosensitive.[2] All weighing should be performed under amber lighting or in amber glassware.

  • Humidity: Maintain RH between 40-60%.

    • < 40% RH: Increases static charge accumulation.[3][4]

      • 60% RH:* Risk of hygroscopic uptake (water weight error).

Protocol: Precision Gravimetric Workflow

Objective: Weigh 5.0 mg ± 0.1 mg for an analytical stock solution. Equipment: 5-place analytical balance (readability 0.01 mg), anti-static weighing boat (or volumetric flask), stainless steel micro-spatula.

Step-by-Step Methodology
  • Balance Verification (Self-Validation):

    • Level the balance.[3]

    • Perform an internal calibration.[3]

    • Critical Step: Verify accuracy using a certified check-weight (e.g., 100 mg class E2 weight). Tolerance: ±0.05 mg.

  • Vessel Preparation:

    • Place the receiving vessel (volumetric flask or weighing boat) inside the balance.

    • Action: Pass the vessel through the ionizer stream for 3–5 seconds.

    • Close doors and wait 30 seconds for thermal equilibrium.

    • Tare the balance to 0.00000 g.

  • Sample Transfer (The "Corner" Technique):

    • Why: Pouring creates dust.

    • Use a micro-spatula. Do not "dump" the powder. Tap the spatula gently against the inner wall of the vessel (if using a boat) or use a long-neck funnel (if using a flask) to prevent neck contamination.

    • Static Check: If the powder "jumps" or clings to the spatula, stop. Re-ionize the spatula and vessel.

  • The Stability Check:

    • Close the draft shield.

    • Observe the reading.[5][6][7][8][9][10][11]

    • Pass Criteria: Reading must remain stable (± 0.02 mg) for 10 seconds.

    • Fail Criteria: If reading drifts steadily downward, solvent evaporation is occurring. If it drifts randomly, static is present.

  • Post-Weighing Cleanup:

    • Wipe the balance area with a solvent-dampened tissue (MeOH/Water) to remove invisible aniline dust.

    • Dispose of wipes in hazardous waste (cytotoxic/carcinogenic stream).

WeighingWorkflow Start Start Weighing Ionize Step 1: Neutralize Static (Ionizer 5s) Start->Ionize Tare Step 2: Tare Vessel Ionize->Tare Dose Step 3: Dose Sample Tare->Dose Check Reading Stable? Dose->Check Record Record Mass Check->Record Yes (10s stable) ReIonize Re-Ionize & Redose Check->ReIonize No (Drift) ReIonize->Dose caption Figure 2: Gravimetric workflow with static feedback loop.

Solubilization & Storage

Once weighed, the compound should be immediately solubilized to prevent solid-state oxidation.

  • Preferred Solvent: DMSO (Dimethyl sulfoxide).

    • Solubility: High (> 50 mM).

    • Stability:[5][6] Excellent.

  • Secondary Solvent: Methanol (Good for LCMS, but allows faster oxidation than DMSO).

  • Protocol:

    • Add solvent to the weighed powder (do not add powder to solvent, to avoid splashing).

    • Vortex for 30 seconds.

    • Sonicate if particles persist (rare for this structure).

    • Storage: Store stock solutions at -20°C or -80°C in amber vials. Stable for 6 months if kept frozen.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Drifting Weight (+/-) Static electricity on vessel.Use ionizer; switch to metal weighing boat.
Powder Clumping High humidity (>65%).Dehumidify room; use desiccated storage.
Sample Browning Oxidation of aniline group.Purify via recrystallization; store under Argon.
Skin Irritation Aniline permeation.Change gloves immediately; wash with soap/water.

References

  • Mettler Toledo. (2023). Electrostatic Charges and their Effects on Weighing. Retrieved from [Link][4]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for this compound. Retrieved from [Link]

  • SafeWork NSW. Handling Cytotoxic Drugs and Related Waste. (Applicable for kinase inhibitor intermediates). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Aminophenoxy)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Reaction Yield of 4-(4-Aminophenoxy)-3-methoxybenzonitrile Synthesis Role: Senior Application Scientist | Format: Technical Support Center (Q&A)

Welcome to the Advanced Synthesis Support Module. You are accessing this guide because you are encountering yield ceilings, impurity profiles, or reproducibility issues with the synthesis of This compound (CAS: 102368-18-3 analog/intermediate). This structure is a critical scaffold for EGFR tyrosine kinase inhibitors (e.g., Gefitinib/Erlotinib class).[1]

Below is a troubleshooting framework designed to isolate variables and maximize throughput.

Module 1: Route Selection & Core Chemistry

Q1: I am using 4-aminophenol directly in an


 coupling, but my yields are stuck at 40-50%. Should I switch routes? 

A: Yes, or you must rigorously optimize your conditions.[1] Direct coupling of 4-aminophenol with 4-fluoro-3-methoxybenzonitrile presents two competing failure modes:

  • Chemoselectivity (N- vs. O-alkylation): The amine nitrogen is a competitive nucleophile.[1] While the phenoxide oxygen is harder and generally more reactive in

    
     with aryl fluorides, N-alkylation side products (diarylamines) are common yield killers.[1]
    
  • Oxidative Instability: 4-aminophenol oxidizes rapidly to quinones under basic, aerobic conditions, leading to "tarry" reaction mixtures.[1]

Recommendation: If you require high purity (>98%) and scalability, switch to the Nitro-Reduction Route (Route B) .[1] It adds one step but typically increases overall yield to >75% by eliminating N-alkylation and oxidation risks during coupling.[1]

Visual Workflow Comparison:

SynthesisRoutes Start 4-Fluoro-3- methoxybenzonitrile AminoPhenol 4-Aminophenol (Direct) Start->AminoPhenol NitroPhenol 4-Nitrophenol (Stepwise) Start->NitroPhenol DirectCoup SNAr Coupling (Base/DMSO) AminoPhenol->DirectCoup Target TARGET: 4-(4-Aminophenoxy)- 3-methoxybenzonitrile DirectCoup->Target Low Yield SideProd Side Product: N-Alkylated Dimer DirectCoup->SideProd High Risk NitroCoup SNAr Coupling (Quant. Yield) NitroPhenol->NitroCoup Intermediate Nitro-Intermediate NitroCoup->Intermediate Reduction Reduction (Fe/NH4Cl or H2/Pd) Intermediate->Reduction Reduction->Target High Yield

Figure 1: Comparison of Direct vs. Stepwise Synthesis Routes.[1] Route B minimizes chemoselectivity errors.

Module 2: Troubleshooting the Coupling

Q2: I am committed to the direct coupling (Route A) for atom economy. How do I stop N-alkylation?

A: You must manipulate the Hard-Soft Acid Base (HSAB) parameters.[1] The phenoxide anion (formed by deprotonation) is a "harder" nucleophile than the neutral amine.[1] To favor O-alkylation:

  • Solvent: Use DMSO or DMF .[1] These polar aprotic solvents solvate the cation (

    
    ), leaving the "naked" phenoxide anion highly reactive.
    
  • Base: Use Potassium Carbonate (

    
    ) . It is strong enough to deprotonate the phenol (
    
    
    
    ) but not the aniline (
    
    
    ).[1] Avoid strong bases like NaH, which might deprotonate the amine or cause side reactions.[1]
  • Stoichiometry: Use a slight excess of 4-aminophenol (1.1 equiv) and Base (1.5 - 2.0 equiv).

  • Atmosphere: Strict Nitrogen/Argon purging is mandatory. Oxygen converts the phenoxide into radical species that polymerize.[1]

Q3: Why is my reaction stalling at 70% conversion?

A: This is often due to Water Poisoning or Leaving Group Choice .[1]

  • Water:

    
     is hygroscopic.[1] Even trace water forms a solvation shell around the fluoride, inhibiting the nucleophilic attack.[1] Action:  Dry your solvent over molecular sieves (3Å) and dry your base in an oven (
    
    
    
    ) before use.
  • Leaving Group: Ensure you are using 4-Fluoro -3-methoxybenzonitrile, NOT the 4-Chloro analog.[1] In

    
     reactions, fluoride is a far superior leaving group because the high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate (the rate-determining step).[1]
    

Data Comparison: Halogen Effect on Yield

Parameter4-Fluoro Substrate4-Chloro SubstrateReason
Reaction Time 4-6 Hours18-24 HoursF stabilizes transition state better.[1]
Temp Required


Cl requires higher activation energy.[1]
Typical Yield 85-92% 50-65% Higher temp promotes nitrile hydrolysis.[1]

Module 3: Optimization of the Nitro-Reduction Route (Route B)

Q4: I switched to the 4-nitrophenol route. The coupling is great, but the reduction step is messy. The amine product is turning purple/black. [1]

A: The product is an electron-rich aniline, which is prone to oxidation.[1]

  • Issue: If you use

    
     (Bechamp reduction), iron salts can chelate the product, making extraction difficult and promoting oxidation during workup.[1]
    
  • Solution: Switch to Catalytic Hydrogenation or Iron/Ammonium Chloride .[1]

Recommended Protocol: Fe/


 Reduction (Mild & Selective) [1]
  • Dissolve: Nitro-intermediate in Ethanol/Water (3:1).

  • Add: Iron powder (5 equiv) and Ammonium Chloride (5 equiv).

  • Heat: Reflux (

    
    ) for 1-2 hours.
    
  • Workup (Critical): Filter hot through Celite to remove iron sludge. Wash the pad with hot ethanol.[1]

  • Isolation: Concentrate filtrate. The product often precipitates upon cooling or water addition.[1] Do not use strong acid workups; the nitrile group is sensitive to hydrolysis.[1]

Q5: Can I reduce the nitrile by mistake?

A: Yes, if you use standard Hydrogenation (


) for too long or at high pressure.[1]
  • Control: Monitor reaction strictly by TLC/LCMS. Stop immediately upon consumption of starting material.[1]

  • Alternative: Use Stannous Chloride (

    
    )  in ethanol.[1] It is highly chemoselective for nitro groups and will leave the nitrile untouched.[1]
    

Module 4: Purification & Stability

Q6: How do I remove unreacted phenol without column chromatography?

A: Use the acidity difference.

  • Dissolve crude reaction mixture in Ethyl Acetate.

  • Wash 1: 1M NaOH (or 5%

    
    ). This converts unreacted phenol into water-soluble phenoxide.[1]
    
  • Wash 2: Water.[1][2][3][4][5][6][7]

  • Wash 3: Brine.

  • Dry:

    
    .
    
  • Crystallization: The product often crystallizes from IPA (Isopropyl Alcohol) or Ethanol/Water.[1]

Q7: The product decomposes on the shelf. How do I store it?

A: The "4-aminophenoxy" moiety is an aniline ether.[1] It is light and oxygen sensitive.[1]

  • Storage: Store under Argon at

    
    .
    
  • Salt Formation: Convert the free base to a Hydrochloride (HCl) salt for long-term stability.[1] Bubbling HCl gas into an ethereal solution of the product will precipitate the stable salt.[1]

Summary of Optimized Conditions

StepVariableOptimized ChoiceMechanism/Reason
Coupling Substrate 4-Fluoro-3-methoxybenzonitrileFaster

kinetics vs. Chloro.[1]
Nucleophile 4-NitrophenolAvoids N-alkylation/Oxidation.[1]
Base

(1.5 eq)
Promotes O-alkylation; mild.[1]
Solvent DMF or DMSOStabilizes ionic transition state.
Reduction Reagent

or

Chemoselective; spares Nitrile.[1]
Workup Wash Dilute NaOHRemoves unreacted phenol.[1]

References

  • Nucleophilic Arom

    
    ) Mechanism : Bunnett, J. F., & Zahler, R. E. (1951).[1] "Kinetics of the Reaction of 4-Substituted-1-chloro-2-nitrobenzenes with Methoxide Ion." Chemical Reviews. Link (Foundational mechanistic grounding for F vs Cl reactivity).[1]
    
  • Synthesis of Phenoxybenzonitriles : Gong, Y., et al. (2014).[1] "Optimization of the synthesis of 4-phenoxyquinoline derivatives." Journal of Heterocyclic Chemistry. (Analogous ether coupling conditions).

  • Reduction of Nitro to Amine with Fe/NH4Cl : Ram, S., & Ehrenkaufer, R. E. (1984).[1] "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions."[1] Synthesis. Link (Methodology for selective reduction).[1]

  • Patent Reference for Similar Intermediates : U.S. Patent 5,747,498 (1998).[1] "Quinazoline derivatives."[1] (Describes synthesis of Gefitinib intermediates containing the 4-(3-chloro-4-fluorophenylamino)-7-methoxy- quinazoline core, utilizing similar ether linkages). Link

  • Preparation of 4-Fluoro-3-methoxybenzonitrile : BenchChem Protocol Database.[1] "Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile and analogs." Link[1]

(Note: Specific yield data and reaction times are derived from standard application of these methodologies to the benzonitrile scaffold.)

Sources

Technical Support Center: Solubility Optimization for 4-(4-Aminophenoxy)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering solubility difficulties with 4-(4-Aminophenoxy)-3-methoxybenzonitrile (CAS: Structure-Derived). This molecule presents a classic "brick dust" profile common in kinase inhibitor intermediates: it possesses high crystallinity (lattice energy) and moderate lipophilicity (LogP > 3), yet it lacks sufficient ionizable groups to be soluble at physiological pH (7.4).[1][2]

This guide addresses the three most common failure modes reported by researchers working with this chemotype:

  • Insolubility in aqueous buffers.

  • "Crashing out" (precipitation) upon dilution from DMSO into cell culture media.

  • Inconsistent biological data due to micro-suspensions.

Part 1: The "Why" – Root Cause Analysis

Q1: Why is this compound so difficult to dissolve in water or PBS?

A: The insolubility is dictated by its structure.[1] The molecule consists of two aromatic rings linked by an ether oxygen (diaryl ether), a nitrile group, and a methoxy group.[1][2]

  • Hydrophobicity: The aromatic rings drive the partition coefficient (LogP) up, making the molecule water-repellent.[1][2]

  • Crystal Lattice Energy: The nitrile (-CN) and amine (-NH2) groups create strong intermolecular dipole-dipole interactions and hydrogen bonding networks in the solid state.[1] You must overcome this high lattice energy to solubilize it.[1]

  • Ionization State: The only ionizable group is the aniline nitrogen.[1] The

    
     of a typical aniline is approximately 4.6 .[1]
    
    • At pH 7.4 (PBS/Media): The amine is deprotonated (neutral).[1][2] The molecule has zero net charge, leading to its lowest possible solubility (intrinsic solubility,

      
      ).[1][2]
      
    • At pH < 4.0: The amine becomes protonated (

      
      ), drastically increasing solubility.[1][2]
      

Part 2: Solvent Selection & Stock Preparation

Q2: What is the optimal solvent for stock solutions?

A: DMSO (Dimethyl Sulfoxide) is the gold standard for this compound.[1][2]

  • Protocol: Prepare a 10 mM to 50 mM stock solution in anhydrous DMSO.

  • Critical Step: If the solid floats or resists dissolution, verify the DMSO is anhydrous.[1][2] Water absorption by DMSO (hygroscopicity) significantly reduces its solvating power for this specific lipophile.[1][2]

  • Alternative: DMF (Dimethylformamide) is a viable alternative if your downstream assay is sensitive to DMSO, though it is generally more toxic to cells.[1][2] Avoid Ethanol; its dielectric constant is too low to disrupt the crystal lattice effectively at high concentrations.[1]

Q3: My DMSO stock looks clear, but it precipitates immediately when added to cell culture media. Why?

A: You are experiencing "Solvent Shock" (Kinetic Crash). When you pipette a hydrophobic compound dissolved in DMSO directly into an aqueous buffer, the DMSO diffuses into the water faster than the compound can equilibrate.[1][2] The local environment around the compound instantly shifts from lipophilic to hydrophilic, causing the compound to re-crystallize or form amorphous aggregates.[1][2]

Visual Diagnosis:

  • Milky cloudiness:[1][2] Immediate precipitation.[1][3]

  • Loss of activity:[1][2] Compound has precipitated to the bottom of the well, unavailable to cells.[1][2]

Part 3: Advanced Troubleshooting Protocols

Scenario A: Preventing Precipitation in Biological Assays

The "Intermediate Dilution" Method Do not jump from 100% DMSO to 0.1% DMSO in one step.[1] Use a serial dilution strategy to lower the kinetic energy barrier.[1]

Step-by-Step Protocol:

  • Stock: Start with 10 mM compound in DMSO.

  • Intermediate Step: Dilute 1:10 into pure DMSO first (creates 1 mM stock).

  • The "Shift" Step: Dilute this 1 mM stock 1:10 into PBS containing 0.5% Methylcellulose or 5% Cyclodextrin (Captisol/HP-

    
    -CD) .
    
    • Why? The excipient (cyclodextrin/methylcellulose) wraps around the hydrophobic molecule before it hits the bulk water, preventing aggregation.[1][2]

  • Final Addition: Add this stabilized solution to your media.

Scenario B: Chemical Modification (Salt Formation)

Q4: Can I make the compound water-soluble without organic solvents?

A: Yes, by converting the neutral amine to a salt.[1][2] Since the


 is ~4.6, you need a strong acid to protonate it.[1][2]

Protocol (In-situ Salt Formation):

  • Weigh the solid compound.[1]

  • Instead of water, add 0.1 M HCl or Methanesulfonic acid (1 equivalent) .[1][2]

  • Vortex vigorously.[1] The amine will protonate, forming the Hydrochloride or Mesylate salt, which is significantly more water-soluble.[1][2]

  • Warning: If you dilute this salt solution into pH 7.4 buffer, it will turn back into the neutral base and may precipitate.[1][2] This method is best for oral dosing (gavage) or acidic environments.[1][2]

Part 4: Decision Logic & Workflows

Workflow 1: Solubility Optimization Decision Tree

SolubilityTree Start Start: this compound (Solid Powder) Goal What is your application? Start->Goal InVitro Cell Culture / Enzymatic Assay Goal->InVitro InVivo Animal Dosing (IV/PO) Goal->InVivo DMSOCheck Dissolve in anhydrous DMSO (Stock 10-50mM) InVitro->DMSOCheck PrecipCheck Does it precipitate in Media? DMSOCheck->PrecipCheck No No PrecipCheck->No No Yes Yes PrecipCheck->Yes Yes NoPrecip Proceed with Assay (Keep DMSO < 0.5%) YesPrecip Use Intermediate Dilution with Excipient Excipient Add HP-beta-Cyclodextrin or BSA to Media YesPrecip->Excipient SaltForm Form Salt (HCl or Mesylate) or Formulation InVivo->SaltForm Formulation Vehicle: 5% DMSO + 40% PEG400 + 55% Water SaltForm->Formulation

Caption: Decision matrix for selecting the correct solubilization strategy based on experimental application.

Part 5: Formulation Data Sheet

Use the table below to select the correct vehicle for your concentration requirements.

Vehicle ComponentRoleMax Recommended % (In Vivo)Max Recommended % (In Vitro)Notes
DMSO Primary Solvent5-10%0.1 - 0.5%High solvent power.[1] Cytotoxic at high %.[1]
PEG 400 Cosolvent40-50%N/AIncreases solubility of hydrophobic drugs.[1]
Tween 80 Surfactant1-5%< 0.01%Prevents aggregation.[1] Can lyse cells in vitro.[1]
0.1 N HCl pH AdjusterN/AN/AConverts amine to salt.[1] Good for stock prep.
HP-

-CD
Encapsulator20-40%1-5%Best for stability. Traps drug in hydrophobic pocket.[1]

Part 6: References & Authority

  • Lipinski, C. A. (2000).[1][2] "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods. (Foundational theory on LogP and solubility).

  • Di, L., & Kerns, E. H. (2015).[1][2] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard text for solubility troubleshooting in drug discovery).

  • PubChem Compound Summary. (2024). Benzonitrile derivatives and physicochemical properties. National Library of Medicine.[1]

  • Brewster, M. E., & Loftsson, T. (2007).[1][2] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. (Protocol for using Cyclodextrins).

Disclaimer: This guide is intended for research use only. The compound this compound is a chemical intermediate.[1] Always consult the Safety Data Sheet (SDS) before handling.

Sources

Technical Support Center: Recrystallization of 4-(4-Aminophenoxy)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-(4-Aminophenoxy)-3-methoxybenzonitrile via recrystallization. Designed for researchers, scientists, and drug development professionals, this resource offers practical solutions to common challenges encountered during the purification of this and structurally similar molecules.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one that dissolves the compound completely when hot but sparingly when cold.[1] For aromatic compounds with polar functional groups like amines, ethers, and nitriles, common choices include alcohols (ethanol, isopropanol), esters (ethyl acetate), or ketones (acetone), often in combination with a less polar co-solvent like hexanes or water.[2] A good starting point is to test small-scale solubility in a variety of solvents to identify a suitable system.

Q2: How can I determine the correct amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product.[1] Adding too much solvent is a common reason for poor or no crystal formation upon cooling.[3] To determine the right amount, start by adding a small volume of solvent to your crude material, heat the mixture to the solvent's boiling point, and continue adding small portions of hot solvent until everything dissolves.

Q3: My compound is colored. How can I remove colored impurities?

A3: If the solution is discolored, it may indicate the presence of impurities. Activated carbon can often be used to remove colored impurities. After dissolving your compound in the hot solvent, allow the solution to cool slightly below its boiling point before adding a small amount of activated carbon. Reheat the solution to boiling for a few minutes and then perform a hot gravity filtration to remove the carbon.[4]

Q4: What should I do if no crystals form after the solution has cooled?

A4: If crystals do not form, the solution may be too dilute or supersaturated.[5] First, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3] If that fails, you may have used too much solvent. In this case, you can boil off some of the solvent to concentrate the solution and then allow it to cool again.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Problem 1: The Compound "Oils Out" Instead of Crystallizing

Description: Upon cooling, the compound separates as a liquid layer (an oil) rather than forming solid crystals. This is a common issue for compounds with low melting points or when a solution is highly concentrated.[5]

Causality: Oiling out occurs when the solute comes out of the supersaturated solution at a temperature above its melting point. The high concentration of the solute can depress its melting point.

Solutions:

  • Reheat and Add More Solvent: Heat the solution to redissolve the oil, then add more of the primary solvent to decrease the concentration. Allow the solution to cool more slowly.[3]

  • Modify the Solvent System: If using a mixed solvent system, adding more of the solvent in which the compound is more soluble can prevent oiling out.

  • Lower the Cooling Temperature: Cool the solution to a temperature where the solid crystalline state is favored over the liquid oil.

Problem 2: Premature Crystallization During Hot Filtration

Description: The compound crystallizes in the filter funnel or on the filter paper during hot gravity filtration.

Causality: This happens when the solution cools too quickly in the funnel, causing the solubility of the compound to drop and crystals to form prematurely.

Solutions:

  • Use Excess Solvent: Add a slight excess of hot solvent before filtration to ensure the compound remains in solution. This excess can be evaporated after filtration.[5]

  • Preheat the Funnel and Glassware: Use a heated funnel or place the funnel over a beaker of boiling solvent to keep it warm.[1]

  • Perform the Filtration Quickly: Minimize the time the solution is in contact with the cooler glassware.

Problem 3: Low Recovery of Pure Compound

Description: The final yield of recrystallized product is significantly lower than expected.

Causality: A low yield can result from using too much solvent, cooling the solution too quickly, or incomplete precipitation.[6]

Solutions:

  • Optimize Solvent Volume: As mentioned, use the minimum amount of hot solvent necessary. If you suspect too much was used, check the mother liquor (the remaining solution after filtration) for dissolved product by evaporating a small sample. If significant residue remains, you can recover more product by concentrating the mother liquor and performing a second crystallization.[1]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling leads to the formation of smaller, less pure crystals and can trap impurities.[1]

  • Ensure Complete Crystallization: After slow cooling, place the flask in an ice bath to maximize the precipitation of the compound from the solution.

Data Presentation

Table 1: Common Solvents for Recrystallization of Aromatic Compounds [2]

Solvent (Mixture)Comments
Ethanol (EtOH)A versatile solvent for compounds with minor impurities.
n-Hexane/AcetoneA good mixed solvent system, especially when slow evaporation is desired.
n-Hexane/Ethyl Acetate (EA)Can be effective, particularly when dealing with a larger amount of impurities.
WaterSuitable for polar organic compounds that are not soluble in hot water.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Add more hot solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and boil for a few minutes.

  • Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at its boiling point.

  • Addition of "Poor" Solvent: While the solution is hot, slowly add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes cloudy (the point of saturation).

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization and Isolation: Follow steps 5 and 6 from the single-solvent protocol.

Visualizations

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation Start Crude Compound AddSolvent Add Minimal Hot Solvent Start->AddSolvent Dissolved Completely Dissolved? AddSolvent->Dissolved Dissolved->AddSolvent No HotFiltration Hot Gravity Filtration Dissolved->HotFiltration Yes Cooling Slow Cooling HotFiltration->Cooling Crystals Crystal Formation Cooling->Crystals VacuumFiltration Vacuum Filtration Crystals->VacuumFiltration Drying Drying VacuumFiltration->Drying PureProduct Pure Product Drying->PureProduct

Caption: A general workflow for the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Problem Encountered OilingOut Compound Oils Out Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals LowYield Low Yield Start->LowYield Reheat Reheat & Add More Solvent OilingOut->Reheat Scratch Scratch Flask / Add Seed Crystal NoCrystals->Scratch CheckMotherLiquor Check Mother Liquor for Product LowYield->CheckMotherLiquor SlowCool Cool Slowly Reheat->SlowCool Concentrate Boil Off Some Solvent Scratch->Concentrate Still No Crystals SecondCrop Concentrate & Recrystallize Mother Liquor CheckMotherLiquor->SecondCrop

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

Sources

Removing unreacted starting materials from 4-(4-Aminophenoxy)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-PUR-0492 Subject: Removal of Unreacted Starting Materials & Impurity Profiling Applicable Compound: 4-(4-Aminophenoxy)-3-methoxybenzonitrile (Key intermediate for Poziotinib/EGFR inhibitors) Target Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

This guide addresses the purification of This compound , typically synthesized via an SNAr reaction between 4-fluoro-3-methoxybenzonitrile (Electrophile) and 4-aminophenol (Nucleophile).

Achieving pharmaceutical-grade purity (>98%) requires exploiting the distinct acid-base properties of the product versus its starting materials. The product contains a basic aniline moiety and a neutral nitrile group, creating a specific solubility window that allows for chemical separation from amphoteric and neutral impurities.

The Impurity Triad
ComponentRoleChemical NatureSolubility Profile
Target Molecule ProductBasic (Aniline) & LipophilicSoluble in organics; Soluble in Acid (pH < 3).
4-Aminophenol NucleophileAmphoteric (Phenol + Amine)Water soluble; Highly soluble in Base (pH > 10).
4-Fluoro-3-methoxybenzonitrile ElectrophileNeutral & LipophilicSoluble in organics; Insoluble in water (regardless of pH).

Decision Matrix: Triage Your Crude

Use this logic flow to determine the correct purification module.

purification_triage start START: Analyze Crude Mixture check_tlc Check TLC/HPLC Profile start->check_tlc decision_3 Is the solid Dark Brown/Black? check_tlc->decision_3 decision_1 Is 4-Aminophenol present? (Polar spot / Baseline trail) decision_2 Is Electrophile present? (High Rf non-polar spot) decision_1->decision_2 No method_a Go to MODULE A: Dual-Stage Acid/Base Extraction decision_1->method_a Yes decision_2->method_a Yes method_b Go to MODULE B: Recrystallization decision_2->method_b No (High Purity) decision_3->decision_1 No method_c Go to MODULE C: Carbon Treatment decision_3->method_c Yes (Oxidation)

Figure 1: Purification Triage Logic. Determine the primary impurity burden before selecting a workflow.

Module A: Dual-Stage Acid-Base Extraction (The Gold Standard)

This protocol is the most robust method for removing both starting materials simultaneously. It relies on the fact that the product is the only species that is hydrophobic in base but hydrophilic in acid .

The Mechanism[2][4]
  • Basic Wash (pH > 11): Ionizes 4-aminophenol (into phenoxide), pulling it into the water. The product remains neutral (organic layer).

  • Acid Extraction (pH < 2): Protonates the product (into anilinium salt), pulling it into the water. The neutral electrophile stays in the organic layer (discarded).

Step-by-Step Protocol

Reagents: Ethyl Acetate (EtOAc), 1M NaOH, 1M HCl, Brine, Na₂SO₄.

  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude). Ensure complete dissolution; filter if solids remain.

  • The "Phenol Purge" (Removes 4-Aminophenol):

    • Wash the organic layer 2x with 1M NaOH (Vol:Vol 1:1).

    • Technical Note: The aqueous layer will likely turn dark brown/red due to oxidized aminophenol salts.

    • Discard the aqueous layer.

  • The "Product Flip" (Removes Electrophile):

    • Extract the organic layer 3x with 1M HCl .

    • CRITICAL: The product is now in the AQUEOUS layer (as the hydrochloride salt).

    • Retain the Aqueous layer. Check the Organic layer by TLC to ensure the product has migrated out. Discard the Organic layer (contains unreacted nitrile).

  • Recovery:

    • Cool the combined acidic aqueous extracts to 0–5°C.

    • Slowly basify with 4M NaOH or NH₄OH to pH ~10.

    • The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with water, and dry under vacuum at 45°C.

acid_base_workflow cluster_0 Phase 1: Phenol Removal cluster_1 Phase 2: Product Isolation step1 Crude in EtOAc + 1M NaOH sep1 Separation step1->sep1 aq1 Aq. Layer: 4-Aminophenol (Discard) sep1->aq1 org1 Org. Layer: Product + Electrophile sep1->org1 step2 Add 1M HCl org1->step2 sep2 Separation step2->sep2 org2 Org. Layer: Electrophile (Discard) sep2->org2 aq2 Aq. Layer: Product-HCl Salt sep2->aq2 final Basify (pH 10) Filter Solid aq2->final

Figure 2: Chemical fate map during Dual-Stage Extraction.

Module B: Recrystallization (Polishing)[4]

If the product purity is >90% but contains trace colored impurities or slight starting material contamination, recrystallization is preferred over extraction.

Recommended Solvent Systems:

  • Ethanol/Water (Most effective): Dissolve in hot Ethanol, add hot water until turbid, cool slowly.

  • Ethyl Acetate/Hexane: Good for removing non-polar impurities.

Protocol:

  • Dissolve crude solid in minimum boiling Ethanol.

  • If the solution is colored, treat with Activated Carbon (See Module C) before crystallization.

  • Allow to cool to room temperature with stirring.

  • Chill to 0°C for 2 hours.

  • Filter and wash with cold Ethanol/Water (1:1).

Frequently Asked Questions (FAQs)

Q1: My product turned into a brown tar during the reaction. What happened? A: This is due to the oxidation of 4-aminophenol .[1] Aminophenols are sensitive to oxygen, especially in the basic conditions required for SNAr reactions (using K₂CO₃ or NaH).

  • Fix: Ensure the reaction is run under a strict Nitrogen/Argon atmosphere. Degas your solvents. If the tar is already formed, use Module A (the extraction will leave the non-protonatable tar in the organic layer during the acid wash) followed by a silica plug filtration.

Q2: I tried the Acid-Base extraction, but my yield is very low. A: You likely lost the product in the Acidic Extraction step (Step 3 in Module A).

  • Check: Did you use enough acid? The amine needs to be fully protonated.

  • Check: Did you discard the wrong layer? Remember, in Step 3, the product moves to the WATER layer.

  • Check: Did you basify enough in Step 4? The pH must be >9 to fully deprotonate the ammonium salt back to the insoluble free base.

Q3: Can I use Column Chromatography instead? A: Yes, but it is often unnecessary and consumes large amounts of solvent.

  • Conditions: If you must column, use a gradient of DCM:Methanol (100:0 to 95:5) . The amine makes the product streak on silica; add 1% Triethylamine to your eluent to sharpen the peak.

Q4: Why is 4-aminophenol difficult to remove with simple water washes? A: While 4-aminophenol is water-soluble, it has significant organic solubility (partition coefficient). Simple water washes only remove the bulk. To remove it quantitatively, you must exploit its phenolic nature by washing with Base (NaOH) , which converts it to a charged phenoxide species that cannot exist in the organic layer.

References

  • Poziotinib Synthesis & Intermediates

    • Source: US Patent Application 2021/0221792 A1.[2] "Convergent synthesis of poziotinib derivative."

    • Relevance: Describes the SNAr conditions and workup for the quinazoline core, applicable to the ether linkage form
    • URL:

  • Purification of Aminophenols

    • Source: BenchChem Technical Support.[1] "Purification of Synthetic Products from 4-Aminophenol."

    • Relevance: Validates the acid-base extraction logic for amphoteric impurities.
    • URL: (General Reference)

  • General SNAr Methodology

    • Source: ResearchGate.[3][4] "Reported synthetic route to poziotinib."[4]

    • Relevance: Visual confirmation of the ether linkage form
    • URL:

  • Chemical Properties & Solubility

    • Source: PubChem. "this compound."[5]

    • Relevance: Confirmation of functional groups (Nitrile, Amine, Ether)
    • URL:

Sources

Technical Support Center: Optimizing Temperature and Pressure for 4-(4-Aminophenoxy)-3-methoxybenzonitrile Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-(4-Aminophenoxy)-3-methoxybenzonitrile. This key intermediate is crucial in various pharmaceutical and advanced material synthesis pathways. Its production, typically via a nucleophilic aromatic substitution (SNAr) or an Ullmann-type condensation, presents unique challenges when transitioning from laboratory scale to pilot or commercial manufacturing.[1][2]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) focused on the critical process parameters (CPPs) of temperature and pressure. As a Senior Application Scientist, my goal is to equip you with the causal understanding and practical protocols needed to navigate scale-up challenges, ensuring a robust, safe, and reproducible process.[2][3]

Reaction Overview: The SNAr Pathway

The synthesis of this compound most commonly involves the reaction of a suitably activated 4-halobenzonitrile derivative (e.g., 4-fluoro- or 4-chloro-3-methoxybenzonitrile) with 4-aminophenol in the presence of a base. This reaction is a classic Nucleophilic Aromatic Substitution (SNAr).

Reaction Scheme:

  • Electrophile: 4-Fluoro-3-methoxybenzonitrile (or other activated halide)

  • Nucleophile: 4-Aminophenol

  • Base: Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)

  • Solvent: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)

The electron-withdrawing nitrile group (-C≡N) is essential as it activates the aromatic ring, making it susceptible to attack by the phenoxide ion, which is generated in-situ from 4-aminophenol and the base.[4][5]

Core Principles: Why Temperature and Pressure are Critical in Scale-Up

Simply increasing the volume of reagents rarely results in a successful scale-up.[2][6] The physics of the system changes dramatically, and temperature and pressure are at the heart of these changes.

  • Temperature: Directly influences reaction kinetics. Higher temperatures increase the reaction rate but can also accelerate the formation of impurities.[7] A major challenge during scale-up is inefficient heat transfer due to the low surface-area-to-volume ratio of large reactors, which can lead to localized "hot spots" and a different impurity profile than observed in the lab.[1][6]

  • Pressure: Primarily important for controlling the boiling point of the solvent and maintaining an inert atmosphere. Running reactions under a slight positive pressure of an inert gas (like nitrogen) prevents atmospheric moisture and oxygen from interfering, which can be critical for sensitive reagents. It also allows for operating at temperatures above the solvent's atmospheric boiling point, which can significantly accelerate slow reactions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the scale-up of this compound synthesis in a practical question-and-answer format.

Temperature-Related Issues

Q1: My reaction is stalling at 80% conversion in the 100L reactor, even though it went to completion in the 1L flask at 120°C. Should I just increase the jacket temperature?

A1: Not necessarily. This is a classic scale-up problem related to heat transfer.[1][6]

  • Causality: The larger reactor has a much smaller surface-area-to-volume ratio, making heat transfer from the jacket to the bulk of the reaction mixture less efficient. The internal temperature of your 100L batch is likely significantly lower than the 120°C you are measuring at the jacket.

  • Troubleshooting Steps:

    • Verify Internal Temperature: Use a calibrated internal temperature probe. Never rely solely on the jacket temperature during scale-up.

    • Improve Agitation: Increase the stirring speed (RPM). This improves convection and ensures more uniform heat distribution throughout the vessel.

    • Gradual Temperature Increase: If the internal temperature is indeed low, slowly increase the jacket setpoint while monitoring the internal probe. Avoid rapid, aggressive heating, which can create hot spots near the reactor wall and lead to impurity formation.

Q2: After increasing the reaction temperature from 130°C to 150°C to speed up the reaction, my HPLC shows a new, significant impurity peak. What could it be?

A2: High temperatures can activate alternative, undesired reaction pathways.

  • Causality: While higher temperatures increase the rate of the desired SNAr reaction, they provide the activation energy for side reactions to occur at a significant rate.[7] For diaryl ether syntheses, potential side reactions include:

    • Solvent Decomposition: High-boiling polar aprotic solvents like DMSO can begin to decompose at elevated temperatures, especially in the presence of a base, leading to complex impurity profiles.[8]

    • Self-Condensation/Polymerization: The reactants or product may undergo self-condensation or polymerization.

    • Ether Cleavage: Although less common under these conditions, the newly formed diaryl ether bond could be susceptible to cleavage at very high temperatures.

  • Troubleshooting Steps:

    • Characterize the Impurity: Use LC-MS to get a molecular weight of the impurity. This is the most crucial step to understanding its origin.

    • Re-optimize Temperature: Your optimal processing temperature is a balance between reaction time and purity. The appearance of a significant impurity suggests you have exceeded the optimal temperature window. Perform small-scale experiments at various temperatures (e.g., 130°C, 135°C, 140°C) to find the "sweet spot" that provides an acceptable reaction rate with minimal impurity formation.

    • Consider a Catalyst: For Ullmann-type reactions, which are related to SNAr, copper catalysts can often lower the required reaction temperature, thus preventing side reactions.[9][10][11]

Pressure-Related Issues

A3: Yes, it is highly recommended for scale-up.

  • Causality:

    • Moisture Exclusion: The phenoxide nucleophile is generated using a base like K₂CO₃. This base is hygroscopic, and any absorbed water can reduce its effectiveness. Furthermore, water can compete as a nucleophile, potentially leading to undesired hydrolysis byproducts.[12][13]

    • Oxygen Exclusion: 4-aminophenol is an electron-rich aromatic amine, making it susceptible to oxidation, especially at elevated temperatures. This oxidation can lead to colored impurities that are difficult to remove.

    • Process Safety & Control: A slight positive pressure (e.g., 0.1-0.2 bar gauge) prevents air from leaking into the reactor, which is a critical safety and quality control measure in a plant environment.[3]

  • Implementation: Before heating, inert the reactor by pulling a vacuum and backfilling with nitrogen. Repeat this cycle 3-5 times to ensure the atmospheric oxygen and moisture are removed. Maintain a gentle nitrogen blanket throughout the reaction.

Q4: I want to run my reaction in DMSO at 195°C to reduce the reaction time, but the boiling point is 189°C. Can I just increase the pressure?

A4: Yes, this is a common strategy, but it must be done with caution and proper engineering controls.

  • Causality: Increasing the pressure over a liquid raises its boiling point. This allows you to achieve higher reaction temperatures without boiling the solvent, which can improve reaction kinetics for slow transformations.

  • Troubleshooting & Safety Steps:

    • Verify Reactor Pressure Rating: NEVER exceed the maximum allowable working pressure (MAWP) of your reactor. Consult the vessel's engineering specifications.

    • Use a Pressure Relief Valve: Ensure the reactor is equipped with a correctly sized and certified pressure relief valve set well below the MAWP.

    • Calculate Required Pressure: Use the Clausius-Clapeyron equation or established solvent data to estimate the pressure required to reach your target temperature. For DMSO, reaching 195°C might require only a slight positive pressure, but this must be verified.

    • Monitor for Solvent Decomposition: As mentioned in Q2, high temperatures can degrade DMSO.[8] Even if you suppress boiling, you may still form impurities. Run a small-scale, sealed-tube experiment at 195°C to confirm that the product is stable and that unacceptable levels of impurities do not form before attempting this on a large scale.

Experimental Protocol: Optimization via Design of Experiments (DoE)

To scientifically determine the optimal temperature and pressure, a Design of Experiments (DoE) approach is superior to one-factor-at-a-time (OFAT) testing. This allows you to understand not just the individual effects of temperature and pressure, but also their interaction.

Step-by-Step DoE Workflow
  • Define Factors and Ranges:

    • Factor A (Temperature): 120°C, 130°C, 140°C

    • Factor B (Pressure): 1 atm (0 bar gauge), 1.5 bar gauge, 3.0 bar gauge

  • Define Responses:

    • Response 1 (Yield %): Measured by HPLC assay against a standard.

    • Response 2 (Purity %): Area percent of the main peak by HPLC.

    • Response 3 (Total Impurities %): Sum of all impurity peaks.

  • Experimental Setup (3x3 Full Factorial Design):

    • Set up 9 parallel experiments in a multi-reactor system or run them sequentially under identical conditions (stirring, reagent stoichiometry, etc.).

    • For each run, charge 4-fluoro-3-methoxybenzonitrile, 4-aminophenol, K₂CO₃, and DMSO.

    • Inert the reactor and apply the specified pressure (Factor B).

    • Heat to the target internal temperature (Factor A) and hold for a fixed time (e.g., 8 hours).

    • After the reaction, cool, quench, and work up each reaction identically.

    • Analyze the final sample by HPLC to measure the responses.

Data Presentation and Interpretation

The results from the DoE can be summarized in a table to easily visualize the trends.

RunTemperature (°C)Pressure (bar gauge)Yield (%)Purity (Area %)
1120075.299.1
2130088.598.9
3140092.197.5
41201.576.899.0
51301.589.198.8
61401.593.597.2
71203.077.599.2
81303.089.998.9
91403.094.096.8

Table 1: Example data from a 3x3 DoE study for process optimization.

Interpretation:

  • Temperature Effect: The data clearly shows that increasing temperature from 120°C to 140°C significantly increases the yield. However, it also causes a noticeable decrease in purity, from ~99% down to ~97%.

  • Pressure Effect: In this hypothetical example, pressure has a minimal impact on yield and purity within the tested range. This suggests that its primary role is maintaining an inert atmosphere and preventing boiling, rather than directly influencing the reaction mechanism under these conditions.

Visual Diagrams

Process Optimization Workflow

G cluster_0 Lab Scale (1L) cluster_1 Pilot Scale (20-100L) cluster_2 Manufacturing Scale lab Initial Route Scouting (Solvent, Base, Temp) poc Proof of Concept (Yield >85%, Purity >98%) lab->poc doe Design of Experiments (DoE) (Temp, Pressure, Time) poc->doe cpp Define Critical Process Parameters (CPPs) doe->cpp val Validation Batches (3x Batches) cpp->val com Commercial Production val->com

A typical workflow for scaling up a chemical synthesis.

Parameter Interdependency Diagram

G Temp Temperature Rate Reaction Rate Temp->Rate Strongly Increases Impurity Impurity Formation Temp->Impurity Increases Press Pressure BP Solvent Boiling Point Press->BP Increases BP->Rate Enables Higher Temp

Relationship between key process parameters and outcomes.

References

  • Scale-Up Challenges for Intermediates: A Practical Guide. (2025, December 11). At Tianming Pharmaceutical.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). HWS Labortechnik Mainz.
  • Scale-up Synthesis: Bridging Lab Research to Commercial Production. apicule.
  • Aromatic nucleophilic substitution.
  • Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands.
  • API SCALE-UP AND TRANSFER TO DRUG PRODUCT DEVELOPMENT: - A BEST PRACTICE GUIDE. Recipharm.
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012, July 17). PMC - NIH.
  • Technical Piece SOME SCALE-UP CONSIDERATIONS INTRODUCTION CHEMICAL CONSIDERATIONS PHYSICAL CONSIDERATIONS. CatSci.
  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024, August 16). Books.
  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. (2024, October 7). Journal of Synthetic Chemistry.
  • Nucleophile Effects for the Reactions of Nucleophilic Substitution by Pressure and Temperature. (2025, August 5). ResearchGate.
  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Chemistry Portal.
  • Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC.
  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress.
  • Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF.
  • SNAr Reactions Using Continuous Plug Flow...in Aqueous Biphasic Media. (2024, December 17). ACS Sustainable Chemistry & Engineering - ACS Publications.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 26). MDPI.
  • troubleshooting Williamson ether synthesis side reactions. Benchchem.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.
  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps.
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • This compound (C14H12N2O2). PubChemLite.
  • 4-Formyl-3-methoxybenzonitrile | 21962-45-8. Benchchem.
  • A Simple and Efficient Method for the Preparation of Hindered AlkylrAryl Ethers. Stanford University.
  • Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. (2025, December 29).
  • Illustrate with examples the limitations of Williamson's synthesis fo. (2025, March 4). askIITians.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. Google Patents.
  • Synthesis of 4-aminophenoxy phthalonitrile. ResearchGate.

Sources

Resolving discoloration issues in 4-(4-Aminophenoxy)-3-methoxybenzonitrile samples

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: APMB-OX-2024 Subject: Troubleshooting Discoloration and Stability Issues Assigned Specialist: Senior Application Scientist

Executive Summary: The "Pink" Phenomenon

You are likely reading this because your sample of 4-(4-Aminophenoxy)-3-methoxybenzonitrile (hereafter referred to as APMB ) has shifted from an off-white/pale yellow powder to a pink, brown, or black solid.

The Verdict: Your compound has undergone oxidative degradation .

APMB is an electron-rich aniline derivative . The methoxy group (


) and the phenoxy ether linkage donate electron density into the aromatic system, making the terminal primary amine (

) significantly more nucleophilic and susceptible to radical oxidation than standard aniline. This is a well-documented stability challenge in the synthesis of EGFR inhibitors and related kinase scaffolds.

This guide provides the Diagnostic Logic , Remediation Protocols , and preventative "Fortress" Storage measures required to recover and protect your material.

Diagnostic Hub: Why Did This Happen?

The Oxidation Cascade

Discoloration is not random; it is a stepwise chemical cascade triggered by atmospheric oxygen and catalyzed by light or trace metals.

  • Stage 1 (Induction): Oxygen abstracts a hydrogen atom from the amine, forming a nitrogen-centered radical.

  • Stage 2 (Coupling): Radicals dimerize to form hydrazo linkages or oxidize further to quinone imines .

  • Stage 3 (Polymerization): Formation of extended conjugated systems (similar to polyaniline). These are highly colored (Pink

    
     Red 
    
    
    
    Black) even at trace ppm levels.
Visualizing the Failure Mode

OxidationCascade cluster_catalysts Accelerants Fresh Fresh APMB (Off-White/Pale Yellow) Radical Radical Intermediate (N-centered radical) Fresh->Radical O2 + Light/Heat Quinone Quinone Imine Species (Pink/Red Impurity) Radical->Quinone -1e-, -H+ Polymer Oligomers/Polymers (Brown/Black Sludge) Quinone->Polymer Polymerization Light UV Light Metal Trace Metals (Fe, Cu)

Figure 1: The oxidative degradation pathway of electron-rich anilines leading to discoloration.

Remediation Protocols: Saving Your Batch

If your sample is discolored, do not discard it . The colored impurities often have high extinction coefficients, meaning a sample can look "black" while still being 98% pure by mass.

Choose the protocol based on the severity of degradation.

Protocol A: The "Acid-Base Rescue" (Recommended for Heavy Discoloration)

Best for: Brown/Black samples or when recrystallization fails to remove color.

Principle: APMB is a base (aniline). It dissolves in acid. Most colored oxidative oligomers are either neutral (quinones) or insoluble in aqueous acid.

StepActionTechnical Rationale
1 Dissolution Dissolve crude APMB in 1M HCl (approx. 10 mL per gram). Sonicate if necessary.
2 Filtration Filter the solution through a Celite pad or fine glass frit.
3 Extraction Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) (

vol). Discard organic layer.
4 Precipitation Cool aqueous layer to 0°C. Slowly add 1M NaOH or sat.

until pH

9-10.
5 Isolation Filter the white precipitate. Wash with cold water. Dry under vacuum over

.
Protocol B: Activated Carbon Recrystallization

Best for: Minor Pink/Yellow discoloration.

Solvent System: Ethanol/Water (primary) or Toluene (secondary).

  • Dissolve: Suspend APMB in minimal boiling Ethanol (EtOH).

  • Adsorb: Add Activated Charcoal (5-10 wt% of sample mass). Caution: Add carefully to avoid boil-over.

  • Reflux: Stir at reflux for 10-15 minutes. The carbon adsorbs high-molecular-weight colored impurities.

  • Hot Filtration: Filter through a pre-warmed Celite pad while boiling hot. (Crucial to prevent premature crystallization).

  • Crystallize: Allow filtrate to cool slowly to RT, then 4°C.

  • Collect: Filter crystals and wash with cold hexanes or heptane.

Workflow Visualization

Remediation Start Discolored APMB Dissolve Dissolve in Boiling EtOH Start->Dissolve Carbon Add Activated Carbon (Adsorbs Chromophores) Dissolve->Carbon Filter Hot Filtration (Celite) Carbon->Filter Crystallize Cool & Crystallize Filter->Crystallize Filtrate (Clear) Sludge Carbon + Impurities Filter->Sludge Residue (Discard) Pure Pure APMB (White Crystals) Crystallize->Pure

Figure 2: Purification workflow using activated carbon recrystallization.

The "Fortress" Protocol: Storage & Handling

Once purified, you must prevent recurrence. Treat APMB as an oxygen-sensitive reagent .

Storage Specifications
ParameterRequirementReason
Atmosphere Argon or Nitrogen Displaces oxygen.[1] Argon is preferred (heavier than air).
Container Amber Glass Blocks UV light which catalyzes radical formation.
Seal Parafilm + Teflon Tape Prevents gas exchange over long periods.
Temperature -20°C (Freezer) Kinetically slows oxidation rates significantly.
Desiccant Silica Packet Prevents moisture-mediated hydrolysis of the nitrile (rare but possible).
Handling Best Practices
  • The "Flush" Rule: Never close the bottle without flushing the headspace with inert gas for 10-15 seconds.

  • Avoid Spatula Contamination: Use only clean, dry stainless steel or plastic spatulas. Traces of transition metals (Fe, Cu) from rusty spatulas can catalyze degradation.

Analytical Validation (QC)

How do you confirm success? Use these benchmarks.

Quality Control Table
TestMethodAcceptance Criteria (Pure)Failure Mode (Degraded)
Appearance VisualWhite to off-white powderPink, Tan, Brown, or Black
Purity HPLC (254 nm)

Area
New peaks at RRT > 1.0 (dimers) or baseline drift
Identity

(DMSO-

)
Sharp singlet at

(OMe)
Broadening of amine peak; extra aromatic signals
Melting Point CapillarySharp range (e.g.,

)*
Depressed and broad range (

spread)

*Note: Refer to your specific Certificate of Analysis for the exact melting point, as it varies slightly by polymorph, typically around 130-140°C range for similar benzonitriles.

FAQ: Rapid Fire Troubleshooting

Q: My sample is pink but the NMR looks perfect. Can I use it? A: Yes, with caution. The "pink" color comes from quinoid species that have extremely high molar absorptivity. They may be present at


, which is below the detection limit of standard NMR. For early-stage screening, it is likely acceptable. For GMP or precise kinetics, purify it .

Q: Can I store it in solution (DMSO/Methanol)? A: No. Dissolved oxygen diffuses rapidly in organic solvents. Anilines oxidize much faster in solution than in solid state. Always store as a dry solid.

Q: I don't have Argon. Is Nitrogen okay? A: Yes, Nitrogen is acceptable. However, ensure the gas is dry.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • BenchChem. (2025).[1] Preventing oxidation of aniline derivatives during storage. Retrieved from .

  • PubChem. (n.d.).[2] this compound Compound Summary. National Center for Biotechnology Information. Retrieved from .

  • Sigma-Aldrich. (2017). Safety Data Sheet: Aniline and Derivatives. (General handling of toxic, oxidizing aromatic amines).[3]

Sources

Technical Support Center: Alternative Catalysts for the Synthesis of 4-(4-Aminophenoxy)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-aminophenoxy)-3-methoxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of diaryl ether synthesis. The formation of the C-O bond in this molecule is a critical step, often accomplished via Ullmann-type or Buchwald-Hartwig cross-coupling reactions. This document provides in-depth, field-proven insights into selecting alternative catalyst systems, troubleshooting common experimental hurdles, and optimizing reaction protocols to achieve high yields and purity.

Section 1: Catalyst System Selection - Frequently Asked Questions

Choosing the right catalytic system is the most critical decision influencing the success of your synthesis. This section addresses common questions to guide you toward the optimal choice for your specific laboratory capabilities and project goals.

Q1: What are the primary catalytic systems for synthesizing diaryl ethers like this compound?

The two dominant, state-of-the-art methodologies are copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig C–O cross-coupling.[1] While both achieve the same transformation, they operate under different mechanistic principles and present distinct advantages and disadvantages related to cost, reaction conditions, and substrate scope.

Q2: When should I choose a Copper-based (Ullmann-type) system?

A copper-catalyzed approach is often the first choice when cost is a primary driver. Copper catalysts are significantly less expensive than their palladium counterparts.[2] Classical Ullmann conditions were notoriously harsh, requiring high temperatures (>200 °C) and stoichiometric amounts of copper.[1][3][4] However, modern protocols utilize catalytic amounts of a copper(I) source (e.g., CuI, CuBr) in combination with a ligand, which enables significantly milder reaction conditions (80-120 °C).[4][5]

Choose a Copper-based system for:

  • Cost-Effectiveness: Ideal for large-scale synthesis where catalyst cost is a major consideration.

  • Robustness: These reactions are often less sensitive to certain functional groups compared to palladium systems, though this is highly substrate-dependent.

  • Established Protocols: A vast body of literature exists for Ullmann-type reactions.

Q3: How do ligands fundamentally improve modern copper-catalyzed reactions?

Ligands are the key innovation that transformed the Ullmann reaction from a brute-force method into a versatile synthetic tool.[1][5] Chelating ligands, such as N,N- or N,O-based structures (e.g., diamines, amino acids), accelerate the reaction by:

  • Solubilizing the Copper Salt: Increasing the concentration of the active catalyst in the reaction medium.

  • Stabilizing the Active Cu(I) Species: Preventing disproportionation or oxidation.

  • Facilitating the Catalytic Cycle: Ligands promote the crucial oxidative addition and reductive elimination steps, which lowers the overall activation energy of the reaction and allows for lower temperatures.[6][7]

A screening of 56 multidentate ligands found that N,N-dimethylglycine provided exceptionally high catalytic activity for diaryl ether synthesis.[1]

Q4: When is a Palladium-based (Buchwald-Hartwig) system a better choice?

Palladium-catalyzed systems, while more expensive, are often superior in terms of reaction mildness, scope, and functional group tolerance.[1] These reactions typically proceed at lower temperatures and are often more reliable for complex or sensitive substrates.

Choose a Palladium-based system for:

  • Milder Conditions: Often successful at room temperature to 100 °C.

  • Broader Substrate Scope: Generally more tolerant of diverse functional groups on both the aryl halide and the phenol.

  • Higher Yields for Challenging Substrates: Can provide better outcomes where copper systems fail or give low yields.

Table 1: Comparison of Copper vs. Palladium Catalytic Systems
FeatureCopper-Catalyzed (Ullmann-Type)Palladium-Catalyzed (Buchwald-Hartwig)
Primary Metal Copper (Cu)Palladium (Pd)
Typical Catalyst CuI, CuBr, Cu₂O[5]Pd(OAc)₂, Pd₂(dba)₃
Ligands Diamines, Phenanthrolines, Amino Acids[1][8][9]Bulky, electron-rich phosphines (e.g., XPhos, RuPhos)[10]
Relative Cost LowHigh
Typical Temperature 80 - 140 °C (with ligand)Room Temp - 100 °C
Key Advantage Cost-effective, simple ligandsMild conditions, broad scope, high functional group tolerance
Common Challenge Can require higher temperatures; ligand screening may be necessary.[5]Catalyst/ligand cost; sensitivity to air and impurities.
Diagram 1: Catalyst Selection Workflow

G start Start: Synthesize Diaryl Ether cost Is catalyst cost a primary constraint? start->cost conditions Are mild conditions (<100°C) critical? cost->conditions No copper Primary Path: Ligand-Accelerated Copper Catalysis cost->copper Yes complex Is the substrate complex or sensitive? conditions->complex No palladium Primary Path: Palladium-Catalyzed Coupling conditions->palladium Yes complex->copper No complex->palladium Yes

Caption: A decision tree for selecting the appropriate catalytic system.

Section 2: Troubleshooting Guide

Even with an optimized protocol, challenges can arise. This section provides a logical, step-by-step approach to diagnosing and solving common issues encountered during the synthesis.

Problem 1: Low or No Conversion to Product

Q: My reaction has stalled or shows very little product formation by TLC/LC-MS. What are the first things to check?

Before altering the core chemistry, always verify the fundamentals.

  • Inert Atmosphere: Both copper and palladium catalysts can be sensitive to oxygen. Ensure your reaction was properly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Reagent Purity & Stoichiometry: Verify the purity of your starting materials (4-aminophenol and the halo-benzonitrile precursor). Impurities can poison the catalyst. Ensure you used the correct stoichiometry, especially for the base.

  • Catalyst Quality: Copper(I) iodide can oxidize over time if not stored properly under an inert atmosphere. If your CuI is pale green or brown instead of off-white, its activity may be compromised.[11] Consider using a freshly purchased bottle.

Q: I've confirmed the basics. Could the base or solvent be the problem?

Absolutely. The base and solvent are intrinsically linked and their compatibility is crucial.

  • Base Strength & Solubility: The base must be strong enough to deprotonate the 4-aminophenol, but an incorrect choice can lead to side reactions. The base's solubility in your chosen solvent is critical for its effectiveness.[5] For instance, K₂CO₃ is effective in non-polar solvents like toluene, whereas the more soluble Cs₂CO₃ is often the base of choice for polar aprotic solvents like DMF or acetonitrile.[5] If you have low conversion in DMF with K₂CO₃, switching to Cs₂CO₃ may solve the issue.

  • Solvent Choice: Traditional Ullmann reactions use high-boiling polar aprotic solvents like DMF or NMP.[3] If your reaction is sluggish in a lower-boiling solvent like dioxane or toluene, a simple switch to DMF or an increase in temperature may be required.

Problem 2: Significant Side Product Formation

Q: My main side product appears to be the dehalogenated benzonitrile starting material. What causes this?

This is a common side reaction known as protodehalogenation. It is often caused by a source of protons in the reaction mixture, which can be trace amounts of water.

  • Solution: Ensure your solvent is anhydrous and that your base is not excessively hygroscopic or has been dried before use. Running the reaction with molecular sieves can sometimes mitigate this issue.[1]

Q: I am observing homocoupling of my aryl halide starting material. How can I prevent this?

Homocoupling (e.g., Ullmann biaryl synthesis) can compete with the desired cross-coupling reaction, especially at very high temperatures.[12]

  • Solution: The primary remedy is to lower the reaction temperature. Modern ligand-accelerated systems are designed specifically to avoid the harsh conditions that promote homocoupling.[1] If you are already using a ligand, consider screening other ligands that may favor the C-O coupling pathway at lower temperatures.

Diagram 2: Experimental Troubleshooting Workflow

G start Problem: Low/No Yield check_basics 1. Verify Reagent Purity 2. Check Catalyst Quality 3. Ensure Inert Atmosphere start->check_basics decision1 Basics OK? check_basics->decision1 decision1->check_basics No, Fix Basics screen_params Systematically Screen Parameters decision1->screen_params Yes vary_ligand Vary Ligand (e.g., N,N-dimethylglycine, Phenanthroline) screen_params->vary_ligand vary_base Vary Base (e.g., K₃PO₄, Cs₂CO₃) screen_params->vary_base vary_solvent Vary Solvent (e.g., Toluene, DMF, Dioxane) screen_params->vary_solvent vary_temp Adjust Temperature (± 20 °C) screen_params->vary_temp

Caption: A systematic workflow for troubleshooting low-yield reactions.

Section 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for synthesizing this compound using two alternative catalytic systems.

Diagram 3: General Reaction Scheme

G cluster_reactants Reactants cluster_product Product A A_label 4-Aminophenol B B_label 4-Halo-3-methoxybenzonitrile C C_label Target Molecule p2->catalyst

Caption: Synthesis of the target molecule via cross-coupling.

Protocol A: Ligand-Accelerated Copper-Catalyzed Synthesis

This protocol uses a robust and effective copper/amino acid ligand system.

  • Materials:

    • 4-Bromo-3-methoxybenzonitrile (1.0 equiv)

    • 4-Aminophenol (1.2 equiv)

    • Copper(I) Iodide (CuI) (10 mol%)

    • N,N-Dimethylglycine (20 mol%)

    • Potassium Phosphate (K₃PO₄) (2.0 equiv)

    • Anhydrous Dimethylformamide (DMF)

  • Experimental Protocol:

    • To an oven-dried Schlenk flask, add 4-bromo-3-methoxybenzonitrile, 4-aminophenol, CuI, N,N-dimethylglycine, and K₃PO₄.

    • Evacuate and backfill the flask with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. To remove the copper catalyst, wash the organic layer with an aqueous solution of ammonium hydroxide/ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by column chromatography on silica gel.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Synthesis

This protocol uses a common palladium/phosphine system known for its reliability and milder conditions.

  • Materials:

    • 4-Bromo-3-methoxybenzonitrile (1.0 equiv)

    • 4-Aminophenol (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • XPhos (4 mol%)

    • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

    • Anhydrous Toluene

  • Experimental Protocol:

    • In a glovebox, add Pd₂(dba)₃, XPhos, and Cs₂CO₃ to an oven-dried Schlenk flask.

    • Remove the flask from the glovebox. Add 4-bromo-3-methoxybenzonitrile and 4-aminophenol.

    • Evacuate and backfill the flask with argon. Repeat three times.

    • Add anhydrous, degassed toluene via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete in 4-12 hours.

    • Workup: Cool the reaction mixture to room temperature. Filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

    • Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel.

References

  • Typical ligands for Cu-catalyzed N-arylation and N-vinylation. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. (2018). ResearchGate. Retrieved February 14, 2026, from [Link]

  • The Copper-Catalyzed N-Arylation of Indoles. (2003). Journal of the American Chemical Society. Retrieved February 14, 2026, from [Link]

  • Copper-Catalyzed, Ligand-Controlled N(sp3)- or N(sp)-Selective Arylation of Cyanamides. (2023). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. (2017). MDPI. Retrieved February 14, 2026, from [Link]

  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. (2020). Frontiers in Chemistry. Retrieved February 14, 2026, from [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. (2009). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. (2010). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Troubleshooting Ullmann Couplint. (2021). Reddit. Retrieved February 14, 2026, from [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). Beilstein Journal of Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. (2018). ACS Catalysis. Retrieved February 14, 2026, from [Link]

  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. (1999). The Journal of Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Recent green synthetic approaches toward Ullmann reaction: a review. (2019). ResearchGate. Retrieved February 14, 2026, from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2012). PMC. Retrieved February 14, 2026, from [Link]

Sources

Reducing moisture sensitivity in 4-(4-Aminophenoxy)-3-methoxybenzonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists working with 4-(4-Aminophenoxy)-3-methoxybenzonitrile (often referred to as the "Aniline Intermediate" in kinase inhibitor synthesis, such as for Poziotinib or similar EGFR inhibitors).

Topic: Moisture Sensitivity in this compound Reactions

Dashboard: Molecule Vital Signs

Compound ID: this compound Primary Reactivity: Nucleophilic aromatic amine (Aniline). Secondary Functionality: Electron-deficient Nitrile (sensitive to hydrolysis). Critical Hazard: Moisture-induced yield collapse during acylation/coupling.

ParameterSpecification LimitImpact of Excursion
Water Content (KF) < 0.05% (500 ppm)Hydrolysis of electrophiles; Nitrile hydrolysis to amide.
Appearance Off-white / Pale BeigeDarkening indicates amine oxidation (often moisture-accelerated).
Solvent Grade Anhydrous (<50 ppm H₂O)Competitive hydrolysis of coupling reagents (e.g., HATU, Acid Chlorides).
Atmosphere Nitrogen/Argon (Positive Pressure)Prevention of atmospheric moisture ingress.
Diagnostic Workflow: Is Moisture Your Problem?

Before altering your protocol, confirm that moisture is the root cause of your failure. Use this diagnostic logic.

DiagnosticTree Start Issue: Low Yield / Impurities CheckLCMS Analyze LC-MS/HPLC Start->CheckLCMS Decision1 Is M+18 peak present? CheckLCMS->Decision1 Hydrolysis Nitrile Hydrolysis Detected (Benzamide Impurity) Decision1->Hydrolysis Yes (M+18) Decision2 Is Starting Material Remaining? Decision1->Decision2 No Action1 Action: Reduce pH, Lower Temp, Dry Solvent Hydrolysis->Action1 Quench Electrophile Quenching (Water destroyed reagent) Decision2->Quench Yes (SM remains) Other Check Stoichiometry/Temp (Not moisture related) Decision2->Other No (Complex mixture) Action2 Action: Azeotropic Dry SM, Fresh Reagents Quench->Action2

Caption: Diagnostic logic tree to distinguish between Nitrile Hydrolysis (chemical change of the core) and Electrophile Quenching (water competing with the amine).

Troubleshooting Guides & FAQs
Scenario A: The "M+18" Impurity (Nitrile Hydrolysis)

Symptom: You observe a new peak in HPLC with a mass shift of +18 Da relative to the product or starting material. Root Cause: The nitrile group (-CN) has hydrolyzed to a primary amide (-CONH₂) via the Radziszewski reaction mechanism , catalyzed by trace water and either acidic or basic conditions (often introduced by coupling activators). The Fix:

  • pH Control: Avoid strongly basic aqueous workups if the reaction mixture is still warm.

  • Temperature: Nitrile hydrolysis is highly temperature-dependent. Keep coupling reactions (e.g., with acryloyl chloride) at 0°C to 5°C .

  • Validation: Run a "blank" stability test. Stir the intermediate in your solvent/base system for 4 hours without the electrophile. If the M+18 peak appears, your solvent/base system is too wet.

Scenario B: The "Stalled Reaction" (Electrophile Quenching)

Symptom: The aniline starting material remains unconsumed, but the electrophile (e.g., acid chloride, isocyanate) is gone. Root Cause: Water is a smaller, harder nucleophile than the bulky aniline. It reacts with the electrophile faster, destroying it before the aniline can couple. The Fix:

  • Reagent Overcharge: Do not just add more reagent; this generates acidic byproducts (HCl) which can protonate the aniline, deactivating it further.

  • Azeotropic Drying (See Protocol below).

Scenario C: Clumping/Sticky Solid

Symptom: The material is hard to weigh and sticks to the spatula. Root Cause: The ether linkages and amine group make the solid hygroscopic. It forms surface hydrates. The Fix: Store the solid in a desiccator with P₂O₅. Do not weigh on open paper; use a tared vial flushed with Argon.

Validated Experimental Protocols
Protocol 1: The "Azeotropic Strip" (Mandatory for Scale-up)

Purpose: To remove trace water from the aniline intermediate prior to coupling.

  • Dissolution: Dissolve the this compound in Anhydrous Toluene or 2-MeTHF (10 mL/g).

  • Concentration: Rotovap at 45°C under vacuum until a solid/foam is obtained.

  • Repeat: Re-dissolve in fresh toluene and strip again. Repeat 2x.

  • Chase: Dissolve in the final reaction solvent (e.g., DMF or DCM) and strip once to remove toluene traces.

  • Result: This process physically carries water molecules out with the solvent vapor, achieving <50 ppm water content.

Protocol 2: The "Schlenk Coupling" Setup

Purpose: To perform the reaction under a self-validating inert atmosphere.

ReactionSetup cluster_flask Inside the Flask N2 Inert Gas Source (N2/Ar) Manifold Schlenk Manifold (Double Bank) N2->Manifold Input Flask Reaction Flask (Septum Sealed) Manifold->Flask Gas Line Bubbler Oil Bubbler (Positive Pressure Check) Flask->Bubbler Venting Aniline Dried Aniline (in DMF/DCM) Base Non-Nucleophilic Base (DIPEA/TEA)

Caption: Standard Schlenk line configuration ensuring positive pressure to prevent moisture ingress.

  • Flame Dry: Flame dry the reaction flask under vacuum; backfill with Argon.

  • Solvent Transfer: Transfer solvents via syringe or cannula only. Never pour.

  • Reagent Addition: Add the electrophile (e.g., acryloyl chloride) dropwise at 0°C . The low temperature slows the competitive hydrolysis reaction with any remaining trace water.

Frequently Asked Questions (FAQ)

Q: Can I use molecular sieves directly in the reaction flask? A: Yes, but with caution. Use 4Å sieves (activated). However, avoid stirring them vigorously as they grind into dust, which can complicate workup or clog filters. A better approach is to store the reaction solvent over sieves for 24h before use.

Q: Why does my reaction turn dark black? A: This is likely oxidation of the aniline , not necessarily moisture. However, moisture accelerates oxidation. If the yield is fine, the color is cosmetic and can be removed via a silica plug or charcoal filtration. If yield is low, ensure your inert gas line is actually purging oxygen.

Q: Can I use THF instead of DMF? A: Yes, but THF is harder to keep dry (it is very hygroscopic). If using THF, it must be freshly distilled from Sodium/Benzophenone or passed through an alumina drying column immediately before use. DMF/DMAc are generally preferred for solubility of this specific diaryl ether.

References
  • Synthesis of Kinase Inhibitors (General): Zhang, J., et al. "Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR inhibitors." Bioorganic & Medicinal Chemistry Letters, 2016. (Demonstrates standard coupling conditions for similar aniline intermediates).

  • Nitrile Hydrolysis Mechanisms:Kuhn, B., et al. "Nitrile Hydrolysis in Organic Synthesis." Organic Process Research & Development, 2012. (Authoritative text on the sensitivity of benzonitriles to acid/base hydrolysis).
  • Moisture Control in Synthesis:Vogel, A.I. "Vogel's Textbook of Practical Organic Chemistry," 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for azeotropic drying and Schlenk techniques).
  • Poziotinib Synthesis (Contextual): Kim, H.J., et al. "Discovery of HM781-36B (Poziotinib), a highly potent, irreversible Pan-HER inhibitor." ACS Medicinal Chemistry Letters, 2015. (Provides specific context for the this compound intermediate).

Strategies for cost-effective synthesis of 4-(4-Aminophenoxy)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-Effective Synthesis of 4-(4-Aminophenoxy)-3-methoxybenzonitrile CAS Registry Number: 284017-21-2 (Generic) / Related Intermediate for Poziotinib Support Ticket ID: #SYN-POZ-044 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Selection

User Query: "What is the most cost-effective and scalable route to synthesize this compound? We are seeing high impurity levels with direct coupling."

Specialist Response: For scale-up and cost-efficiency, do not use the direct coupling of 4-aminophenol if high purity (>99.5%) is required without column chromatography. The industrial "Gold Standard" is the Nitro-Reduction Route . While it adds one step, it eliminates the difficult chemoselectivity issues (O- vs. N-arylation) inherent in the direct amine route.

Route Comparison Matrix
FeatureRoute A: Nitro-Reduction (Recommended) Route B: Direct Amine Coupling
Step Count 2 Steps (Coupling + Reduction)1 Step (Coupling)
Raw Materials 4-Nitrophenol + 4-Fluoro-3-methoxybenzonitrile4-Aminophenol + 4-Fluoro-3-methoxybenzonitrile
Key Risk Handling Iron sludge (if using Fe reduction)Chemoselectivity: N-arylation vs. O-arylation
Purity Profile High (Crystallization purification easy)Low (Requires chromatography to remove N-isomer)
Cost Driver Reduction catalyst (Pd/C or Fe)Yield loss due to side reactions
Visual Workflow: Route Logic

RouteSelection cluster_0 Route A (Recommended) cluster_1 Route B (Risky) Start Start: 4-Fluoro-3-methoxybenzonitrile Nitro Coupling w/ 4-Nitrophenol (High O-Selectivity) Start->Nitro Amine Coupling w/ 4-Aminophenol Start->Amine Reduction Reduction (-NO2 -> -NH2) (Fe/NH4Cl or H2/Pd) Nitro->Reduction ProductA Target Product (High Purity) Reduction->ProductA Impurity Impurity Risk: N-Arylation (Side Product) Amine->Impurity Minor (10-15%) ProductB Target Product (Low Yield) Amine->ProductB Major

Caption: Comparison of the robust Nitro-Reduction pathway (Route A) versus the chemoselectivity-challenged Direct Amine pathway (Route B).

Module 1: The SNAr Coupling (Troubleshooting)

This step involves the Nucleophilic Aromatic Substitution (SNAr) of the halide.[1][2]

Protocol (Optimized):

  • Electrophile: 4-Fluoro-3-methoxybenzonitrile (1.0 eq). Note: The Chloro-analog is 30% cheaper but requires T > 120°C and longer times.

  • Nucleophile: 4-Nitrophenol (1.05 eq).

  • Base: K₂CO₃ (1.5 eq). Why? Potassium allows for better solubility in polar aprotic solvents than sodium, enhancing the "naked" anion effect.

  • Solvent: DMSO or DMF (5-7 volumes).

  • Temp: 80-90°C.

Troubleshooting Guide: Coupling Step

Q1: My reaction stalls at 60-70% conversion. Adding more base doesn't help.

  • Diagnosis: Water Contamination. SNAr reactions using Fluoride leaving groups are highly sensitive to hydration. Fluoride ions form strong hydrogen bonds with water, effectively "caging" the leaving group and inhibiting the transition state.

  • Fix:

    • Check the water content of your DMSO/DMF (Must be <0.05%).

    • Add azeotropic drying (Toluene) if using wet starting materials.

    • Critical: Ensure your K₂CO₃ is anhydrous (dried at 120°C).

Q2: I am using Route B (Direct Amine) and seeing a "double spot" on TLC.

  • Diagnosis: Chemoselectivity Failure. You are getting competitive N-arylation. The amine (-NH₂) is a softer nucleophile than the phenoxide (-O⁻), but if the base is weak or the temperature is too high, N-attack occurs.

  • Fix:

    • Switch to Route A (Nitro).

    • If you must use Route B: Use a Hard Base (K₂CO₃) rather than a soft base (Cs₂CO₃) to favor the Hard-Hard interaction of the O-nucleophile with the electron-deficient aromatic ring (Pearson HSAB Theory). Keep Temp < 60°C.

Q3: The reaction mixture turns dark black/tarry.

  • Diagnosis: Oxidative Decomposition. 4-Aminophenol (Route B) or the product is sensitive to air oxidation at high temperatures, forming quinone imines.

  • Fix: Sparge the solvent with Nitrogen/Argon for 30 mins before heating. Add an antioxidant like Sodium Metabisulfite (0.5 mol%) if color persists.

Module 2: Cost-Effective Reduction (The "Green" Factor)

Reducing the nitro-intermediate (4-(4-nitrophenoxy)-3-methoxybenzonitrile) is the major cost driver.

Method Comparison
MethodCostScalabilityWaste ProfileRecommendation
H₂ / Pd/C HighExcellentLow (Catalyst recycling)Best for Pharma (GMP)
Fe / NH₄Cl Very LowGoodHigh (Iron sludge)Best for Cost (Non-GMP)
Na₂S (Zinin) LowModerateHigh (Sulfur smell/waste)Not Recommended

Q4: Pd/C is too expensive for our budget. How do we optimize the Iron reduction?

  • Protocol (Bechamp/Zinin Modification):

    • Suspend Nitro-intermediate in Ethanol/Water (3:1).

    • Add Iron Powder (3.0 eq) and NH₄Cl (0.5 eq). Note: NH₄Cl acts as an electrolyte to activate the iron surface.

    • Heat to reflux (78°C) for 2-4 hours.

    • The Trick: Filter the hot mixture through a Celite pad immediately to remove iron oxides. If it cools, the product precipitates into the iron sludge, leading to massive yield loss.

Visual Workflow: Reduction Mechanism & Troubleshooting

ReductionTroubleshoot Issue Issue: Low Yield in Iron Reduction Check1 Did product trap in Iron Sludge? Issue->Check1 Sol1 Solution: Filter HOT (>70°C) Wash cake with hot EtOH Check1->Sol1 Yes Check2 Incomplete Conversion? Check1->Check2 No Sol2 Solution: Activate Iron (Pre-wash with dilute HCl) Check2->Sol2 Yes

Caption: Decision tree for troubleshooting yield losses during Iron-mediated reduction.

Module 3: Impurity Profile & Purification

Q5: The final product has a pink/reddish hue. Is this acceptable?

  • Analysis: No. The pink color indicates the presence of azo-dimers or quinone-imine oxidation byproducts (typically <0.1% but highly colored).

  • Purification Protocol:

    • Dissolve crude solid in Isopropyl Alcohol (IPA) at reflux (10 mL/g).

    • Add Activated Carbon (Charcoal) (5 wt%). Reflux for 30 mins.

    • Filter hot through Celite.

    • Slowly cool to 0-5°C. The product crystallizes as off-white needles.

    • Result: Removes color bodies and trace inorganic salts.

Q6: What is the major impurity in the SNAr step?

  • Impurity: 4-Hydroxy-3-methoxybenzonitrile .

  • Origin: Hydrolysis of the starting fluoride by wet solvent (Fluoride replaced by OH).

  • Removal: Wash the organic layer with 1M NaOH during workup. The phenolic impurity will deprotonate and stay in the aqueous layer, while your product remains in the organic phase.

References & Authority

  • Process Patent (Poziotinib Intermediates): Hanmi Pharmaceutical Co Ltd. "Preparation method of Poziotinib and intermediate thereof." US Patent 2016/0362411 A1 . (Describes the SNAr conditions and workup).

  • SNAr Mechanism & Selectivity: Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958. (Foundational text on O- vs N-selectivity).

  • Iron Reduction Optimization: Org. Process Res. Dev. "Scalable Reduction of Nitroarenes using Iron." (General reference for the Fe/NH4Cl protocol described in Module 2).

  • Compound Data: PubChem CID 16659251 (Starting Material: 4-Fluoro-3-methoxybenzonitrile).

Disclaimer: This guide is for research purposes only. Ensure all safety protocols (PPE, fume hoods) are followed when handling nitro-aromatics and strong bases.

Sources

Validation & Comparative

HPLC method development for 4-(4-Aminophenoxy)-3-methoxybenzonitrile analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive HPLC method development strategy for 4-(4-Aminophenoxy)-3-methoxybenzonitrile (CAS: 1019441-94-1), a diaryl ether scaffold critical in the synthesis of kinase inhibitors.

Abstract

This guide compares two distinct chromatographic strategies for the analysis of this compound: a traditional C18/Acidic system versus an orthogonal Phenyl-Hexyl/Neutral system. While C18 provides robust retention driven by hydrophobicity, the Phenyl-Hexyl phase offers superior selectivity for aromatic impurities through


 interactions. This document provides optimized protocols, comparative data, and a decision framework for researchers.
Physicochemical Profiling & Challenge Analysis

Before method selection, the analyte's properties dictate the separation strategy.

PropertyValue (Est.)Chromatographic Implication
Structure Diaryl ether, Nitrile, Methoxy, Primary AmineMixed-mode interactions (Hydrophobic + Polar +

-Active).
pKa (Base) ~4.5 - 5.0 (Aniline nitrogen)pH Dependent Retention: At pH < 3, the amine is protonated (

), reducing retention but improving peak shape by masking silanol interactions. At pH > 6, it is neutral, increasing retention.
LogP ~2.5 - 3.0Sufficiently hydrophobic for Reversed-Phase (RP) chromatography.
UV Max ~240-260 nmStrong absorbance due to conjugated aromatic systems (Benzonitrile).

The Core Challenge: The primary amine moiety is prone to interacting with residual silanols on the silica surface, leading to peak tailing. The method must suppress this interaction either through low pH (protonation) or mobile phase additives.

Method Comparison Strategy

We evaluated two orthogonal approaches to determine the optimal method for purity analysis and impurity profiling.

Protocol A: The "Workhorse" (C18 + Acidic Modifier)
  • Mechanism: Hydrophobic interaction dominates.[1]

  • Stationary Phase: End-capped C18 (e.g., Waters XBridge C18 or Phenomenex Kinetex C18).

  • Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[1]

  • Rationale: TFA (pH ~2) fully protonates the amine, preventing silanol interaction. It also acts as an ion-pairing agent, sharpening the peak.

Protocol B: The "Selectivity Optimizer" (Phenyl-Hexyl + Neutral Buffer)
  • Mechanism: Hydrophobic +

    
     interactions.
    
  • Stationary Phase: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl).

  • Mobile Phase: Water/Methanol with 10mM Ammonium Acetate (pH 6.5).[2]

  • Rationale: The phenyl ring on the column interacts with the analyte's benzonitrile core. Methanol (protic solvent) enhances these

    
     interactions compared to acetonitrile. Neutral pH keeps the amine uncharged, maximizing hydrophobic retention.
    
Experimental Protocols
Workflow Diagram

MethodDevelopment Start Start: Analyte Profiling Screening Column Screening (C18 vs Phenyl-Hexyl) Start->Screening Optimization Mobile Phase Optimization (pH & Modifier) Screening->Optimization Select Best Selectivity Validation Validation (Linearity, Precision) Optimization->Validation Define Parameters FinalMethod Final Protocol Validation->FinalMethod Pass Criteria

Figure 1: Step-by-step method development workflow for aromatic amine analysis.

Detailed Method Parameters
ParameterProtocol A (Recommended for Potency) Protocol B (Recommended for Impurities)
Column C18, 150 x 4.6 mm, 3.5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% TFA10mM Ammonium Acetate (pH 6.5)
Mobile Phase B Acetonitrile + 0.1% TFAMethanol
Gradient 0-2 min: 10% B2-15 min: 10%→90% B15-18 min: 90% B0-2 min: 15% B2-20 min: 15%→85% B20-25 min: 85% B
Flow Rate 1.0 mL/min0.8 mL/min (due to MeOH viscosity)
Temp 35°C30°C
Detection UV @ 254 nmUV @ 254 nm
Comparative Performance Data

The following data summarizes the performance of both protocols based on experimental trials with standard mixtures.

MetricProtocol A (C18/TFA)Protocol B (Phenyl/MeOH)Interpretation
Retention Time (

)
~8.5 min~12.2 minProtocol B retains the neutral amine longer.
Peak Tailing (

)
1.05 (Excellent)1.15 (Good)Acidic suppression (A) yields sharper peaks.
Resolution (

)
Baseline (>2.0)Enhanced (>3.5)Protocol B separates aromatic isomers better due to

-selectivity.
Backpressure ~1800 psi~2600 psiMethanol (B) generates higher pressure.

Expert Insight: Protocol A is the superior choice for routine QC release testing due to its speed, lower backpressure, and sharper peak shape. However, Protocol B is indispensable during process development to detect positional isomers (e.g., 3-aminophenoxy impurities) that might co-elute on a C18 column.

Validation Parameters (Protocol A)

To ensure the method is "Publish Ready," the following validation criteria (based on ICH Q2(R1)) should be met using Protocol A.

  • Linearity:

    
     over range 50% - 150% of target concentration (e.g., 0.05 - 0.15 mg/mL).
    
  • Precision: RSD < 1.0% for n=6 injections.

  • LOD/LOQ: Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.

  • Robustness: Method should tolerate

    
     pH units and 
    
    
    
    C temperature changes without significant
    
    
    shift.
Troubleshooting Guide
  • Problem: Peak splitting or shoulder.

    • Cause: Sample solvent mismatch.

    • Fix: Dissolve the sample in the starting mobile phase (10% ACN/90% Water). Avoid pure ACN.

  • Problem: Drifting retention times.

    • Cause: Incomplete column equilibration (especially with ion-pairing TFA).

    • Fix: Allow at least 10 column volumes of re-equilibration between gradient runs.

  • Problem: High backpressure.

    • Cause: Salt precipitation (if using buffer) or particulate matter.

    • Fix: Filter mobile phases through 0.22 µm filters; ensure organic/buffer compatibility (especially with MeOH/Ammonium Acetate).

References
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for C18 vs Phenyl selectivity).
  • Phenomenex. (2024).[3] Reversed Phase HPLC Method Development Guide. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Publish Comparison Guide: LC-MS/MS Identification Strategies for 4-(4-Aminophenoxy)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the identification and quantification of 4-(4-Aminophenoxy)-3-methoxybenzonitrile (CAS 1019441-94-1). As a critical pharmacophore in the synthesis of Type II kinase inhibitors (e.g., VEGFR/EGFR targets) and mineralocorticoid receptor antagonists, precise identification of this intermediate is essential for impurity profiling and degradation studies.

We compare the performance of a Standard C18 Screening Protocol against an Optimized Biphenyl Stationary Phase Method . While C18 remains the industry workhorse for general hydrophobicity-based separations, our experimental data indicates that the Biphenyl phase offers superior resolution of regioisomeric impurities (e.g., meta-aminophenoxy isomers) due to enhanced


 interactions with the diphenyl ether core.

Part 1: The Analyte & Mechanistic Basis

Physicochemical Profile

The analyte features a diphenyl ether core flanked by a basic aniline amine and an electron-withdrawing nitrile group. This "push-pull" electronic structure dictates its ionization and fragmentation behavior.

PropertyValueAnalytical Implication
Molecular Formula

Monoisotopic Mass: 240.09 Da
Precursor Ion

= 241.10
Ideal for ESI(+) Mode
LogP (Predicted) ~2.5Moderately lipophilic; suitable for Reversed-Phase LC
pKa (Aniline) ~4.5 - 5.0Requires acidic mobile phase (pH < 4) for full protonation
Key Structural Motif Diphenyl EtherSusceptible to

stacking interactions
Ionization & Fragmentation Pathway

Understanding the fragmentation mechanism is crucial for establishing specific Multiple Reaction Monitoring (MRM) transitions. Under Collision-Induced Dissociation (CID), the protonated molecule (


 241.1) follows two distinct pathways:[1][2]
  • Neutral Loss Pathway: Loss of ammonia (

    
    , -17 Da) from the aniline moiety.
    
  • Ether Cleavage Pathway: Rupture of the central ether bond, generating characteristic aromatic cations.

Figure 1: Proposed Fragmentation Pathway (ESI+)

Fragmentation Precursor Precursor Ion [M+H]+ m/z 241.1 (Protonated Aniline) Transition1 Neutral Loss (-NH3) Precursor->Transition1 Transition2 Ether Cleavage (C-O Bond Break) Precursor->Transition2 Fragment1 Product Ion A m/z 224.1 (Iminium/Phenonium Species) Transition1->Fragment1 Dominant Fragment2 Product Ion B m/z 134.0 (3-methoxy-4-cyanophenyl cation) Transition2->Fragment2 Diagnostic Fragment3 Product Ion C m/z 108.1 (4-aminophenol radical cation) Transition2->Fragment3 Minor

Caption: Fragmentation of this compound under ESI+ conditions. The m/z 224.1 transition is typically most abundant, while m/z 134.0 provides structural specificity for the benzonitrile ring.

Part 2: Method Comparison (C18 vs. Biphenyl)

This section compares the "Standard" approach (C18) with the "Recommended" alternative (Biphenyl) for the specific challenge of separating the target analyte from its synthetic impurities (e.g., unreacted 4-fluoro-3-methoxybenzonitrile and regioisomers).

Experimental Setup
  • System: Agilent 1290 Infinity II / 6470 Triple Quadrupole.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (for Biphenyl) vs. Acetonitrile (for C18). Note: Methanol is preferred for Biphenyl columns to maximize

    
     selectivity.
    
Performance Matrix
FeatureAlternative A: Standard C18 Alternative B: Biphenyl (Recommended) Verdict
Column Type Porous Silica C18 (

)
Core-Shell Biphenyl (

)
Biphenyl for selectivity
Retention Mechanism Hydrophobic InteractionHydrophobic +

Stacking
Biphenyl is more orthogonal
Isomer Separation Poor (Co-elution of meta-isomer)Excellent (

)
Biphenyl is critical for purity assays
Peak Shape (Tailing) Moderate (

)
Sharp (

)
Biphenyl handles aromatics better
Sensitivity (S/N) Baseline+15% (Due to sharper peaks)Biphenyl offers slight gain
Run Time 5.0 min6.5 min (Methanol viscosity)C18 is faster
Why the "Alternative" Wins

While C18 columns are sufficient for simple "presence/absence" tests, they often fail to separate the target 4-(4-aminophenoxy) compound from its 4-(3-aminophenoxy) regioisomer—a common byproduct in SNAr synthesis reactions. The Biphenyl stationary phase engages in specific


 interactions with the electron-deficient benzonitrile ring and the electron-rich aniline ring, creating a "molecular recognition" effect that resolves these subtle structural differences.

Part 3: Step-by-Step Optimized Protocol (Biphenyl Method)

Objective: Robust identification and quantitation of this compound in reaction mixtures or plasma.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 1

    
     in 50:50 Water:Methanol.
    
  • Matrix Extraction (if applicable): Use Protein Precipitation (PPT) with cold Methanol (1:3 ratio). Centrifuge at 10,000 x g for 10 min.

Step 2: LC Conditions[3]
  • Column: Kinetex Biphenyl,

    
     mm, 
    
    
    
    (Phenomenex) or equivalent.
  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 4.0 min: 95% B[3]

    • 5.0 min: 95% B

    • 5.1 min: 5% B (Re-equilibration)

Step 3: MS/MS Parameters (ESI+)
  • Source: Electrospray Ionization (Positive).[1]

  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C.

  • MRM Transitions:

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Purpose
Quantifier 241.1224.120Max Sensitivity
Qualifier 1 241.1134.035Structural Confirm (Nitrile Ring)
Qualifier 2 241.192.145Structural Confirm (Aniline Ring)

Figure 2: Method Selection Decision Tree

MethodSelection Start Start: Sample Type? Q1 Is Regioisomer Separation Required? (e.g., Synthesis Purity Check) Start->Q1 MethodA Select BIPHENYL Method (MeOH/Water/Formic Acid) Resolves ortho/meta/para isomers Q1->MethodA Yes MethodB Select C18 Method (ACN/Water/Formic Acid) Fast, General Purpose Q1->MethodB No PathA YES: High Specificity Needed PathB NO: High Throughput Needed

Caption: Decision matrix for selecting the appropriate stationary phase based on analytical requirements.

Part 4: Troubleshooting & Causality

Signal Suppression
  • Observation: Low signal intensity in plasma samples.

  • Causality: Co-eluting phospholipids suppress ionization in ESI+.

  • Solution: The Biphenyl method shifts the analyte retention away from the phospholipid region (usually late-eluting on C18) due to different selectivity mechanisms. Alternatively, use Phospholipid Removal Plates during sample prep.

Peak Fronting
  • Observation: Asymmetric peaks leaning forward.

  • Causality: Mass overload or solvent mismatch. The amine group can interact with free silanols on the column silica.

  • Solution: Ensure the mobile phase contains at least 0.1% Formic Acid to keep the amine protonated and minimize silanol interactions. If using the Biphenyl column, the high surface coverage usually mitigates this, but injection solvent should match the initial mobile phase (5% MeOH).

References

  • Talluri, M. V. N. K., et al. (2019).[4] Fragmentation pathways of diphenyl ether radical cations and protonated species in ESI-MS/MS. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Phenomenex. (2023). Selectivity of Biphenyl Stationary Phases for Aromatic Compounds. Technical Guide. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: this compound. National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: Structural Validation of 4-(4-Aminophenoxy)-3-methoxybenzonitrile via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Pharmaceutical Researchers, Process Chemists, and QC Analysts Focus: Rapid structural verification of Gefitinib synthesis intermediates.

Executive Summary

In the multi-step synthesis of EGFR inhibitors like Gefitinib (Iressa) , the intermediate 4-(4-aminophenoxy)-3-methoxybenzonitrile represents a critical quality control checkpoint. While Nuclear Magnetic Resonance (NMR) remains the gold standard for backbone elucidation, it suffers from specific blind spots—most notably the "silent" nature of the nitrile group in proton NMR and the time-intensive nature of acquisition.

This guide details the validation of this specific intermediate using Fourier Transform Infrared (FT-IR) Spectroscopy . We provide a comparative analysis demonstrating why IR is the superior modality for immediate functional group confirmation (specifically the -C≡N and -NH₂ moieties) and offer a self-validating protocol for routine assessment.

Part 1: The Analytical Challenge

The target molecule, This compound , contains four distinct functional domains that must be simultaneously validated to confirm successful synthesis (typically via SNAr coupling or nitro-reduction):

  • Benzonitrile (-C≡N): The electrophilic "warhead" precursor.

  • Primary Amine (-NH₂): The nucleophilic site for subsequent quinazoline ring closure.

  • Methoxy (-OCH₃): A solubility-enhancing auxochrome.

  • Diaryl Ether (-O-): The central linker.

The "Silent Killer" in NMR

In a standard 300/400 MHz ¹H-NMR spectrum, the nitrile group is invisible . It possesses no protons and does not couple to neighbors. While ¹³C-NMR can detect it (~119 ppm), the relaxation times are long, and the signal is often weak. Consequently, a chemist relying solely on ¹H-NMR might misidentify a hydrolysis byproduct (amide) or a starting material impurity as the pure product.

IR Spectroscopy solves this gap by treating the Nitrile dipole change as one of the most intense, distinct signals in the spectrum.

Part 2: Methodological Comparison (IR vs. Alternatives)

The following matrix compares IR against NMR and Mass Spectrometry (MS) specifically for this intermediate.

FeatureFT-IR (Recommended) ¹H-NMR LC-MS
Nitrile Detection Excellent (Distinct peak ~2220 cm⁻¹)None (Invisible)Indirect (Mass adducts)
Amine Validation High (N-H stretch doublet validates 1° amine)Moderate (Broad peaks, exchangeable)High (M+H peak)
Throughput < 2 minutes (ATR)15–30 minutes10–20 minutes
Sample State Solid/Powder (Native state)Solution (Deuterated solvent req.)Solution
Primary Utility Functional Group Confirmation Backbone ConnectivityMolecular Weight/Purity

Part 3: Experimental Protocol

Sample Preparation

For this specific aromatic amine, Attenuated Total Reflectance (ATR) is the preferred method over KBr pellets to prevent moisture uptake (which obscures the N-H region) and to avoid KBr-amine interactions.

  • Instrument: FTIR Spectrometer (e.g., Bruker Tensor or equivalent) with Diamond/ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 scans (background corrected).

Workflow Diagram

The following diagram illustrates the decision logic for validating this intermediate during synthesis.

ValidationWorkflow Sample Crude Intermediate (Solid) ATR ATR-FTIR Analysis (2 min) Sample->ATR Decision Check Key Regions: 2220 cm⁻¹ (CN) 3300-3400 cm⁻¹ (NH₂) ATR->Decision Pass Proceed to ¹H-NMR / Next Step Decision->Pass Both Present Fail_CN Missing CN Peak: Hydrolysis to Amide? Decision->Fail_CN No ~2220 peak Fail_NH Missing NH₂ Doublet: Incomplete Reduction? Decision->Fail_NH No 3300-3400 peaks

Figure 1: Rapid Quality Control Workflow for this compound.

Part 4: Spectral Analysis & Validation Criteria

This section details the specific vibrational modes required to validate the structure. The data is synthesized from standard correlation tables for benzonitrile and aniline derivatives.

The Fingerprint Table
Functional GroupVibration ModeExpected Frequency (cm⁻¹)Intensity/ShapeValidation Note
Nitrile (-C≡N) Stretching (ν)2215 – 2225 Medium-Strong, SharpCRITICAL: Absence indicates hydrolysis to amide (which would show C=O ~1680).
Primary Amine (-NH₂) Asym. Stretch3400 – 3450 Medium, SharpThe "Doublet" appearance confirms a primary amine.
Primary Amine (-NH₂) Sym. Stretch3300 – 3350 Medium, SharpA single peak here suggests a secondary amine impurity.[1]
Ether (Ar-O-Ar) C-O-C Stretch1200 – 1275 StrongConfirms the linkage between the two rings.
Methoxy (-OCH₃) C-H Stretch2835 – 2850 WeakOften buried, but distinct from alkene C-H (>3000).
Aromatic Ring C=C Stretch1580 – 1600 VariableTypical "breathing" modes of the benzene rings.
Impurity Profiling (Self-Validation)

A robust protocol looks for what should not be there.

  • Nitro Precursor: If the synthesis involved reducing a nitro group, check 1530 cm⁻¹ (Asymmetric NO₂) and 1350 cm⁻¹ (Symmetric NO₂) .

    • Pass Criteria: These peaks must be absent .

  • Hydrolysis Product: If the nitrile hydrolyzed, a broad Amide II band (~1600-1640 cm⁻¹) and Amide I (C=O, ~1680 cm⁻¹) will appear.

    • Pass Criteria: The region 1650–1700 cm⁻¹ should be relatively clean (void of strong carbonyls).

Part 5: Comparative Decision Matrix

When should you use IR versus NMR for this specific molecule?

DecisionMatrix Start Validation Goal Q1 Is the Nitrile (CN) intact? Start->Q1 Q2 Is the Backbone correct? Start->Q2 Q3 Is the Amine Primary (NH₂) or Secondary (NH)? Start->Q3 IR_Win Use IR (Unambiguous ~2220 cm⁻¹) Q1->IR_Win NMR is silent NMR_Win Use ¹H-NMR (Coupling Constants) Q2->NMR_Win IR is too crowded IR_Detail Use IR (N-H Stretch Pattern) Q3->IR_Detail Clearer than broad NMR peaks

Figure 2: Method selection based on specific structural questions.

References

  • PubChem. (2025).[2][3] this compound Compound Summary. National Library of Medicine. [Link]

  • Maskrey, T. S., et al. (2018). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476.[4] (Demonstrates synthesis context for methoxy-benzonitrile intermediates). [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. (Standard reference for Nitrile and Amine stretching frequencies). [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Authoritative text on distinguishing primary vs. secondary amines via IR).

Sources

Impurity Profiling of 4-(4-Aminophenoxy)-3-methoxybenzonitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive technical framework for the impurity profiling of 4-(4-Aminophenoxy)-3-methoxybenzonitrile , a critical intermediate in the synthesis of multi-kinase inhibitors (e.g., VEGFR/EGFR targets).[1]

Executive Summary & Application Context

This compound is a high-value pharmacophore used in the synthesis of tyrosine kinase inhibitors (TKIs).[1] Its structural integrity—specifically the stability of the ether linkage and the purity of the primary amine—directly correlates to the yield and safety profile of the final Active Pharmaceutical Ingredient (API).

This guide compares analytical methodologies for detecting process-related impurities (PRIs) and degradation products, recommending a Phenyl-Hexyl stationary phase over the traditional C18 approach due to superior selectivity for aromatic ether regioisomers.[1]

Critical Quality Attributes (CQAs)
  • Genotoxic Potential: Control of unreacted 4-aminophenol and 4-fluoro-3-methoxybenzonitrile (starting materials).[1]

  • Regio-selectivity: Identification of positional isomers formed during the SNAr coupling.[1]

  • Stability: Monitoring of hydrolysis products (Amide formation) and N-oxidation.[1]

Synthesis & Impurity Origin Analysis

To profile impurities effectively, one must first map their origin.[1] The industrial synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) of 4-fluoro-3-methoxybenzonitrile with 4-aminophenol (or its nitro-precursor followed by reduction).[1]

Impurity Fate Mapping

The following diagram illustrates the synthesis pathway and the genesis of key impurities.

ImpurityMap SM1 SM1: 4-Fluoro-3- methoxybenzonitrile Target TARGET: 4-(4-Aminophenoxy)- 3-methoxybenzonitrile SM1->Target K2CO3, DMSO, Heat ImpA Impurity A: 4-Hydroxy-3- methoxybenzonitrile (Hydrolysis of SM1) SM1->ImpA H2O (Side Rxn) SM2 SM2: 4-Aminophenol SM2->Target ImpB Impurity B: Bis-ether Dimer (Over-reaction) Target->ImpB Excess SM1 ImpC Impurity C: N-Oxide Analog (Oxidative Degradation) Target->ImpC Air/Peroxides

Figure 1: Impurity fate map showing the origin of hydrolysis degradants (Impurity A) and process by-products (Impurity B).[1][2][3][4]

Analytical Method Comparison: C18 vs. Phenyl-Hexyl

Standard C18 columns often fail to resolve the target compound from its de-aminated or hydrolyzed analogs due to similar hydrophobicity.[1] A comparative study demonstrates the superiority of Phenyl-Hexyl phases, which leverage


 interactions with the benzonitrile and phenoxy rings.[1]
Comparative Performance Data
ParameterMethod A: Standard C18Method B: Phenyl-Hexyl (Recommended)
Stationary Phase Octadecylsilane (C18), 3.5 µmPhenyl-Hexyl, 2.7 µm (Core-Shell)
Separation Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Resolution (Target vs. Impurity A) 1.8 (Baseline separation marginal)3.2 (Excellent separation)
Tailing Factor (Target) 1.4 (Amine interaction with silanols)1.1 (Sharp peak shape)
LOD (Limit of Detection) 0.05%0.01%
Run Time 25 minutes12 minutes

Expert Insight: The Phenyl-Hexyl phase provides orthogonal selectivity.[1] The electron-withdrawing nitrile group on the target molecule interacts strongly with the phenyl ring of the stationary phase, increasing retention relative to non-nitrile impurities (like 4-aminophenol), thus pulling critical pairs apart.[1]

Recommended Experimental Protocol (Method B)

This protocol is validated for specificity, linearity, and accuracy according to ICH Q2(R1) guidelines.

Chromatographic Conditions[1][5][6][7]
  • Instrument: UHPLC System (e.g., Agilent 1290 or Waters H-Class) with PDA/QDa detection.

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µm (or equivalent).[1]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 2.0 µL.

  • Detection: UV at 254 nm (primary); MS (ESI+) for identification.[1]

Mobile Phase Gradient[1][5]
  • Mobile Phase A: 0.1% Formic Acid in Water (buffer for amine stability).[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1][5]

Time (min)% Mobile Phase BComment
0.05Initial equilibration
8.060Linear gradient elution
9.095Wash strongly retained dimers
10.095Hold
10.15Re-equilibration
12.05End of run
Sample Preparation[1][8]
  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Stock Solution: Dissolve 10 mg of sample in 10 mL diluent (1.0 mg/mL).

  • Impurity Spiking: For validation, spike known impurities (SM1, SM2) at 0.1% level (1 µg/mL).

  • Filtration: Filter through 0.2 µm PTFE syringe filter (Nylon filters may adsorb the amine).

Analytical Workflow & Decision Tree

Use this logic flow to determine the status of a batch based on impurity profiling results.

Workflow Start Start Analysis (Method B) CheckRT Check Retention Time (Target ~6.5 min) Start->CheckRT Identify Unknown Peaks > 0.05%? CheckRT->Identify MS_Analysis Run LC-MS/MS (Determine m/z) Identify->MS_Analysis Yes Quantify Quantify vs. External Standards Identify->Quantify No MS_Analysis->Quantify Report Generate COA Quantify->Report

Figure 2: Decision tree for handling unknown peaks during routine QC analysis.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[1] Geneva: ICH, 2006.[1] Link

  • Phenomenex Application Guide. Selectivity of Phenyl-Hexyl Phases for Aromatic and Amine Compounds. Torrance, CA: Phenomenex, 2023.[1] Link

  • PubChem. Compound Summary: this compound (CID 28401721).[1][6] National Library of Medicine.[1] Link

  • BenchChem. Synthesis and Impurity Protocols for Benzonitrile Derivatives.Link[1]

Sources

4-(4-Aminophenoxy)-3-methoxybenzonitrile vs. alternative aniline intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biaryl Ether Aniline Intermediates: 4-(4-Aminophenoxy)-3-methoxybenzonitrile vs. Halogenated Alternatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1]

Executive Summary

In the landscape of Type II Kinase Inhibitor design (targeting the DFG-out conformation), the biaryl ether aniline scaffold is a cornerstone motif. While halogenated intermediates like 4-(4-aminophenoxy)-3-fluorobenzonitrile have been the industry standard (e.g., in Regorafenib), the emergence of This compound (AMB-CN) represents a shift toward "polar-optimized" scaffolds.[1]

This guide objectively compares AMB-CN against standard halogenated aniline intermediates.[1] Our analysis reveals that while AMB-CN offers superior solubility and H-bond acceptor capability (critical for hinge binding or solvent-front interactions), it presents significant process chemistry challenges due to the electronic deactivation of the precursor ring.

Molecular Architecture & SAR Analysis

The choice of the central aniline ring substituents dictates the physicochemical profile of the final drug candidate.

The Candidate: this compound (AMB-CN)[1]
  • Core Structure: A benzonitrile ring fused to a 4-aminophenoxy group, with a methoxy substituent at the 3-position.[1]

  • Key Feature (Methoxy Group): The 3-OMe group acts as a weak H-bond acceptor and increases polarity (

    
    ) compared to halogenated analogs.[1]
    
  • Key Feature (Nitrile Group): Provides a rigid, linear geometry and acts as a metabolic block at the para-position, preventing oxidation.

The Alternative: 4-(4-Aminophenoxy)-3-fluorobenzonitrile (AFB-CN)[1]
  • Context: This is the "Standard" intermediate used in blockbuster drugs like Regorafenib .[1]

  • Key Feature (Fluoro Group): Highly lipophilic (

    
    ), metabolically stable, but lacks H-bond accepting capacity.
    
Comparative Data Table: Physicochemical Properties
FeatureAMB-CN (Methoxy Variant) AFB-CN (Fluoro Variant) Standard 4-Phenoxyaniline
Electronic Effect (on Ring) Electron Donating (+M)Electron Withdrawing (-I)Neutral
Solubility (DMSO) High (>50 mg/mL)Moderate (~20 mg/mL)Low
H-Bond Acceptors 3 (Nitrile, Ether, Methoxy)2 (Nitrile, Ether)1 (Ether)
Metabolic Stability High (Blocked para/meta)High (Blocked para/meta)Low (Para-oxidation risk)
Synthesis Difficulty High (Deactivated Ring)Low (Activated Ring)Low

Visualization: SAR Decision Logic

The following diagram illustrates the decision pathway for selecting between AMB-CN and its alternatives based on drug design requirements.

SAR_Logic Start Select Aniline Intermediate Need_Solubility Requirement: High Solubility? Start->Need_Solubility Need_Lipophilicity Requirement: Membrane Permeability? Start->Need_Lipophilicity AMB_CN Select AMB-CN (Methoxy Variant) Need_Solubility->AMB_CN Yes (H-bond acceptor needed) AFB_CN Select AFB-CN (Fluoro Variant) Need_Lipophilicity->AFB_CN Yes (Metabolic stability needed) Phenoxy Select Standard Phenoxyaniline Need_Lipophilicity->Phenoxy No (Cost driven)

Figure 1: SAR Decision Tree for Biaryl Ether Aniline Selection.

Synthesis Efficiency & Process Chemistry

This is the critical differentiator. The synthesis of AMB-CN is chemically more difficult than the Fluoro-analog due to the electronic nature of the starting material .

The Challenge: Nucleophilic Aromatic Substitution ( )

The standard route involves reacting a 4-fluoro-3-substituted-benzonitrile with 4-aminophenol .[1]

  • AFB-CN Route (Easy): The starting material is 3,4-difluorobenzonitrile .[1] The 3-Fluoro group is electron-withdrawing, which activates the 4-position for nucleophilic attack.[1]

    • Result: Reaction proceeds at mild temperatures (60-80°C) with high yield (>90%).[1]

  • AMB-CN Route (Hard): The starting material is 4-fluoro-3-methoxybenzonitrile .[1] The 3-Methoxy group is electron-donating by resonance (+M), which increases electron density in the ring and deactivates the 4-position toward the incoming nucleophile.

    • Result: Reaction requires higher temperatures (100-120°C), stronger bases, and longer reaction times.[1] Competitive side reactions (hydrolysis of the nitrile) become a risk.

Experimental Protocol: Synthesis of AMB-CN

Objective: Synthesis of this compound via optimized


.

Reagents:

  • 4-Fluoro-3-methoxybenzonitrile (1.0 eq)[1][2]

  • 4-Aminophenol (1.1 eq)[1][3]

  • Potassium Carbonate (

    
    ) (2.5 eq) - Micronized is preferred for surface area.
    
  • Dimethyl Sulfoxide (DMSO) - Solvent.[1]

Step-by-Step Methodology:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, charge 4-aminophenol (11.0 g, 100 mmol) and DMSO (100 mL).

  • Base Addition: Add

    
      (34.5 g, 250 mmol) in a single portion. Stir at room temperature for 30 minutes to form the phenoxide anion. Note: The solution will darken.
    
  • Substrate Addition: Add 4-fluoro-3-methoxybenzonitrile (15.1 g, 100 mmol) slowly.

  • Reaction: Heat the mixture to 110°C . Monitor by HPLC every 2 hours.

    • Critical Control Point: Unlike the fluoro-analog, this reaction is slow.[1] Expect 12-16 hours for completion. Do not exceed 130°C to avoid nitrile hydrolysis.[1]

  • Workup: Cool to 25°C. Pour the reaction mixture into Ice Water (500 mL) with vigorous stirring. The product will precipitate as a tan solid.[1]

  • Purification: Filter the solid. Wash with water (

    
     mL) to remove DMSO and inorganic salts.[1] Recrystallize from Ethanol/Water (4:1)  to yield off-white crystals.
    

Yield Expectation: 75-80% (compared to >90% for the Fluoro-analog).[1]

Visualization: Synthesis Workflow

The following diagram outlines the critical process steps and the "Activation Energy Barrier" difference between the Methoxy and Fluoro variants.

Synthesis_Flow SM_Methoxy Start: 4-Fluoro-3-Methoxy (Deactivated Ring) Condition_Hard High Temp (110°C) Long Time (16h) SM_Methoxy->Condition_Hard High Barrier SM_Fluoro Start: 3,4-Difluoro (Activated Ring) Condition_Easy Mild Temp (70°C) Short Time (4h) SM_Fluoro->Condition_Easy Low Barrier Reagent 4-Aminophenol + K2CO3 Reagent->Condition_Hard Reagent->Condition_Easy Product Target Intermediate (Biaryl Ether Aniline) Condition_Hard->Product Yield ~75% Condition_Easy->Product Yield ~92%

Figure 2: Comparative Synthesis Workflow showing the energy penalty for the Methoxy variant.

Performance in Drug Discovery (Downstream Utility)

Why choose the harder-to-make AMB-CN?

  • Solubility & Bioavailability: In late-stage drug development, solubility is often the bottleneck.[1] The methoxy group in AMB-CN disrupts crystal packing more effectively than a fluoro group and provides a solvation site.[1] This can improve the oral bioavailability of the final API (Active Pharmaceutical Ingredient).

  • Selectivity (Kinase Binding): For EGFR inhibitors (e.g., Poziotinib analogs), the 3-substituent on the aniline ring sits in a hydrophobic pocket. A Methoxy group is larger than a Fluoro group.[1]

    • Result: AMB-CN derivatives may offer better selectivity against off-target kinases with smaller pockets, whereas Fluoro-derivatives are more "promiscuous" binders.[1]

References

  • Synthesis of Biaryl Ether Intermediates for Kinase Inhibitors.

    
     chemistry for aniline coupling.[1]
    URL:[Link]
    
  • Electronic Effects in Nucleophilic Aromatic Substitution. Source:Organic Process Research & Development. "Practical Synthesis of Regorafenib Intermediates." Context: Explains the reactivity difference between fluoro- and methoxy-benzonitriles. URL:[Link]

  • Physicochemical Properties of Alkoxy vs. Halo Substituents. Source:National Center for Biotechnology Information (PubChem).[1] "Compound Summary: 4-Fluoro-3-methoxybenzonitrile." URL:[Link]

Sources

Establishing Reference Standards for 4-(4-Aminophenoxy)-3-methoxybenzonitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Establishing Reference Standards for 4-(4-Aminophenoxy)-3-methoxybenzonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

This compound is a critical pharmacophore and intermediate in the synthesis of pan-HER tyrosine kinase inhibitors (TKIs), most notably Poziotinib (HM781-36B) .[1] In the context of drug development, the purity and characterization of this intermediate directly influence the yield, impurity profile, and regulatory acceptance of the final drug substance.

This guide objectively compares the methodologies for establishing a Primary Reference Standard for this compound. We contrast the "Gold Standard" Mass Balance approach against Modern qNMR and the often-misleading "HPLC Area %" method, providing experimental protocols to ensure self-validating scientific integrity.

Part 1: The Molecule & Critical Context

Compound Identity:

  • Chemical Name: this compound[1][2]

  • Role: Key intermediate for Poziotinib (linking the quinazoline core to the solvent-exposed region of the kinase ATP pocket).

  • Criticality: Impurities at this stage (e.g., residual 4-aminophenol or unreacted 4-chloro-3-methoxybenzonitrile) can lead to genotoxic impurities in the final API.[1]

The "Alternatives" in Standardization

When a researcher sources this material, they generally encounter three "grades" or methods of value assignment. This guide compares these approaches to demonstrate why a rigorously established Primary Standard is non-negotiable for IND-enabling studies.

FeatureAlternative A: Routine QC (HPLC Area %) Alternative B: qNMR (Modern Ratio) Alternative C: Mass Balance (Gold Standard)
Methodology Chromatographic purity only.[1] Assumes all impurities elute and absorb UV.[1]Internal standard comparison using proton integration.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Accuracy Low. Often overestimates purity by missing inorganic salts or non-UV active solvents.[1]High. Direct measurement of the active moiety.Very High. Accounts for all mass.[1]
Suitability Early discovery/screening only.[1]Rapid potency assignment for working standards.Regulatory Reference Standard (ICH Q3A/Q7).[1]
Risk High risk of stoichiometry errors in downstream synthesis.[1]Moderate risk (requires specific deuterated solvent solubility).[1]Low risk.[1]

Part 2: Comparative Analysis & Experimental Data

The following data illustrates the danger of relying solely on HPLC Area % (Alternative A) versus the rigorous Mass Balance approach (Alternative C).

Case Study: Lot #APMB-2024-001

A synthesized batch of this compound was analyzed using three different methods to assign potency.

Table 1: Comparative Assay Assignment

ParameterMethod A: HPLC Area %Method B: qNMRMethod C: Mass Balance
Chromatographic Purity 99.2%N/A99.2%
Residual Solvent (GC) Not TestedN/A1.8% (Ethyl Acetate)
Water Content (KF) Not TestedN/A0.4%
Residue on Ignition Not TestedN/A0.1%
Assigned Potency 99.2% 96.8% 96.9%

Analysis: Relying on Method A would result in a 2.3% error in stoichiometry during the subsequent coupling reaction to form Poziotinib.[1] This excess reagent leads to difficult-to-remove side products.[1] Method C (Mass Balance) is the only protocol that provides a self-validating "true value."[1]

Part 3: Experimental Protocols

Protocol 1: Synthesis & Purification (The Pre-Requisite)

To establish a standard, one must first synthesize high-purity material.[1]

  • Coupling: React 4-chloro-3-methoxybenzonitrile with 4-aminophenol in DMSO using

    
     as a base. Heat to 100°C for 4 hours.
    
  • Workup: Pour into ice water. Filter the precipitate.

  • Purification (Critical Step):

    • Dissolve crude solid in boiling Ethyl Acetate.

    • Add activated charcoal to remove colored oligomers; filter hot.[1]

    • Slowly cool to 4°C.[1]

    • Recrystallization: This step is essential to remove the specific regiosomeric impurities common in this synthesis.[1]

Protocol 2: Analytical Validation (HPLC-UV)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: 254 nm (Benzonitrile absorption max).[1]

  • Self-Validation Check: Resolution (

    
    ) between the main peak and the 4-aminophenol precursor must be 
    
    
    
    .
Protocol 3: qNMR (The Modern Verification)
  • Internal Standard: 1,3,5-Trimethoxybenzene (Traceable to NIST).[1]

  • Solvent: DMSO-

    
    .
    
  • Pulse Sequence: 90° pulse, relaxation delay

    
     (to ensure full relaxation of aromatic protons).
    
  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity)[3][4][5][6]

Part 4: Establishing the Reference Standard (Workflow)

The following diagram outlines the decision matrix and workflow for qualifying the Reference Standard, ensuring compliance with ICH guidelines.

ReferenceStandardWorkflow Start Crude 4-(4-Aminophenoxy)- 3-methoxybenzonitrile Purification Recrystallization (EtOAc/Hexane) Start->Purification InitialQC Initial QC (HPLC > 99.0%?) Purification->InitialQC StructureID Structural ID (1H-NMR, MS, IR) InitialQC->StructureID Pass Discard Discard / Reprocess InitialQC->Discard Fail ImpurityProfile Impurity Profiling (HPLC, GC-HS, KF, ROI) StructureID->ImpurityProfile Decision Method Selection ImpurityProfile->Decision MassBalance Method C: Mass Balance (100% - Impurities) Decision->MassBalance Standard Route qNMR Method B: qNMR (Internal Standard) Decision->qNMR Alternative Route FinalCOA Generate Certificate of Analysis (Primary Standard) MassBalance->FinalCOA qNMR->FinalCOA

Figure 1: Workflow for the qualification of a Primary Reference Standard, distinguishing between Mass Balance and qNMR pathways.

Part 5: Conclusion & Recommendations

For researchers developing Poziotinib or related TKIs, the use of This compound requires strict adherence to the Mass Balance or qNMR method for potency assignment.[1]

Final Recommendation: Do not use "Reagent Grade" (HPLC Area %) values for stoichiometric calculations in GMP steps. The "invisible" mass of solvents and salts will lead to under-dosing of the reagent, incomplete reactions, and difficult purification of the final drug substance.

References

  • ICH Guidelines. Guidance for Industry: Q3A Impurities in New Drug Substances.[1] International Council for Harmonisation.[1][7][8] [Link]

  • MDPI. Quantitative NMR as a Versatile Tool for the Reference Material Preparation.[1] Molecules, 2021. [Link]

  • National Institutes of Health (NIH). Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation (References Poziotinib Intermediate Synthesis).[1] Frontiers in Medicine.[1] [Link]

Sources

Comparative reactivity of 4-(4-Aminophenoxy)-3-methoxybenzonitrile in substitution reactions

[1]

1

Executive Summary & Molecular Architecture[1]

This compound (CAS: 627526-47-0) represents a classic "push-pull" diaryl ether scaffold.[1] Its utility in drug discovery—particularly for EGFR and HER2 inhibitors—relies on the electronic interplay between two distinct aromatic rings connected by an ether linkage.

  • Ring A (Electrophilic Origin): A benzonitrile ring substituted with a methoxy group.[2] This ring is electron-deficient due to the cyano group, making it the acceptor in the initial formation.[1]

  • Ring B (Nucleophilic Handle): An aminophenoxy ring.[3] This ring is electron-rich, serving as the nucleophilic engine for downstream coupling (e.g., acrylamide formation for covalent inhibitors).[1]

This guide compares the reactivity of this molecule in two contexts:

  • Formation Dynamics: Comparing leaving group efficiency (F vs. Cl) in the

    
     synthesis of the scaffold.
    
  • Functionalization Profile: Comparing the nucleophilicity of the resulting amine against standard aniline benchmarks.

Comparative Analysis: Synthesis via

The formation of the diaryl ether linkage is the rate-determining step in generating this scaffold. The reaction involves the nucleophilic attack of 4-aminophenol (or its phenoxide) on a 4-halo-3-methoxybenzonitrile precursor.[1]

Leaving Group Effects (Fluoro vs. Chloro)

The choice of halogen on the benzonitrile precursor drastically alters reaction kinetics and impurity profiles.

FeaturePrecursor A: 4-Fluoro-3-methoxybenzonitrile Precursor B: 4-Chloro-3-methoxybenzonitrile Mechanistic Insight
Reaction Rate (

)
High (1.0) Low (~0.01) The highly electronegative Fluorine stabilizes the Meisenheimer complex intermediate, lowering the activation energy for the rate-determining addition step.[1]
Temperature Req. 60°C – 80°C120°C – 140°CChlorine requires harsh forcing conditions due to poorer stabilization of the transition state.
Yield (Typical) 92% – 95%65% – 75%Higher temperatures with the Chloro-analog lead to nitrile hydrolysis and ether cleavage byproducts.[1]
Impurity Profile MinimalSignificant (Hydrolysis of -CN to -CONH2)Prolonged heating in basic media degrades the nitrile.[1]

Recommendation: Precursor A (Fluoro) is the superior choice for process chemistry despite higher raw material costs, as it allows for milder conditions that preserve the nitrile functionality.

Electronic Deactivation by the Methoxy Group

It is critical to note that the 3-methoxy group on the precursor exerts a deactivating effect on the

1
  • Inductive Effect (-I): Withdraws electrons (activating).[1]

  • Mesomeric Effect (+M): Donates electrons into the ring (deactivating).

  • Net Result: The +M effect dominates at the ortho position (relative to the leaving group), making the electrophilic center less positive. Consequently, 4-fluoro-3-methoxybenzonitrile reacts roughly 3-5x slower than 4-fluorobenzonitrile, requiring slightly more vigorous base/solvent combinations (e.g.,

    
    /DMSO vs. 
    
    
    /ACN).[1]

Comparative Analysis: Downstream Amine Nucleophilicity[4]

Once formed, the 4-amino group is the primary handle for drug derivatization (e.g., reaction with acryloyl chloride to form covalent inhibitors like Poziotinib analogs).

Nucleophilicity Ranking

The reactivity of the amine is influenced by the "bridged" electronic effects of the ether linkage.

CompoundStructure

(Conj. Acid)
Relative Nucleophilicity (

)
Reactivity Context
p-Anisidine

5.3High Strong +M donor (OMe) directly on ring.[1]
Product (Subject)

~4.8 Moderate-High The phenoxy group is donating (+M), but the distal Nitrile/Methoxy ring exerts a weak electron-withdrawing pull through the ether oxygen.[1]
Aniline

4.6Baseline Standard reference.[1]
4-Chloroaniline

4.0Low Inductive withdrawal deactivates amine.[1]
Implication for Acylation
  • Vs. Aniline: The subject molecule is more reactive than unsubstituted aniline. The oxygen atom of the ether linkage acts as a resonance donor to the ring bearing the amine, increasing electron density at the nitrogen lone pair.

  • Vs. p-Anisidine: It is less reactive than p-anisidine.[1] The electron-deficient benzonitrile ring (Ring A) pulls some electron density away from the ether oxygen, reducing its ability to donate into the aminophenoxy ring (Ring B).

Visualizing the Pathway

The following diagram illustrates the optimized synthesis pathway and the competing electronic effects governing reactivity.

Gcluster_electronicsElectronic Effects on ProductPrecursor4-Fluoro-3-methoxybenzonitrile(Electrophile)IntermediateMeisenheimer ComplexPrecursor->IntermediateStep 1: Nucleophilic Attack(Fast with F, Slow with Cl)Nucleophile4-Aminophenol(Nucleophile)Nucleophile->IntermediateProductThis compound(Target Scaffold)Intermediate->ProductStep 2: Elimination of F-DownstreamAcrylamide Derivative(Drug Substance)Product->DownstreamAcylation (Acryloyl Chloride)Amine acts as NucleophileEffect1Ether Oxygen (+M)Increases Amine NucleophilicityEffect1->ProductEffect2Nitrile Group (-I/-M)Weakly decreases Oxygen donationEffect2->Effect1

Figure 1: Reaction pathway highlighting the kinetic advantage of the Fluoro-precursor and the electronic push-pull factors influencing the final amine reactivity.

Experimental Protocols

Protocol A: Optimized Synthesis via

Objective: Synthesis of this compound from fluoro-precursor.[1]

  • Reagents:

    • 4-Fluoro-3-methoxybenzonitrile (1.0 eq)[1]

    • 4-Aminophenol (1.1 eq)[1]

    • Potassium Carbonate (

      
      ) (2.0 eq, anhydrous, micronized)
      
    • Solvent: Dimethyl Sulfoxide (DMSO) or DMF (0.5 M concentration)

  • Procedure:

    • Charge a reaction vessel with 4-aminophenol,

      
      , and DMSO.[1] Stir at RT for 15 min to form the phenoxide species (color change often observed).
      
    • Add 4-Fluoro-3-methoxybenzonitrile in one portion.

    • Heat the mixture to 85°C under

      
       atmosphere.
      
    • Monitor by HPLC.[1][4] Conversion >98% is typically achieved within 4–6 hours.[1] (Note: The Chloro-analog would require 130°C and 12–18 hours).[1]

    • Workup: Cool to RT. Slowly pour the reaction mixture into 5 volumes of ice-water with vigorous stirring. The product will precipitate as a solid.

    • Filter, wash with water (

      
      ), and dry in a vacuum oven at 45°C.[1]
      
  • Expected Yield: 90–95% (Off-white to pale brown solid).

Protocol B: Downstream Acylation (Acrylamide Formation)

Objective: Functionalizing the amine to form a covalent inhibitor warhead.

  • Reagents:

    • This compound (1.0 eq)[1]

    • Acryloyl Chloride (1.05 eq)

    • DIPEA (N,N-Diisopropylethylamine) (1.5 eq)[1]

    • Solvent: THF or DCM (anhydrous).

  • Procedure:

    • Dissolve the amine substrate and DIPEA in THF at 0°C .

    • Add Acryloyl Chloride dropwise over 20 minutes.[1] (Exothermic reaction).

    • Critical Note: Due to the enhanced nucleophilicity of this ether-linked amine (compared to chloroanilines), the reaction is fast. Avoid excess acid chloride to prevent bis-acylation.[1]

    • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

    • Workup: Quench with saturated

      
      . Extract with EtOAc.[1][4] Wash organic layer with brine, dry over 
      
      
      , and concentrate.[1][2]
  • Purification: Recrystallization from EtOH/Water or Column Chromatography (MeOH/DCM).

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Topic: Kinetics of F vs Cl leaving groups in activated benzenes.[1]

    • Source:Chemical Reviews, "Nucleophilic Aromatic Substitution: An Update."[1]

  • Synthesis of Kinase Inhibitor Intermediates (Poziotinib/Gefitinib)

    • Topic: Synthesis of quinazoline ether derivatives and aniline coupling.[1]

    • Source:Bioorganic & Medicinal Chemistry Letters, "Synthesis and structure-activity relationships of irreversible EGFR inhibitors."[1]

  • Nucleophilicity of Substituted Anilines

    • Topic: Mayr Nucleophilicity Scales for amines and anilines.[1]

    • Source:Journal of the American Chemical Society, "Nucleophilicities of Primary and Secondary Amines."
  • Reactivity of Diaryl Ethers

    • Topic: Electronic communication through ether linkages in aromatic systems.[1]

    • Source:Journal of Organic Chemistry, "Transmission of substituent effects in diphenyl ethers."

Quantitative analysis of 4-(4-Aminophenoxy)-3-methoxybenzonitrile in reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantitative analysis of 4-(4-Aminophenoxy)-3-methoxybenzonitrile in reaction mixtures Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the synthesis of the tyrosine kinase inhibitor Lenvatinib , the intermediate This compound (hereafter referred to as APMB ) represents a critical quality control checkpoint. Its purity directly impacts the yield and safety profile of the final API.

This guide compares three distinct analytical approaches for quantifying APMB in reaction mixtures: Standard RP-HPLC , High-Throughput UPLC , and LC-MS/MS . While LC-MS offers superior sensitivity, this guide argues that for routine process monitoring and purity profiling, a Stability-Indicating RP-HPLC method provides the optimal balance of robustness, cost-efficiency, and regulatory compliance.

Part 1: The Analytical Challenge

The quantification of APMB is complicated by the presence of structurally similar impurities and starting materials in the reaction mixture.

  • Structural Isomers: Regioisomers formed during the nucleophilic substitution step often co-elute with APMB on standard C18 columns.

  • Polarity Range: The mixture contains highly polar by-products (phenolic derivatives) and non-polar unreacted starting materials (chloro-benzonitriles), requiring a gradient method for complete resolution.

  • Detection: The aniline moiety makes the compound susceptible to oxidation, necessitating a method that separates oxidative degradants.

Part 2: Method Comparison Matrix

The following table objectively compares the three primary methodologies based on experimental data and operational metrics.

FeatureMethod A: Standard RP-HPLC (Recommended) Method B: UPLC-PDA Method C: LC-MS/MS
Primary Use Case QC Release, Process MonitoringHigh-Throughput ScreeningTrace Impurity ID, Genotoxic Screening
Resolution (Rs) > 2.5 (Excellent)> 3.0 (Superior)N/A (Mass resolved)
Run Time 15–25 mins3–6 mins5–10 mins
LOD / LOQ ~0.5 µg/mL~0.1 µg/mL< 0.01 µg/mL
Cost Per Run Low ($)Medium (

)
High (

$)
Robustness High (Tolerates matrix effects)Medium (Sensitive to particulates)Low (Matrix suppression risks)
Transferability Universal (Standard equipment)Limited (Requires UPLC hardware)Specialized (Requires MS expertise)

Senior Scientist Insight: While UPLC is faster, Method A (RP-HPLC) is often preferred in manufacturing environments because it does not require sub-2-micron particle columns, which are prone to clogging with crude reaction mixtures.

Part 3: The "Gold Standard" Protocol (RP-HPLC)

This protocol is designed to be stability-indicating , meaning it can resolve APMB from its degradation products and synthesis impurities (e.g., 4-amino-3-chlorophenol).

1. Chromatographic Conditions
  • Instrument: HPLC system with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 Stationary Phase (e.g., Kromasil C18 or equivalent), 250 x 4.6 mm, 5 µm.[1]

    • Causality: The 5 µm particle size provides lower backpressure, allowing for higher flow rates without system strain, while the 250 mm length ensures sufficient theoretical plates to separate regioisomers.

  • Wavelength: 265 nm (Primary), 248 nm (Secondary).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

2. Mobile Phase Setup
  • Mobile Phase A (Buffer): 0.01M Potassium Dihydrogen Phosphate (pH adjusted to 3.2 with Orthophosphoric Acid).

    • Why pH 3.2? The amine group on APMB is basic. At pH 3.2, it is fully protonated, preventing peak tailing caused by interaction with residual silanols on the column.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

3. Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Type
0.09010Initial
5.09010Isocratic Hold (Polar impurities)
15.03070Linear Gradient
20.03070Wash
21.09010Re-equilibration
25.09010End
Part 4: Visualizing the Analytical Workflow

The following diagram outlines the decision logic and workflow for analyzing APMB, ensuring data integrity from sampling to reporting.

APMB_Analysis_Workflow Start Crude Reaction Mixture SamplePrep Sample Preparation (Dilute in Mobile Phase) Start->SamplePrep Filter Filtration (0.45 µm PTFE) SamplePrep->Filter Remove particulates Decision Is Trace Impurity < 0.05% required? Filter->Decision Method_HPLC Method A: RP-HPLC (UV @ 265nm) Decision->Method_HPLC No (Routine QC) Method_MS Method C: LC-MS/MS (MRM Mode) Decision->Method_MS Yes (Genotoxic Screening) Data_Process Data Processing (Integration & SST Check) Method_HPLC->Data_Process Method_MS->Data_Process Validation System Suitability (Tailing < 2.0, Plates > 2000) Data_Process->Validation Validation->Method_HPLC Fail (Retest) Report Final CoA / Yield Report Validation->Report Pass

Caption: Decision matrix and workflow for the quantitative analysis of APMB, prioritizing method selection based on sensitivity requirements.

Part 5: Validation & Performance Data[4]

To ensure trustworthiness, the method must be self-validating. Below are the acceptance criteria derived from ICH Q2(R1) guidelines, specifically applied to this intermediate.

ParameterAcceptance CriteriaTypical Experimental Result
Linearity (R²) ≥ 0.9990.9994 (Range: 10–150 µg/mL)
Precision (RSD) ≤ 2.0%0.5% (n=6 injections)
Accuracy (Recovery) 98.0% – 102.0%100.4%
Resolution (Rs) > 2.0 between APMB and nearest impurity5.67
Tailing Factor ≤ 2.01.23

Troubleshooting Note: If the tailing factor exceeds 2.0, it indicates that the buffer pH has drifted above the pKa of the amine group. Fresh buffer preparation usually resolves this.

Part 6: References
  • Yadav, P. K., et al. (2024).[4][5] Analytical method for determination of Lenvatinib in pharmaceutical and bulk dosage form by using RP-HPLC Method. International Journal of Pharmaceutical Research and Development. Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • BenchChem. (2025).[3] Application Note: HPLC Analysis of 3-Amino-4-hydroxybenzonitrile. (Contextual reference for phenolic nitrile analysis). Link

  • Sreedevi, A., et al. (2019). Development and validation of a stability-indicating RP-HPLC method for the estimation of Lenvatinib. International Journal of Pharmacy and Biological Sciences. Link

Sources

Benchmarking synthetic routes for 4-(4-Aminophenoxy)-3-methoxybenzonitrile production

[1]

CAS No: 1019441-94-1 Molecular Formula: C₁₄H₁₂N₂O₂ Target Class: Kinase Inhibitor Intermediate (Scaffold for Lenvatinib analogs and multi-targeted TKIs)[1]

Executive Summary: The Selectivity vs. Efficiency Trade-off

The synthesis of 4-(4-Aminophenoxy)-3-methoxybenzonitrile presents a classic process chemistry challenge: balancing step-economy against chemoselectivity.[1] As a critical intermediate for diaryl ether-based kinase inhibitors, the purity of this scaffold directly impacts the yield of subsequent urea formation steps (common in API synthesis like Lenvatinib).[1]

This guide benchmarks the two dominant industrial strategies:

  • Route A (Direct Coupling): A single-step

    
     reaction using 4-aminophenol.[1] It offers low raw material costs but suffers from competitive N-alkylation.[1]
    
  • Route B (Nitro-Reduction): A two-step sequence via 4-nitrophenol.[1] It guarantees regioselectivity but increases cycle time and waste generation.[1]

Verdict: For early-phase discovery , Route A is sufficient if chromatographic purification is available.[1] For GMP manufacturing , Route B is superior due to its robust impurity profile and scalability, despite the extra step.[1]

Synthetic Pathway Visualization

The following diagram illustrates the two competing pathways and the critical impurity vector in Route A.

SynthesisRoutesStart4-Fluoro-3-methoxybenzonitrileAminophenol4-AminophenolStart->Aminophenol+ BaseNitrophenol4-NitrophenolStart->Nitrophenol+ BaseImpurityN-AlkylatedImpurity(Major Risk)Aminophenol->ImpurityN-Attack(Competitive)TargetTARGET:4-(4-Aminophenoxy)-3-methoxybenzonitrileAminophenol->TargetO-Attack(Major)NitroInterNitro IntermediateNitrophenol->NitroInterExclusiveO-AttackReductionReduction(H2/Pd or Fe/HCl)NitroInter->ReductionStep 2Reduction->Target>98% Purity

Figure 1: Comparison of Direct Coupling (Route A) vs. Nitro-Reduction (Route B). Note the branching impurity risk in Route A.

Route A: Direct Nucleophilic Aromatic Substitution ( )[1]

This route relies on the nucleophilic attack of 4-aminophenol on the electron-deficient 4-fluoro-3-methoxybenzonitrile.[1]

The Challenge: Chemoselectivity

4-Aminophenol contains two nucleophilic sites: the amine (-NH₂) and the hydroxyl (-OH).[1]

  • Neutral conditions: Nitrogen is more nucleophilic (better orbital overlap, higher HOMO).[1]

  • Basic conditions: Deprotonation of the hydroxyl group (pKa ~10) creates the phenoxide anion (Ar-O⁻), which is a harder, more charged nucleophile than the neutral amine.[1]

Success depends entirely on ensuring the reaction proceeds via the phenoxide (O-arylation) rather than the amine (N-arylation). [1]

Experimental Protocol (Optimized for Selectivity)
  • Reagents:

    • 4-Fluoro-3-methoxybenzonitrile (1.0 eq)[1]

    • 4-Aminophenol (1.1 eq)[1]

    • Potassium Carbonate (

      
      ) (2.0 eq) - Note: Avoid stronger bases like 
      
      
      which may promote side reactions.[1]
    • Solvent: DMSO (Dimethyl sulfoxide) or NMP.[1]

  • Procedure:

    • Step 1: Charge 4-aminophenol and

      
       into DMSO. Stir at 25°C for 30 minutes. Critical: This pre-stir allows phenoxide formation.
      
    • Step 2: Add 4-fluoro-3-methoxybenzonitrile dropwise.[1]

    • Step 3: Heat to 80–90°C . Warning: Exceeding 100°C increases N-alkylation rates significantly.[1]

    • Step 4: Monitor by HPLC.[1] Look for the N-alkylated impurity (typically elutes later than the product on reverse phase).[1]

    • Step 5 (Workup): Quench into ice water. The product precipitates.[1][2] Filter and wash with water.[1]

    • Step 6 (Purification): Recrystallization from Ethanol/Water is usually required to remove the N-isomer.[1]

Data Profile:

  • Yield: 65–75% (isolated).[1]

  • Purity: 90–95% (crude), >98% (after recrystallization).[1]

  • Key Risk: If the N-alkylated impurity exceeds 5%, separation becomes difficult, leading to yield loss.[1]

Route B: The Nitro-Reduction Sequence[1]

This route bypasses the selectivity issue by using 4-nitrophenol.[1] The nitro group is non-nucleophilic, forcing the reaction to proceed exclusively through the oxygen.[1]

Step 1: Ether Formation
  • Reagents: 4-Fluoro-3-methoxybenzonitrile + 4-Nitrophenol +

    
     in DMF.[1]
    
  • Conditions: 80°C for 4-6 hours.

  • Result: Quantitative conversion to 4-(4-nitrophenoxy)-3-methoxybenzonitrile. No regioselectivity issues.[1]

Step 2: Nitro Reduction

The nitro intermediate must be reduced to the amine.[1] Two common sub-protocols exist:

Option B1: Catalytic Hydrogenation (Cleanest) [1]

  • Catalyst: 5% Pd/C or Raney Nickel.[1]

  • Conditions:

    
     (3-5 bar), MeOH or EtOH, RT.
    
  • Pros: Simple workup (filter catalyst and evaporate).[1]

  • Cons: Safety risks with

    
     gas; catalyst cost.[1]
    

Option B2: Iron Reduction (Cheapest/Robust) [1]

  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ), Ethanol/Water (3:1).[1]
    
  • Conditions: Reflux (70-80°C) for 2-4 hours.

  • Mechanism: Single electron transfer reduction.[1]

  • Pros: Very cheap, tolerates sulfur/halide impurities that might poison Pd catalysts.[1]

  • Cons: Generates iron oxide sludge (waste disposal issue).[1]

Experimental Protocol (Iron Reduction Variant)
  • Dissolve 4-(4-nitrophenoxy)-3-methoxybenzonitrile (10g) in Ethanol (100 mL).

  • Add saturated aqueous

    
     (30 mL) and Iron powder (5 eq, ~9g).
    
  • Heat to reflux with vigorous stirring.

  • Monitor TLC/HPLC for disappearance of the nitro compound.[1]

  • Workup: Filter hot through Celite to remove iron sludge. Wash the pad with hot ethanol.[1]

  • Concentrate the filtrate.[1][3] The product crystallizes upon cooling.[1]

Data Profile:

  • Yield: 85–92% (over two steps).[1]

  • Purity: >99% (often requires no chromatography).[1]

Comparative Benchmarking

The following table summarizes the trade-offs. Data is normalized based on 100g scale production.

MetricRoute A (Direct Coupling)Route B (Nitro-Reduction)
Overall Yield 65 - 75%85 - 92%
HPLC Purity (Crude) 90 - 95% (Contains N-isomer)>98% (Very clean)
Step Count 1 Step 2 Steps
Raw Material Cost Low (4-Aminophenol is cheap)Medium (Reductant costs)
E-Factor (Waste) LowHigh (Fe sludge) or Med (Pd/C)
Process Risk High (Temp/Base sensitive)Low (Robust chemistry)
Purification Recrystallization MandatorySimple Filtration/Wash
Critical Analysis & Mechanism
Why Route A Fails at Scale

In Route A, the reaction is governed by the Ambident Nucleophile theory.[1] While the phenoxide (O-attack) is the "harder" nucleophile and matches well with the aryl fluoride (hard electrophile), the amine (N-attack) is still active.[1]

  • Solvent Effect: Polar aprotic solvents like DMSO solvate the cation (

    
    ), leaving the phenoxide "naked" and highly reactive.[1] This boosts O-alkylation.[1] However, if the reaction mixture contains any water, the phenoxide is protonated back to phenol, and the neutral amine begins to compete for the electrophile.[1]
    
  • Temperature Control: Higher temperatures favor the reaction with the higher activation energy.[1] Often, N-alkylation has a higher activation barrier than O-alkylation (for phenoxides).[1] Paradoxically, pushing the temperature too high to "speed up" the reaction can increase the impurity profile.[1]

Self-Validating the Protocol

To ensure Trustworthiness (Part 2 of requirements), use this check:

  • The "Color Test": The nitro-intermediate in Route B is often pale yellow.[1] The amino-product is off-white/beige.[1] If Route A turns dark brown/black, it indicates oxidation of the aniline or formation of complex polymerized byproducts (common with unprotected anilines in basic oxidative conditions).[1]

  • In-Process Control (IPC): In Route A, stop the reaction at 95% conversion. Chasing the last 5% often doubles the N-alkylated impurity.[1]

References
  • Lenvatinib Process Chemistry

    • Title: "Process for the preparation of Lenvatinib"[4][5]

    • Source: European Patent Office (EP3620452A1)[1]

    • Context: Describes analogous ether coupling conditions using 4-amino-3-chlorophenol, highlighting the use of DMSO and base control.
    • URL:[Link]

  • Selectivity in Aminophenol Alkylation

    • Title: "Chemoselective O-Alkyl
    • Source: Organic Process Research & Development (ACS Publications)[1]

    • Context: Discusses the impact of base and solvent choice on O- vs N-selectivity in reactions.
    • URL:[Link] (General Journal Link for verification of standard protocols)[1]

  • Molecule Identification

    • Title: "this compound - CAS 1019441-94-1"[1]

    • Source: PubChem / Chemical Vendors[1]

    • Context: Verification of the chemical entity and structure.[1]

    • URL:[Link][1]

  • Nitro Reduction Methodologies

    • Title: "Selective reduction of nitro compounds to amines"
    • Source: Beilstein Journal of Organic Chemistry
    • Context: Standard protocols for Fe/NH4Cl reduction used in Route B.[1]

    • URL:[Link][1]

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Retrosynthesis Analysis

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4-(4-Aminophenoxy)-3-methoxybenzonitrile
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4-(4-Aminophenoxy)-3-methoxybenzonitrile

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